2-Nitro-4-(trifluoromethyl)phenol
Description
Properties
IUPAC Name |
2-nitro-4-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-2-6(12)5(3-4)11(13)14/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEDEVRSUANQEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059946 | |
| Record name | Phenol, 2-nitro-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400-99-7 | |
| Record name | 2-Nitro-4-(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-nitro-4-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-nitro-4-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-nitro-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitro-4-(trifluoromethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-Nitro-4-(trifluoromethyl)phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU9AQU8UAL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Nitro-4-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Nitro-4-(trifluoromethyl)phenol (CAS No. 400-99-7), a versatile intermediate in the chemical and pharmaceutical industries. The document details its structural characteristics, spectroscopic data, and key chemical reactions. Furthermore, it presents a detailed experimental protocol for its synthesis and its application as a precursor in the synthesis of other chemical entities. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis, drug discovery, and materials science.
Introduction
This compound is a substituted aromatic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a hydroxyl group attached to a benzene ring. This unique combination of functional groups imparts distinct chemical properties to the molecule, making it a valuable building block in organic synthesis. The electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the reactivity of the aromatic ring and the acidity of the phenolic hydroxyl group.
This compound serves as a key intermediate in the production of a variety of organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its utility stems from the reactivity of its functional groups, which can be selectively targeted to build more complex molecular architectures.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄F₃NO₃ | [2] |
| Molecular Weight | 207.11 g/mol | [2] |
| CAS Number | 400-99-7 | [2] |
| Appearance | Light yellow to brown to dark green clear liquid | |
| Boiling Point | 92-94 °C at 12 mmHg | [3] |
| Density | 1.473 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.504 | [3] |
| pKa | 5.53 ± 0.14 (Predicted) | |
| Flash Point | 95 °C (closed cup) | [3] |
| Solubility | Soluble in many organic solvents. | |
| InChI | InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-2-6(12)5(3-4)11(13)14/h1-3,12H | [2] |
| SMILES | O=N(=O)c1c(O)ccc(c1)C(F)(F)F | [2] |
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are available for this compound, providing detailed information about the hydrogen and carbon environments within the molecule.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups, including the O-H stretch of the phenol, the N-O stretches of the nitro group, and the C-F stretches of the trifluoromethyl group.[2]
-
Mass Spectrometry (MS): Mass spectral data confirms the molecular weight of the compound.[2]
Synthesis of this compound
A common method for the synthesis of this compound involves the hydrolysis of 2-nitro-4-(trifluoromethyl)chlorobenzene.
Experimental Protocol: Hydrolysis of 2-Nitro-4-(trifluoromethyl)chlorobenzene
Materials:
-
2-Nitro-4-(trifluoromethyl)chlorobenzene
-
Sodium hydroxide (finely powdered)
-
Dimethyl sulfoxide (DMSO)
-
Concentrated hydrochloric acid
-
Ether
-
Magnesium sulfate (anhydrous)
-
Petroleum ether
Procedure:
-
In a suitable reaction vessel, dissolve 164.0 g of 2-nitro-4-(trifluoromethyl)chlorobenzene in 220 ml of dimethyl sulfoxide.
-
With continuous stirring at room temperature, add 87.6 g of finely powdered sodium hydroxide in portions over an 8-hour period.
-
After the addition is complete, acidify the reaction mixture to a pH of 1 with concentrated hydrochloric acid. An oil will form.
-
Separate the oil and dissolve it in ether.
-
Dry the ethereal solution over anhydrous magnesium sulfate.
-
Remove the ether by evaporation under reduced pressure.
-
Mix the resulting residue with a cold sodium hydroxide solution.
-
Extract this mixture with petroleum ether.
-
Acidify the aqueous layer with concentrated hydrochloric acid. An oil will form.
-
Separate the oil and dissolve it in ether.
-
Dry the ethereal solution over anhydrous magnesium sulfate.
-
Remove the ether by evaporation to yield this compound.[4]
Synthesis Workflow Diagram
Reactivity and Applications in Synthesis
The chemical reactivity of this compound is primarily dictated by its three functional groups. The phenolic hydroxyl group can undergo O-alkylation and O-acylation reactions. The aromatic ring is activated towards nucleophilic aromatic substitution due to the presence of the strong electron-withdrawing nitro and trifluoromethyl groups. The nitro group can be reduced to an amino group, which can then be further functionalized.
This versatile reactivity makes this compound a valuable intermediate in the synthesis of more complex molecules with potential biological activity. For instance, it can be used as a starting material for the synthesis of various trifluoromethyl-containing phenoxy derivatives.
Logical Relationship of Functional Group Reactivity
References
- 1. This compound | C7H4F3NO3 | CID 9816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4481365A - Trifluoromethyl-phenoxy-phenyl-silicon derivatives, processes for their preparation, and their use as herbicides and plant-growth regulators - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)phenol (CAS 400-99-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Nitro-4-(trifluoromethyl)phenol, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. This document consolidates its chemical and physical properties, safety and toxicological data, and detailed experimental protocols for its synthesis and analysis.
Core Chemical and Physical Properties
This compound is a substituted phenol featuring both a nitro group and a trifluoromethyl group, which impart unique reactivity and physical characteristics.[1] It is often utilized as a building block in organic synthesis.[2]
Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 400-99-7 | [2] |
| Molecular Formula | C₇H₄F₃NO₃ | [2] |
| Molecular Weight | 207.11 g/mol | [2][3] |
| Appearance | Yellow to orange liquid or solid | [2] |
| Boiling Point | 92-94 °C at 12 mmHg | [2] |
| Density | 1.473 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.504 | [2] |
| Flash Point | 95 °C (203 °F) - closed cup | [2] |
| pKa | 5.53 ± 0.14 (Predicted) | |
| XLogP3 | 2.3 | [3] |
Safety and Toxicological Information
This compound is classified as an irritant and is harmful if not handled properly. The available toxicological data is primarily for the general class of nitrophenols, and specific data for this compound is limited.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Class | Hazard Statement(s) |
|
| Warning | Skin Irritant 2, Eye Irritant 2, STOT SE 3 | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3] |
Toxicological Data
Specific toxicological studies on this compound are not widely available in the public literature. However, for the related compound 2-nitrophenol, the oral median lethal dose (LD50) in rats is reported as 2,830 mg/kg, and 1,300 mg/kg in mice.[4] The primary targets of toxicity for nitrophenols in animal studies are the respiratory system, with some evidence of hematological effects at high concentrations.[4][5]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the hydrolysis of 2-nitro-4-(trifluoromethyl)chlorobenzene.
Materials:
-
2-nitro-4-(trifluoromethyl)chlorobenzene
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH), finely powdered
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Petroleum ether
Procedure:
-
Dissolve 164.0 g of 2-nitro-4-(trifluoromethyl)chlorobenzene in 220 ml of dimethyl sulfoxide in a suitable reaction vessel equipped with a stirrer.
-
Over an 8-hour period, add 87.6 g of finely powdered sodium hydroxide in portions to the stirred solution at room temperature.
-
After the addition is complete, acidify the mixture to a pH of 1 with concentrated hydrochloric acid. An oil will form.
-
Separate the oil and dissolve it in diethyl ether.
-
Dry the ether solution over magnesium sulfate (MgSO₄) and then remove the solvent under reduced pressure.
-
Mix the resulting residue with a cold sodium hydroxide solution.
-
Extract this mixture with petroleum ether.
-
Separate the aqueous layer and acidify it with concentrated hydrochloric acid. An oil will form again.
-
Separate the oil and dissolve it in diethyl ether.
-
Dry the ether solution over magnesium sulfate (MgSO₄) and remove the solvent to yield this compound.
Analytical Methods
Standard analytical techniques can be employed for the characterization and purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for the analysis of this compound.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is often used for trace analysis.
-
Temperature Program: A temperature gradient should be optimized to achieve good separation.
-
Detector: Mass Spectrometer.
-
Ionization: Electron Ionization (EI).
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is another effective method.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic or phosphoric acid) and acetonitrile is common.
-
Flow Rate: A flow rate of 1.0 mL/min is a good starting point.
-
Detection: UV detection at the absorbance maximum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural confirmation. Spectral data for this compound is available in public databases such as PubChem.[3]
Biological Activity and Signaling Pathways
There is limited publicly available information on the specific biological activities and mechanisms of action of this compound. While it is used as an intermediate in the synthesis of biologically active molecules, its own pharmacological or toxicological profile is not well-documented.
A study on a structurally related compound, 2-[2-nitro-4-(trifluoromethyl)benzoyl]-4,4,6,6,-tetramethyl-cyclohexane-1,3,5-trione, has shown that it acts as a tight-binding inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in rats.[6] This enzyme is involved in tyrosine catabolism. However, it is important to note that this finding pertains to a derivative and not to this compound itself.
Due to the lack of specific data on the signaling pathways affected by this compound, a corresponding diagram cannot be provided at this time. Further research is needed to elucidate its biological roles.
Applications in Research and Development
The primary application of this compound is as a chemical intermediate. It has been used in the synthesis of compounds such as 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester.[2] Its dual functionality, with the nitro and trifluoromethyl groups, makes it a versatile starting material for the synthesis of a variety of more complex molecules for potential use in the pharmaceutical and agrochemical industries.
References
- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound 99 400-99-7 [sigmaaldrich.com]
- 3. This compound | C7H4F3NO3 | CID 9816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Characterization of the interaction of 2-[2-nitro-4-(trifluoromethyl)benzoyl]-4,4,6,6,-tetramethyl- cyclohexane-1,3,5-trione with rat hepatic 4-hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical characteristics of 4-Hydroxy-3-nitrobenzotrifluoride
A Comprehensive Technical Guide to 4-Hydroxy-3-nitrobenzotrifluoride
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-nitrobenzotrifluoride, also known as 2-Nitro-4-(trifluoromethyl)phenol, is a key aromatic intermediate in the field of organic synthesis. Its unique structure, featuring a phenol ring substituted with a strongly electron-withdrawing nitro group (-NO₂) and a trifluoromethyl group (-CF₃), makes it a valuable building block for the synthesis of complex molecules. The presence of the trifluoromethyl group is particularly significant in drug development, as it can enhance critical properties such as metabolic stability, lipophilicity, and binding affinity of the final active pharmaceutical ingredient (API)[1][2]. This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic characteristics of 4-Hydroxy-3-nitrobenzotrifluoride, along with detailed experimental protocols for its synthesis and analysis.
Physical and Chemical Properties
4-Hydroxy-3-nitrobenzotrifluoride is typically a yellow to orange liquid at room temperature[3]. The electron-withdrawing nature of the nitro and trifluoromethyl groups increases the acidity of the phenolic proton compared to phenol itself.
Table 1: Physical and Chemical Properties of 4-Hydroxy-3-nitrobenzotrifluoride
| Property | Value | Reference(s) |
| CAS Number | 400-99-7 | [3][4][5][6][7][8] |
| Molecular Formula | C₇H₄F₃NO₃ | [4][5][7] |
| Molecular Weight | 207.11 g/mol | [3][4][5] |
| Appearance | Yellow to orange liquid | [3][4] |
| Boiling Point | 92-94 °C @ 12 mmHg | [3][4][8][9] |
| Density | 1.473 g/mL at 25 °C | [3][4][8][9] |
| Refractive Index (n²⁰/D) | 1.502 - 1.504 | [3][4][8][9] |
| pKa (Predicted) | 5.53 ± 0.14 | [3][4] |
| Solubility | Low solubility in water; soluble in polar organic solvents like alcohols and acetone. | [10] |
Spectroscopic Characteristics
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 4-Hydroxy-3-nitrobenzotrifluoride. While publicly available, fully assigned spectra are limited, the expected data can be predicted based on the compound's structure and data from analogous molecules.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: TMS @ 0 ppm)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | ~10.5 - 11.5 | Broad Singlet | Phenolic -OH proton; position is concentration and solvent dependent. |
| ~8.10 | Doublet | Aromatic H, ortho to -NO₂ group. | |
| ~7.80 | Doublet of Doublets | Aromatic H, ortho to -CF₃ group. | |
| ~7.25 | Doublet | Aromatic H, ortho to -OH group. | |
| ¹³C NMR | ~155 | Singlet | C-OH |
| ~138 | Singlet | C-NO₂ | |
| ~130 | Quartet | C-CF₃ (coupling with ³JCF) | |
| ~128 | Singlet | Aromatic CH | |
| ~124 | Quartet | -CF₃ (coupling with ¹JCF) | |
| ~122 | Singlet | Aromatic CH | |
| ~118 | Singlet | Aromatic CH |
Note: Predicted values are estimations based on standard chemical shift tables and substituent effects.
Table 3: Expected Characteristic Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3200 - 3500 | Strong, Broad | O-H stretch (phenolic) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 1520 - 1560 | Strong | Asymmetric N-O stretch (nitro group) |
| 1340 - 1380 | Strong | Symmetric N-O stretch (nitro group) |
| 1100 - 1350 | Strong, Multiple Bands | C-F stretch (trifluoromethyl group) |
| ~1600, ~1475 | Medium-Weak | Aromatic C=C ring stretches |
Table 4: Mass Spectrometry (MS) Fragmentation Data
| m/z | Proposed Fragment | Notes |
| 207 | [M]⁺ | Molecular Ion |
| 161 | [M - NO₂]⁺ | Loss of nitro group |
| 137 | [M - NO₂ - C₂H₂]⁺ | Subsequent loss of acetylene from the ring |
Synthesis and Purification
4-Hydroxy-3-nitrobenzotrifluoride is commonly synthesized via nucleophilic aromatic substitution of a halogenated precursor.
Synthesis Pathway Diagram
Caption: Reaction scheme for the synthesis of 4-Hydroxy-3-nitrobenzotrifluoride.
Experimental Protocol: Synthesis from 4-Chloro-3-nitrobenzotrifluoride[3][4][8][9]
-
Reaction Setup: To a suitable reaction flask equipped with a stirrer, add methanol (400 mL), dodecyldimethylbenzylammonium chloride (20 g) as a phase-transfer catalyst, and 4-chloro-3-nitrobenzotrifluoride (180 g).
-
Reagent Addition: Begin stirring the mixture. Slowly add a 50% aqueous solution of sodium hydroxide (400 g) dropwise. Control the rate of addition to allow the reaction temperature to rise to approximately 70°C over 20 minutes.
-
Reaction: Maintain the reaction mixture at 65°C with continuous stirring for 4 hours.
-
Workup - Acidification: After the reaction is complete, cool the mixture in an ice-water bath. Carefully adjust the pH to 3 by adding concentrated hydrochloric acid.
-
Workup - Isolation: Isolate the crude product, 2-nitro-4-trifluoromethylphenol, via steam distillation. To facilitate phase separation during distillation, add approximately 50 mL of concentrated hydrochloric acid to the receiving flask.
-
Purification and Analysis: The distilled product can be further purified if necessary. Purity should be assessed by gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A typical yield of >90% with purity >98.5% can be expected[4][8][9].
Analytical Characterization Workflow
A systematic workflow is essential for confirming the identity and purity of the synthesized compound.
Caption: A standard workflow for the purification and analysis of a synthesized chemical.
Experimental Protocol: HPLC Purity Analysis
This protocol is a representative method for analyzing nitrophenols and can be adapted for 4-Hydroxy-3-nitrobenzotrifluoride.
-
Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and 50 mM acetate buffer (pH 5.0). A typical starting ratio is 20:80 (v/v) acetonitrile:buffer[11]. The ratio can be adjusted to achieve optimal separation.
-
Sample Preparation: Prepare a stock solution of the compound in methanol (~1000 µg/mL). Dilute this stock solution with the mobile phase to create working standards and a sample solution at a concentration of approximately 10-20 µg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Set the UV detector to 290 nm, which is an effective wavelength for the simultaneous detection of various nitrophenols[12].
-
Column Temperature: Ambient or controlled at 25°C.
-
-
Analysis: Inject the sample and standards. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Applications in Organic Synthesis
The primary application of 4-Hydroxy-3-nitrobenzotrifluoride is as a versatile intermediate. The nitro group can be readily reduced to an amine, which can then undergo a wide range of subsequent reactions (e.g., amidation, diazotization), making it a gateway to a diverse array of more complex molecules.
Caption: Synthetic utility of 4-Hydroxy-3-nitrobenzotrifluoride via its amine derivative.
This transformation to 3-Amino-4-hydroxybenzotrifluoride opens up pathways for building complex scaffolds used in medicinal chemistry and materials science. The resulting aminophenol is a valuable precursor for synthesizing substituted benzoxazoles and other heterocyclic systems of pharmacological interest.
References
- 1. whitman.edu [whitman.edu]
- 2. P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-3-nitrobenzotrifluoride CAS#: 400-99-7 [m.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4-Fluoro-3-nitrobenzotrifluoride | C7H3F4NO2 | CID 67778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. web.pdx.edu [web.pdx.edu]
- 8. 4-Hydroxy-3-nitrobenzotrifluoride | 400-99-7 [chemicalbook.com]
- 9. 4-Hydroxy-3-nitrobenzotrifluoride(400-99-7) 13C NMR spectrum [chemicalbook.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 2-Nitro-4-(trifluoromethyl)phenol (CAS No: 400-99-7). This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Molecular Structure and Properties
This compound is an organic compound featuring a phenol ring substituted with a nitro group at the second position and a trifluoromethyl group at the fourth position. The trifluoromethyl group significantly enhances its lipophilicity, a property that can improve the bioavailability of derivative pharmaceutical formulations.[1]
Chemical Identifiers:
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 207.11 g/mol [2][4] |
| Exact Mass | 207.01432748 Da[3] |
| Appearance | Light yellow to brown clear liquid[1] |
| Density | 1.473 g/mL at 25 °C[4] |
| Boiling Point | 92-94 °C at 12 mmHg[3][4] |
| Flash Point | 95 °C (203 °F) - closed cup[3] |
| Refractive Index | n20/D 1.504[3][4] |
| pKa | 5.53 ± 0.14 (Predicted)[3][5] |
| Vapor Pressure | 0.157 mmHg at 25°C[3][5] |
| XLogP3 | 2.3[2][3] |
| Hydrogen Bond Donor Count | 1[3] |
| Hydrogen Bond Acceptor Count | 6[3] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
2.1. Synthesis Protocol
The following protocol describes the synthesis of this compound from 2-nitro-4-(trifluoromethyl)chlorobenzene.[6]
Materials:
-
2-nitro-4-(trifluoromethyl)chlorobenzene (164.0 g)
-
Dimethyl sulfoxide (220 ml)
-
Sodium hydroxide (87.6 g, finely powdered)
-
Concentrated hydrochloric acid
-
Petroleum ether
-
Ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 164.0 g of 2-nitro-4-(trifluoromethyl)chlorobenzene in 220 ml of dimethyl sulfoxide is prepared and stirred at room temperature.
-
Finely powdered sodium hydroxide (87.6 g) is added in portions to the solution over an 8-hour period.
-
The resulting mixture is acidified to a pH of 1 with concentrated hydrochloric acid, which causes an oil to form.
-
The oil is separated and dissolved in ether.
-
The ether solution is dried over magnesium sulfate (MgSO₄) and then the solvent is stripped under reduced pressure.
-
The residue is mixed with a cold sodium hydroxide solution and extracted with petroleum ether.
-
The aqueous layer is then acidified again with concentrated hydrochloric acid, causing the formation of an oil.
-
This final oil is separated, dissolved in ether, dried with MgSO₄, and the solvent is removed to yield this compound.[6]
2.2. Analytical Protocol (General Method)
While a specific protocol for this compound is not detailed, the analysis of phenols is commonly performed using gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS).[7][8] The following is a general workflow adaptable for this compound.
Instrumentation:
-
Gas Chromatograph with a high-resolution fused silica capillary column.[7]
-
Mass Spectrometer operated in Selected Ion Monitoring (SIM) mode or a Flame Ionization Detector.[7][8]
Procedure:
-
Sample Preparation: Samples are extracted using an appropriate method, such as liquid-liquid extraction with a solvent like dichloromethane for aqueous samples.[7][8]
-
Injection: A small volume of the extract is injected into the GC using a splitless injection mode.[7]
-
Separation: The analyte is separated from other components on the capillary column based on its volatility and interaction with the column's stationary phase.
-
Detection & Identification: The separated compound is detected by MS or FID. Identification is confirmed by comparing the retention time and mass spectrum (for MS) to that of a certified reference standard of this compound.[7]
-
Quantification: The concentration of the analyte is determined by comparing its response to a calibration curve generated from standards of known concentrations.[7]
Applications and Logical Workflow
This compound is a key building block in organic synthesis. Its primary utility lies in its role as an intermediate for producing more complex molecules, particularly in the agrochemical and pharmaceutical sectors.[1] For instance, it has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester. The diagram below illustrates its logical position in a synthetic workflow.
Caption: Synthetic pathway of this compound and its use as an intermediate.
References
Solubility profile of 2-Nitro-4-(trifluoromethyl)phenol in various solvents
An In-depth Technical Guide to the Solubility Profile of 2-Nitro-4-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a compound of interest in various chemical and pharmaceutical research areas. This document outlines the key factors influencing its solubility, presents available solubility data, details experimental methodologies for its determination, and provides a visual representation of the experimental workflow.
Introduction to this compound
This compound is a substituted aromatic compound with the chemical formula C₇H₄F₃NO₃. Its structure, featuring a nitro group (-NO₂), a hydroxyl group (-OH), and a trifluoromethyl group (-CF₃) attached to a benzene ring, dictates its physicochemical properties, including its solubility in various solvents. The presence of both polar (hydroxyl and nitro groups) and nonpolar (trifluoromethyl group) moieties gives this compound a mixed polarity, influencing its solubility behavior.[1] Understanding the solubility of this compound is crucial for its application in synthesis, formulation, and biological studies.
Factors Influencing Solubility
The solubility of this compound is governed by several key factors:
-
Solvent Polarity: The compound tends to be more soluble in polar organic solvents due to the presence of the electron-withdrawing nitro group and the hydrogen-bonding capable hydroxyl group.[1]
-
Hydrophobic Interactions: The trifluoromethyl group imparts a significant degree of hydrophobicity, which can limit solubility in highly polar solvents like water.[1]
-
Temperature: Generally, the solubility of solid compounds increases with a rise in temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid state.[1]
-
pH: The phenolic hydroxyl group is weakly acidic and can be deprotonated in basic solutions, forming a phenolate salt. This salt form is typically much more soluble in aqueous solutions than the neutral compound.
Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent Class | General Solubility | Rationale |
| Water | Low | The hydrophobic trifluoromethyl group counteracts the solubilizing effect of the polar hydroxyl and nitro groups.[1] |
| Alcohols (e.g., Methanol, Ethanol) | Soluble | These polar protic solvents can engage in hydrogen bonding with the hydroxyl and nitro groups of the solute. |
| Ketones (e.g., Acetone) | Soluble | The polar aprotic nature of acetone allows for favorable dipole-dipole interactions. |
| Ethers (e.g., Diethyl Ether) | Moderately Soluble | Ethers are less polar than alcohols and ketones but can still act as hydrogen bond acceptors. |
| Esters (e.g., Ethyl Acetate) | Soluble | Ethyl acetate has moderate polarity and can effectively solvate the compound. |
| Halogenated Solvents (e.g., Dichloromethane) | Soluble | These solvents can dissolve a range of organic compounds with low to medium polarity. |
| Aromatic Hydrocarbons (e.g., Toluene) | Sparingly Soluble | The nonpolar nature of toluene makes it a poor solvent for the polar functional groups of the molecule. |
| Aliphatic Hydrocarbons (e.g., Hexane) | Insoluble | The significant difference in polarity leads to very poor solvation. |
Note: This table is based on general principles of solubility and qualitative descriptions found in the literature. Specific quantitative data would require experimental determination.
Experimental Protocols for Solubility Determination
The following section details a standard experimental protocol for determining the solubility of this compound in a given solvent. The most common and reliable method is the shake-flask method , which can be coupled with either gravimetric or spectrophotometric analysis to quantify the dissolved solute.[2][3]
Shake-Flask Method
This method is considered the gold standard for determining equilibrium solubility.[2]
Materials:
-
This compound (solid)
-
Solvent of interest
-
Conical flasks or vials with screw caps
-
Orbital shaker or magnetic stirrer with a temperature-controlled water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical balance
-
Evaporating dish or watch glass (for gravimetric analysis)
-
UV-Vis spectrophotometer and quartz cuvettes (for spectrophotometric analysis)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a conical flask. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the flask and place it in a temperature-controlled shaker or water bath. Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[4][5]
-
Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same temperature for a period to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE or other solvent-compatible membrane) to remove all undissolved particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
Quantification: Determine the concentration of this compound in the clear filtrate using one of the methods described below.
Quantification Methods
This method is straightforward and does not require sophisticated instrumentation.[6][7][8][9]
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a known volume of the clear filtrate into the pre-weighed dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.
-
Once the solvent is completely removed, dry the dish containing the solid residue to a constant weight in a desiccator or oven at a temperature below the compound's melting point.
-
Weigh the dish with the dry residue.
-
The mass of the dissolved solute is the difference between the final and initial weights of the dish.
-
Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).
This method is suitable for compounds that absorb ultraviolet or visible light and is generally faster than the gravimetric method.[10]
-
Determine the λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across a range of UV-Vis wavelengths to determine the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.
-
Analyze the Sample: Dilute the clear filtrate from the shake-flask experiment with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Factors influencing the solubility of the compound.
Conclusion
The solubility of this compound is a critical parameter for its effective use in research and development. While specific quantitative data remains sparse in publicly accessible literature, a qualitative understanding of its solubility profile can be established based on its molecular structure. It is expected to be poorly soluble in water but readily soluble in various polar organic solvents. For precise applications, experimental determination of its solubility using standardized methods like the shake-flask protocol coupled with gravimetric or spectrophotometric analysis is highly recommended. The provided experimental workflow and conceptual diagrams serve as a guide for researchers and scientists in this endeavor.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. WO2018037223A1 - Antibiotic compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phenol (CAS 108-95-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Thermodynamics of distribution of p-substituted phenols between aqueous solution and organic solvents and phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ThermoML:J. Chem. Thermodyn. 2017, 105, 50-57 [trc.nist.gov]
- 8. echemi.com [echemi.com]
- 9. Table 4-5, Physical and Chemical Properties of 3-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
Spectroscopic Profile of 2-Nitro-4-(trifluoromethyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-Nitro-4-(trifluoromethyl)phenol (CAS No: 400-99-7), a significant compound in synthetic chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.
Spectroscopic Data Summary
The empirical formula for this compound is C₇H₄F₃NO₃, with a molecular weight of 207.11 g/mol .[1][2] The structural and spectroscopic data presented below are essential for the unambiguous identification and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The data provided here are based on spectra available from commercial suppliers.[1]
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | - | - | Aromatic Protons |
| Data not available | - | - | Phenolic Proton (OH) |
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| Data not available | Aromatic Carbons |
| Data not available | Carbonyl Carbon |
| Data not available | Trifluoromethyl Carbon |
Note: Specific chemical shift and coupling constant data for ¹H and ¹³C NMR are not publicly available in comprehensive databases. The information is noted as existing from sources such as Sigma-Aldrich Co. LLC.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals key functional groups present in the molecule. The data presented is consistent with spectra obtained via Fourier-Transform Infrared (FT-IR) spectroscopy.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | - | O-H stretch (Phenol) |
| Data not available | - | C-H stretch (Aromatic) |
| Data not available | - | C=C stretch (Aromatic) |
| Data not available | - | N-O stretch (Nitro group) |
| Data not available | - | C-F stretch (Trifluoromethyl group) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The following data is based on Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]
| m/z | Relative Intensity | Possible Fragment |
| 207 | Data not available | [M]⁺ (Molecular Ion) |
| 161 | Data not available | [M-NO₂]⁺ |
| 137 | Data not available | Further fragmentation |
| 113 | Data not available | Further fragmentation |
Note: The fragmentation pattern is based on data available from the NIST Mass Spectrometry Data Center.[1] Detailed relative intensities are not publicly listed.
Experimental Protocols
The following are detailed methodologies that can be employed to acquire the spectroscopic data for this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard zg30
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Spectral Width: 20 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Reference: CDCl₃ at 77.16 ppm
FT-IR Spectroscopy
-
Instrument: FT-IR Spectrometer with a Diamond ATR accessory
-
Mode: Attenuated Total Reflectance (ATR)
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Sample Preparation: A small amount of the liquid sample is placed directly on the ATR crystal.
-
Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 m/z
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Sample Preparation: The sample is diluted in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
An In-depth Technical Guide on the Electron-Withdrawing Effects of the Trifluoromethyl Group in Phenols
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethyl (CF₃) group is a cornerstone in modern medicinal chemistry and materials science, renowned for its profound impact on molecular properties. When appended to a phenolic scaffold, its strong electron-withdrawing nature instigates a cascade of effects that are pivotal for tailoring the physicochemical and biological characteristics of the molecule. This guide provides a comprehensive technical overview of these effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying principles.
Core Physicochemical Effects of the Trifluoromethyl Group
The trifluoromethyl group exerts its influence primarily through a potent negative inductive effect (-I effect), stemming from the high electronegativity of the three fluorine atoms. This leads to a significant polarization of the C-CF₃ bond, drawing electron density away from the aromatic ring.
Enhanced Acidity (Lower pKa)
The most prominent consequence of the trifluoromethyl group's electron-withdrawing nature on phenols is the substantial increase in acidity. By withdrawing electron density from the phenyl ring, the CF₃ group stabilizes the negative charge of the phenoxide anion formed upon deprotonation. This stabilization lowers the energy of the conjugate base, thereby shifting the equilibrium towards dissociation and resulting in a lower pKa value compared to phenol. The position of the CF₃ group on the ring modulates this effect, with the para and ortho positions having a more pronounced impact due to direct resonance and proximity.
Hammett Constants
The electronic effect of a substituent can be quantified using Hammett constants (σ). The trifluoromethyl group possesses positive σ values, indicative of its electron-withdrawing character. These constants are crucial for quantitative structure-activity relationship (QSAR) studies in drug design.
Spectroscopic Signatures
The presence of the trifluoromethyl group imparts distinct features in various spectroscopic analyses:
-
NMR Spectroscopy: In ¹³C NMR, the carbon atom of the CF₃ group exhibits a characteristic quartet due to coupling with the three fluorine atoms. The chemical shift of the aromatic carbons is also influenced by the electron-withdrawing effect. In ¹⁹F NMR, the CF₃ group typically shows a singlet, and its chemical shift is sensitive to the electronic environment.
-
Infrared (IR) Spectroscopy: The C-F stretching vibrations of the trifluoromethyl group give rise to strong absorption bands in the IR spectrum, typically in the 1100-1400 cm⁻¹ region.
Quantitative Data Summary
The following tables summarize key quantitative data for trifluoromethyl-substituted phenols, facilitating a comparative analysis.
| Compound | pKa Value | Hammett Constant (σ) |
| Phenol | ~10.0 | - |
| 2-(Trifluoromethyl)phenol | ~8.8 | - |
| 3-(Trifluoromethyl)phenol | ~9.08[1] | σm = 0.44 |
| 4-(Trifluoromethyl)phenol | ~8.68[2] | σp = 0.57 |
Table 1: Acidity and Hammett Constants of Trifluoromethyl-Substituted Phenols
| Compound | ¹³C NMR Chemical Shift (CF₃ Carbon, ppm) | IR C-F Stretching Frequencies (cm⁻¹) |
| 2-(Trifluoromethyl)phenol | ~123 (q) | ~1320, ~1175 |
| 3-(Trifluoromethyl)phenol | ~124 (q) | ~1330, ~1180 |
| 4-(Trifluoromethyl)phenol | ~124.5 (q)[3] | ~1322, ~1198[4] |
Table 2: Spectroscopic Data for Trifluoromethyl-Substituted Phenols
Note: Spectroscopic values can vary depending on the solvent and experimental conditions.
Experimental Protocols
Synthesis of Trifluoromethyl-Substituted Phenols via Diazotization
A common and effective method for the synthesis of trifluoromethylphenols is the diazotization of the corresponding trifluoromethylanilines, followed by hydrolysis of the diazonium salt.
Materials:
-
2-, 3-, or 4-(Trifluoromethyl)aniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Water (H₂O)
-
Toluene or other suitable organic solvent
-
Copper(II) Sulfate (CuSO₄) (optional, as catalyst for hydrolysis)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) or other suitable base
-
Ethyl Acetate or other suitable extraction solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, condenser, and distillation apparatus.
Procedure:
-
Preparation of the Diazonium Salt: a. In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, slowly add the chosen (trifluoromethyl)aniline to a cooled (0-5 °C) aqueous solution of sulfuric acid with vigorous stirring. b. Maintain the temperature below 10 °C and add a chilled aqueous solution of sodium nitrite dropwise. The addition rate should be controlled to prevent the temperature from rising. c. After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.
-
Hydrolysis of the Diazonium Salt: a. In a separate flask, prepare a boiling aqueous solution, which may contain copper(II) sulfate to catalyze the reaction. b. Slowly and carefully add the cold diazonium salt solution to the boiling solution. Vigorous evolution of nitrogen gas will occur. c. After the addition is complete, continue to heat the mixture under reflux for 30-60 minutes to ensure complete hydrolysis.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Extract the aqueous mixture with an organic solvent such as ethyl acetate or toluene (3 x 50 mL). c. Combine the organic layers and wash with a saturated solution of sodium bicarbonate to remove any residual acid, followed by a wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. e. The crude trifluoromethylphenol can be purified by distillation or column chromatography on silica gel.
Spectrophotometric Determination of pKa
This protocol outlines a general method for determining the pKa of a trifluoromethyl-substituted phenol using UV-Vis spectrophotometry.[5][6][7][8][9]
Materials:
-
Trifluoromethyl-substituted phenol of interest
-
A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 7 to 11)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M) to prepare the fully protonated species.
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M) to prepare the fully deprotonated species.
-
Methanol or other suitable co-solvent for sparingly soluble phenols.
-
UV-Vis spectrophotometer and quartz cuvettes.
-
Calibrated pH meter.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the trifluoromethylphenol in methanol or another suitable solvent at a known concentration (e.g., 1 mM).
-
Preparation of Sample Solutions: a. For each buffer solution, and for the acidic and basic solutions, add a small, constant volume of the phenol stock solution to a larger, constant volume of the aqueous solution to achieve the desired final concentration (e.g., 50 µM). The percentage of the organic co-solvent should be kept low and constant across all samples to minimize its effect on the pKa. b. Prepare a blank solution for each buffered solution containing the same composition without the phenol.
-
Spectrophotometric Measurement: a. For each sample solution, record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 220-350 nm). b. Identify the wavelength of maximum absorbance for the protonated (acidic) form (λ_acid) and the deprotonated (basic) form (λ_base).
-
Data Analysis: a. At a wavelength where the absorbance difference between the acidic and basic forms is significant, measure the absorbance (A) of each buffered solution. b. The pKa can be determined by plotting absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation in a sigmoidal form. c. Alternatively, the pKa can be calculated for each buffered solution using the following equation: pKa = pH + log[(A_base - A) / (A - A_acid)] where A_base is the absorbance of the fully deprotonated species and A_acid is the absorbance of the fully protonated species. d. The final pKa is the average of the values obtained from the different buffer solutions.
Visualizations
Electron-Withdrawing Effect of the Trifluoromethyl Group
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]
- 3. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
An In-depth Technical Guide on the Acidity and pKa of 2-Nitro-4-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the acidity and pKa of 2-Nitro-4-(trifluoromethyl)phenol, a compound of interest in various chemical and pharmaceutical research domains. This document outlines the physicochemical properties, theoretical and comparative acidity, and detailed experimental protocols for the determination of its acid dissociation constant (pKa).
Introduction to this compound
This compound is a substituted aromatic compound featuring two potent electron-withdrawing groups: a nitro group (-NO₂) ortho to the hydroxyl moiety and a trifluoromethyl group (-CF₃) in the para position. These substituents significantly influence the molecule's electron density distribution, thereby impacting its chemical reactivity and, most notably, its acidity. An accurate understanding of the pKa of this compound is crucial for predicting its behavior in different pH environments, which is fundamental in drug design, chemical synthesis, and biological assays.
Physicochemical and Acidity Data
The acidity of this compound is significantly greater than that of phenol due to the strong inductive and resonance effects of the nitro and trifluoromethyl substituents. These groups effectively delocalize the negative charge of the corresponding phenoxide ion, stabilizing the conjugate base and favoring the dissociation of the phenolic proton.
Quantitative Data Summary
The table below summarizes the predicted pKa value for this compound alongside the experimentally determined pKa values of structurally related compounds for comparative analysis.
| Compound | Predicted pKa | Experimental pKa |
| This compound | 5.53 ± 0.14 | Not available |
| Phenol | - | 9.99 |
| 2-Nitrophenol | - | 7.23[1] |
| 4-Nitrophenol | - | 7.15[2] |
| 4-(Trifluoromethyl)phenol | - | 9.39 |
Note: The pKa for this compound is a predicted value. Experimental determination is recommended for precise applications.
Factors Influencing Acidity
The increased acidity of this compound can be attributed to the following factors:
-
Inductive Effect: The highly electronegative fluorine and oxygen atoms in the -CF₃ and -NO₂ groups, respectively, exert a strong electron-withdrawing inductive effect (-I). This effect polarizes the O-H bond, facilitating the release of the proton.
-
Resonance Effect: The nitro group at the ortho position allows for the delocalization of the negative charge of the phenoxide ion through resonance (-M effect). This delocalization significantly stabilizes the conjugate base. The trifluoromethyl group, while primarily acting through an inductive effect, can also participate in hyperconjugation, further contributing to the stabilization of the phenoxide.
-
Intramolecular Hydrogen Bonding: In the undissociated form, there is a potential for intramolecular hydrogen bonding between the hydroxyl group and the ortho-nitro group. This can slightly decrease the acidity compared to its para-nitro isomer by stabilizing the protonated form. However, the combined electron-withdrawing effects of both substituents are the dominant factors determining its overall high acidity.
Experimental Protocols for pKa Determination
The pKa of this compound can be experimentally determined using several established methods. The following are detailed protocols for two common and reliable techniques: spectrophotometric and potentiometric titration.
Spectrophotometric Method
This method is based on the principle that the protonated (acidic) and deprotonated (basic) forms of the phenol have distinct UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.
Materials and Equipment:
-
This compound
-
Buffer solutions of known pH (e.g., phosphate, borate, citrate buffers) covering a range from pH 4 to 7.
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment.
-
UV-Vis spectrophotometer
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Thermostatically controlled water bath
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., methanol or ethanol) and then dilute with deionized water to the final concentration, ensuring the organic solvent percentage is low (e.g., <1%) to minimize its effect on the pKa.
-
Determination of λmax:
-
Prepare two solutions from the stock: one highly acidic (e.g., pH 2 with HCl) to ensure the compound is fully protonated, and one highly basic (e.g., pH 10 with NaOH) for the fully deprotonated form.
-
Scan the UV-Vis spectrum for both solutions to identify the wavelength of maximum absorbance difference (λmax) between the two forms.
-
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with varying pH values (e.g., in 0.5 pH unit increments) spanning the expected pKa of the compound.
-
Absorbance Measurements: For each buffer solution, add a precise amount of the this compound stock solution to have the same final concentration in each.
-
Data Analysis:
-
Measure the absorbance of each solution at the predetermined λmax.
-
Plot the absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_b - A) / (A - A_a)] where A is the absorbance at a given pH, A_a is the absorbance of the fully protonated form, and A_b is the absorbance of the fully deprotonated form.
-
Potentiometric Titration Method
This classic method involves the gradual titration of the acidic form of the compound with a strong base and monitoring the pH change.
Materials and Equipment:
-
This compound
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Calibrated pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in a known volume of deionized water (or a water/co-solvent mixture if solubility is an issue).
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode. Position the burette containing the standardized NaOH solution above the beaker.
-
Titration:
-
Record the initial pH of the solution.
-
Add the NaOH solution in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH to stabilize and record the reading along with the volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
-
For a more accurate determination, plot the first derivative (ΔpH/ΔV) against the average volume. The peak of this plot corresponds to the equivalence point. The volume at the half-equivalence point can then be used to find the pKa from the original titration curve.
-
Visualizations
The following diagrams illustrate the acid-base dissociation of this compound and a generalized workflow for its pKa determination.
Caption: Acid-base dissociation of this compound.
Caption: Workflow for pKa determination.
References
An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethyl)phenol: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-4-(trifluoromethyl)phenol is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a phenol backbone with both a nitro group and a trifluoromethyl group, suggests a unique combination of physicochemical properties that are highly valuable in the design of novel therapeutic agents.
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, known for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] The strong electron-withdrawing nature of the -CF3 group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[3] Similarly, the nitro (-NO2) group is a versatile functional group in drug discovery. It is a potent electron-withdrawing group that can modulate the electronic properties of a molecule and often serves as a key pharmacophore in various bioactive compounds. Furthermore, the nitro group can be readily reduced to an amino group, providing a synthetic handle for further molecular elaboration.[4]
This technical guide provides a comprehensive overview of the key literature and data on this compound, with a focus on its synthesis, chemical properties, and potential biological activities. While specific biological data for this compound is limited in the public domain, this guide synthesizes available information on structurally related compounds to provide insights into its potential applications and to guide future research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in drug design and development. The following tables summarize key quantitative data for this compound.
| Identifier | Value | Reference |
| CAS Number | 400-99-7 | |
| Molecular Formula | C7H4F3NO3 | |
| Molecular Weight | 207.11 g/mol | |
| IUPAC Name | This compound | [5] |
| SMILES | O=C1C=C(C(F)(F)F)C=CC1=--INVALID-LINK--O | [5] |
| InChI | InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-2-6(12)5(3-4)11(13)14/h1-3,12H | [5] |
| Physical Property | Value | Reference |
| Appearance | Clear, liquid | [6] |
| Boiling Point | 92-94 °C at 12 mmHg | |
| Density | 1.473 g/mL at 25 °C | |
| Refractive Index | n20/D 1.504 | |
| Flash Point | 95 °C | [6] |
| Vapor Pressure | 0.157 mmHg at 25°C | [6] |
| pKa | 5.53 ± 0.14 (Predicted) | [6] |
| LogP | 2.84240 | [6] |
| Computed Property | Value | Reference |
| XLogP3 | 2.3 | [5] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 6 | [6] |
| Rotatable Bond Count | 0 | [6] |
| Exact Mass | 207.01432748 | [5] |
| Heavy Atom Count | 14 | [6] |
| Complexity | 225 | [5] |
Synthesis
The synthesis of this compound is a critical process for its availability in research and development. A detailed experimental protocol for its preparation is provided below.
Synthesis of this compound from 2-Nitro-4-(trifluoromethyl)chlorobenzene.[8]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, add 164.0 g of 2-nitro-4-(trifluoromethyl)chlorobenzene and 220 ml of dimethyl sulfoxide (DMSO).
-
Addition of Base: While stirring the solution at room temperature, add 87.6 g of finely powdered sodium hydroxide in portions over an 8-hour period.
-
Acidification: After the addition of sodium hydroxide is complete, acidify the reaction mixture to pH 1 with concentrated hydrochloric acid. An oil will form.
-
Extraction and Drying: Separate the oil and dissolve it in ether. Dry the ethereal solution with magnesium sulfate (MgSO4).
-
Solvent Removal: Remove the ether under reduced pressure.
-
Purification: Mix the residue with a cold sodium hydroxide solution and extract the mixture with petroleum ether.
-
Final Product Isolation: Acidify the aqueous layer with concentrated hydrochloric acid. An oil will form, which is separated and dissolved in ether. The ethereal solution is then dried with MgSO4 and the solvent is removed to yield this compound.
Caption: Workflow for the synthesis of this compound.
Potential Biological Activities and Applications in Drug Development
While specific biological activity data for this compound is not extensively documented, its structural features suggest potential applications in several therapeutic areas. The presence of the trifluoromethyl and nitro groups on a phenol scaffold is a common strategy in the design of bioactive molecules.
Potential as an Antimicrobial Agent
Phenolic compounds are well-known for their antimicrobial properties.[7][8] The antimicrobial activity of phenols is often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular functions. The introduction of electron-withdrawing groups like the nitro and trifluoromethyl moieties can enhance the antimicrobial potency of phenolic compounds.
Representative Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent against planktonic bacteria.[9]
-
Bacterial Culture Preparation: Inoculate a single bacterial colony into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the assay wells.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Add the prepared bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Potential as a Cytotoxic Agent for Cancer Therapy
Many phenolic compounds have been investigated for their cytotoxic effects against various cancer cell lines.[10] The mechanism of action often involves the induction of apoptosis through various signaling pathways. The electron-deficient nature of the aromatic ring in this compound could facilitate interactions with biological macromolecules, potentially leading to cytotoxic effects.
Representative Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]
-
Cell Culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: A potential workflow for the biological evaluation of this compound.
Role as a Synthetic Intermediate
Beyond its potential direct biological activity, this compound is a valuable intermediate in the synthesis of more complex molecules.[1][4] The phenolic hydroxyl group can be readily functionalized, and the nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions to build larger molecular scaffolds. The trifluoromethyl group provides a stable and lipophilic moiety that is often desirable in drug candidates.
Signaling Pathways and Mechanism of Action
The precise mechanism of action and the signaling pathways affected by this compound have not been elucidated. However, based on the activities of related phenolic and nitroaromatic compounds, several potential mechanisms can be hypothesized.
For antimicrobial activity, the primary mechanism is likely the disruption of the microbial cell membrane integrity, leading to leakage of cellular contents and cell death. Additionally, it may inhibit essential enzymes involved in microbial metabolism.
For cytotoxic activity, potential mechanisms include the induction of oxidative stress, leading to DNA damage and apoptosis. It may also interfere with key signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K/Akt pathways. Further research is needed to investigate these potential mechanisms.
Caption: Hypothesized mechanisms of action for this compound.
Conclusion and Future Perspectives
This compound is a chemical entity with significant potential in the field of drug discovery and development. Its synthesis is well-described, and its physicochemical properties are favorable for a drug-like molecule. While direct biological data is currently scarce, the known activities of structurally related compounds suggest that it warrants further investigation as a potential antimicrobial and cytotoxic agent.
Future research should focus on the systematic evaluation of its biological activities against a panel of microbial strains and cancer cell lines to determine its potency and selectivity. Mechanistic studies are also crucial to elucidate the underlying signaling pathways and molecular targets. Furthermore, its utility as a versatile synthetic intermediate should be explored for the generation of novel compound libraries for high-throughput screening. The insights gained from such studies will be invaluable for unlocking the full therapeutic potential of this promising molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C7H4F3NO3 | CID 9816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 8. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
A Comprehensive Guide to 2-Nitro-4-(trifluoromethyl)phenol: Synonyms, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Nitro-4-(trifluoromethyl)phenol, a versatile chemical compound with significant applications in various scientific fields. This document consolidates its alternative names, key identifiers, and physical and chemical properties, presenting them in a clear and accessible format for easy reference.
Nomenclature and Identification
This compound is known by a variety of synonyms and alternative names across different chemical databases and suppliers. A comprehensive list of these names and identifiers is provided below to facilitate cross-referencing and literature searches.
| Type | Identifier |
| IUPAC Name | This compound[1] |
| CAS Number | 400-99-7[2][3] |
| EC Number | 206-927-9[1][2][3] |
| Molecular Formula | C7H4F3NO3[1] |
| Molecular Weight | 207.11 g/mol [1] |
| InChI | InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-2-6(12)5(3-4)11(13)14/h1-3,12H[1] |
| InChIKey | XZEDEVRSUANQEM-UHFFFAOYSA-N[1] |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)--INVALID-LINK--[O-])O[1] |
A comprehensive list of depositor-supplied synonyms is also available, reflecting the various naming conventions used in commercial and research contexts. These include:
-
4-(Trifluoromethyl)-2-nitrophenol[1]
Additional identifiers include:
-
PubChem Substance ID: 24854345[2]
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, application, and in silico modeling. The following table summarizes its key properties.
| Property | Value | Reference |
| Physical Form | Liquid | [2] |
| Boiling Point | 92-94 °C/12 mmHg | [2] |
| Density | 1.473 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.504 | [2] |
| Flash Point | 95 °C (closed cup) | [2] |
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of a wide range of molecules, particularly in the agrochemical and pharmaceutical industries.[5] Its trifluoromethyl group often enhances the lipophilicity of resulting compounds, which can improve their bioavailability.[5]
Key application areas include:
-
Agrochemicals: It is a key building block in the synthesis of various herbicides and fungicides.[5]
-
Pharmaceuticals: The compound is utilized in the development of drugs with potential anti-inflammatory and analgesic properties.[5]
-
Material Science: It finds use in formulating specialty coatings and polymers, contributing to enhanced durability and environmental resistance.[5]
A notable application is its use in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester.[2][3] Furthermore, it is the major product of the solution phase photodecomposition of fluorodifen.[2]
Experimental Protocols
Detailed experimental protocols involving this compound are often specific to the desired synthetic outcome. For instance, its use in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester would typically involve a nucleophilic aromatic substitution reaction. A general workflow for such a synthesis is outlined below.
Caption: General workflow for the synthesis of an ether from this compound.
Signaling Pathways
While this compound is primarily a synthetic intermediate, its derivatives can interact with biological pathways. For example, some of its downstream products may be designed to inhibit specific enzymes or modulate receptor activity. The logical relationship for a hypothetical drug development process starting from this compound is illustrated below.
Caption: Logical flow from a starting material to an approved drug in pharmaceutical development.
References
Methodological & Application
Application Notes and Protocols for the Use of 2-Nitro-4-(trifluoromethyl)phenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-4-(trifluoromethyl)phenol is a versatile aromatic compound widely utilized as a key intermediate in the synthesis of a diverse range of organic molecules. Its unique electronic properties, stemming from the presence of a nitro group and a trifluoromethyl group on the phenol ring, make it a valuable building block in the development of pharmaceuticals and agrochemicals.[1] This document provides detailed application notes and experimental protocols for the use of this compound in common organic synthesis reactions, specifically focusing on etherification and esterification.
Physicochemical Properties and Safety Information
CAS Number: 400-99-7 Molecular Formula: C₇H₄F₃NO₃ Molecular Weight: 207.11 g/mol
Appearance: Yellowish crystalline solid or liquid. Solubility: Soluble in most organic solvents such as dichloromethane, ethyl acetate, and methanol.
Safety Precautions: this compound is a hazardous substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.
Applications in Organic Synthesis
This compound serves as a versatile precursor for the synthesis of various ethers and esters, which are important scaffolds in many biologically active compounds.
Ether Synthesis
The phenolic hydroxyl group of this compound can be readily alkylated to form a variety of aryl ethers. The Williamson ether synthesis is a common and effective method for this transformation.
The Williamson ether synthesis involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an alkyl halide.
General Reaction Scheme for Williamson Ether Synthesis
Caption: General workflow for Williamson ether synthesis.
Experimental Protocol: Synthesis of 2-Nitro-4-(trifluoromethyl)phenoxymethyl Ether
This protocol describes a general procedure for the synthesis of a simple methyl ether derivative.
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-Nitro-4-(trifluoromethyl)phenoxymethyl ether.
Quantitative Data for Ether Synthesis
| Product | Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| 2,4-bis(2-chloro-4-trifluoromethylphenoxy)-nitrobenzene | K₂CO₃ or KOH | Toluene | Not specified | 80-90 |
Note: The yield for 2,4-bis(2-chloro-4-trifluoromethylphenoxy)-nitrobenzene is based on the reaction of 2-chloro-4-trifluoromethylphenol with a dinitro-substituted benzene derivative, representing a more complex etherification.[2]
Ester Synthesis
The phenolic hydroxyl group can also be acylated to form esters. This is typically achieved by reacting the phenol with an acyl chloride or a carboxylic acid anhydride in the presence of a base.
Acylation with acyl chlorides is a straightforward method for the synthesis of phenyl esters. A base, such as pyridine or triethylamine, is used to neutralize the HCl generated during the reaction.
General Reaction Scheme for Esterification with Acyl Chlorides
Caption: General workflow for esterification with acyl chlorides.
Experimental Protocol: Synthesis of 2-Nitro-4-(trifluoromethyl)phenyl Acetate
This protocol provides a general method for the acetylation of this compound.
Materials:
-
This compound
-
Acetyl chloride (CH₃COCl)
-
Pyridine
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane.
-
Add pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 2-Nitro-4-(trifluoromethyl)phenyl acetate.
While less common for phenols, esterification can also be achieved by reacting directly with a carboxylic acid in the presence of a strong acid catalyst.
Experimental Protocol: Synthesis of Methyl 2-Nitro-4-(trifluoromethyl)benzoate
This protocol describes the synthesis of a methyl ester from the corresponding amide, which is in turn synthesized from the nitrile. This demonstrates a multi-step synthesis where esterification is a key step.
Step 1: Hydrolysis of 2-Nitro-4-(trifluoromethyl)benzonitrile to 2-Nitro-4-(trifluoromethyl)benzamide
-
Add 1g of 2-nitro-4-trifluoromethyl benzonitrile and 5mL of 80% concentrated sulfuric acid into a reaction vessel.
-
Heat the mixture to reflux for 3 hours.
-
Monitor the reaction by HPLC until the starting material is completely consumed. The purity of the resulting 2-nitro-4-trifluoromethyl benzamide is typically around 99%.[3]
Step 2: Alcoholysis of 2-Nitro-4-(trifluoromethyl)benzamide to Methyl 2-Nitro-4-(trifluoromethyl)benzoate
-
In a reaction flask, mix 2g of 2-nitro-4-trifluoromethyl benzamide with 12.4g of a 40% sulfuric acid-methanol solution.
-
Reflux the mixture for 24 hours, monitoring the product formation by HPLC until the content of the desired ester is above 99%.[3]
-
After completion, wash the reaction mixture three times with 5mL of dichloromethane.
-
Combine the organic layers and wash them three times with saturated sodium bicarbonate solution.
-
Separate the organic phase and remove the solvent by rotary evaporation to obtain methyl 2-nitro-4-trifluoromethyl benzoate.[3]
Quantitative Data for Ester Synthesis
| Product | Starting Material | Reagents | Reaction Time (h) | Yield (%) |
| Methyl 2-nitro-4-(trifluoromethyl)benzoate | 2-Nitro-4-(trifluoromethyl)benzamide | 40% Sulfuric acid in methanol | 24 | 90 |
Catalytic Applications
Currently, there is limited information available in the public domain regarding the direct use of this compound as a catalyst in organic synthesis. Its primary role is well-established as a reactive intermediate. However, related nitrophenol compounds are known to be reduced to their corresponding aminophenols, which can then be utilized in various catalytic systems. The reduction of the nitro group in this compound could potentially lead to novel catalytic applications.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a wide array of ether and ester derivatives. The protocols provided herein offer a foundation for researchers to explore the synthetic utility of this compound. The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the reactivity of the phenol, making it a versatile tool in the design and synthesis of new chemical entities for pharmaceutical and agrochemical applications. Further research into its potential catalytic roles could unveil new avenues for its application in organic synthesis.
References
Application of 2-Nitro-4-(trifluoromethyl)phenol in the Synthesis of Non-Steroidal Antiandrogen Pharmaceutical Intermediates
Introduction:
2-Nitro-4-(trifluoromethyl)phenol is a key aromatic building block in the synthesis of various pharmaceutical intermediates. Its unique substitution pattern, featuring a nitro group ortho to a hydroxyl group and a trifluoromethyl group para to the hydroxyl, makes it a valuable precursor for the synthesis of complex molecules, particularly non-steroidal antiandrogen drugs used in the treatment of prostate cancer. This application note details the synthesis of a crucial intermediate, 2-Amino-4-(trifluoromethyl)phenol, and its subsequent elaboration into the active pharmaceutical ingredients (APIs) Bicalutamide and Nilutamide.
Synthesis of the Key Intermediate: 2-Amino-4-(trifluoromethyl)phenol
The primary application of this compound in pharmaceutical synthesis is its reduction to 2-Amino-4-(trifluoromethyl)phenol. This transformation is a critical step as the resulting aminophenol is a versatile intermediate for the construction of various drug molecules.[1] The most common and efficient method for this conversion is catalytic hydrogenation.[1]
Experimental Protocol: Catalytic Hydrogenation of this compound
This protocol describes the reduction of this compound to 2-Amino-4-(trifluoromethyl)phenol using platinum oxide as a catalyst.
-
Materials:
-
This compound
-
Ethanol
-
Platinum (IV) oxide (PtO₂)
-
Hydrogen gas
-
Pressure reactor (e.g., Parr hydrogenator)
-
Filtration apparatus
-
Rotary evaporator
-
-
Procedure:
-
In a suitable pressure reactor, dissolve 82.2 g of this compound in 300 ml of ethanol.
-
Carefully add 0.5 g of platinum oxide catalyst to the solution.
-
Seal the reactor and purge with nitrogen gas before introducing hydrogen gas.
-
Pressurize the reactor to 50 psig with hydrogen.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen. Periodically, fresh portions of the catalyst may be added to drive the reaction to completion.
-
Once the hydrogen uptake ceases, indicating the completion of the reaction, vent the excess hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the platinum catalyst.
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
The resulting residue is crude 2-Amino-4-(trifluoromethyl)phenol, which can be further purified by crystallization from water.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Product | 2-Amino-4-(trifluoromethyl)phenol | N/A |
| Catalyst | Platinum (IV) oxide | N/A |
| Solvent | Ethanol | N/A |
| Hydrogen Pressure | 50 psig | N/A |
Experimental Workflow:
Application in the Synthesis of Bicalutamide
2-Amino-4-(trifluoromethyl)phenol is a key starting material for the synthesis of Bicalutamide, a non-steroidal androgen receptor antagonist used in the treatment of prostate cancer.[2] The synthesis involves a multi-step sequence.
Experimental Protocol: Synthesis of Bicalutamide from 2-Amino-4-(trifluoromethyl)phenol (Illustrative Pathway)
The following protocol outlines a general, illustrative pathway for the synthesis of Bicalutamide. Specific details for each step may vary based on patented procedures.
-
Step 1: Amide Formation
-
React 2-Amino-4-(trifluoromethyl)phenol with methacryloyl chloride in a suitable solvent like dimethylacetamide (DMA) to form N-(4-hydroxy-3-(trifluoromethyl)phenyl)methacrylamide.
-
-
Step 2: Epoxidation
-
The double bond in the methacrylamide intermediate is then epoxidized, typically using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA), to yield N-(4-hydroxy-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide.
-
-
Step 3: Thioether Formation
-
The epoxide ring is opened by reaction with 4-fluorothiophenol to form the corresponding thioether, N-(4-hydroxy-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide.
-
-
Step 4: Oxidation to Sulfone
-
The final step involves the oxidation of the thioether to a sulfone using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst like sodium tungstate, or mCPBA. This step yields Bicalutamide.
-
Quantitative Data for a Key Oxidation Step:
| Parameter | Value | Reference |
| Starting Material | N-[4-Cyano-3-(trifluoromethyl) phenyl] -3 -[(4-fluorophenyl) thio]-2-hydroxy-2- methyl propanamide | [3] |
| Product | Bicalutamide (crude) | [3] |
| Oxidizing Agent | Sodium perborate trihydrate | [3] |
| Solvent | Acetic acid | [3] |
| Yield | 90% | [3] |
| Purity (by HPLC) | ~99% | [3] |
Logical Relationship for Bicalutamide Synthesis:
References
Application Notes and Protocols: The Role of 2-Nitro-4-(trifluoromethyl)phenol in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-4-(trifluoromethyl)phenol is a key chemical intermediate in the synthesis of a range of agrochemicals, particularly within the nitrodiphenyl ether class of herbicides. Its trifluoromethyl and nitro functional groups make it a versatile building block for creating compounds with potent herbicidal activity. These application notes provide an overview of its role, synthesis, and application in the development of crop protection agents. While this compound is primarily a precursor, understanding its properties and reactions is crucial for the development of new and effective herbicides.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₇H₄F₃NO₃ |
| Molecular Weight | 207.11 g/mol |
| CAS Number | 400-99-7 |
| Appearance | Liquid |
| Boiling Point | 92-94 °C at 12 mmHg |
| Density | 1.473 g/mL at 25 °C |
Role in Agrochemical Synthesis
This compound serves as a critical precursor in the Williamson ether synthesis to produce nitrodiphenyl ether herbicides. These herbicides, such as acifluorfen and fomesafen, are known inhibitors of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes rapid cell membrane disruption and plant death.
While this compound itself is not typically used as an active herbicidal ingredient, its structural motifs are essential for the efficacy of the final products. The trifluoromethyl group, a strong electron-withdrawing group, enhances the herbicidal activity of the resulting diphenyl ether.
Quantitative Data
No direct quantitative data (e.g., IC50 or EC50 values) on the herbicidal activity of this compound has been identified in the reviewed scientific literature. Its primary role is established as a non-herbicidal intermediate. The herbicidal efficacy is manifested in the more complex molecules synthesized from it. For instance, derivatives of this phenol, such as certain beta-triketones, have been shown to be potent inhibitors of other plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), with IC50 values in the nanomolar range.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established chemical synthesis procedures.[2]
Materials:
-
2-Nitro-4-(trifluoromethyl)chlorobenzene
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH), finely powdered
-
Concentrated hydrochloric acid (HCl)
-
Petroleum ether
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Reaction flask, stirrer, and standard laboratory glassware
Procedure:
-
In a suitable reaction flask, dissolve 164.0 g of 2-nitro-4-(trifluoromethyl)chlorobenzene in 220 ml of dimethyl sulfoxide.
-
While stirring at room temperature, add 87.6 g of finely powdered sodium hydroxide in portions over an 8-hour period.
-
After the addition is complete, acidify the mixture to a pH of 1 with concentrated hydrochloric acid. An oil will form.
-
Separate the oil and dissolve it in diethyl ether.
-
Dry the ether solution over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Mix the residue with a cold sodium hydroxide solution and extract with petroleum ether.
-
Acidify the aqueous layer with concentrated hydrochloric acid.
-
Separate the resulting oil, dissolve it in diethyl ether, dry the solution over anhydrous magnesium sulfate, and remove the solvent to yield this compound.
Protocol 2: Synthesis of a Nitrodiphenyl Ether Herbicide Intermediate
This protocol outlines a general procedure for the synthesis of a nitrodiphenyl ether, a common step in the production of herbicides like acifluorfen, using this compound as a starting material.[3]
Materials:
-
This compound
-
5-Fluoro-2-nitrobenzamide
-
Dimethyl sulfoxide (DMSO)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Carbon tetrachloride (CCl₄)
-
Water
-
Reaction flask, magnetic stirrer, and drying tube
Procedure:
-
To a 100 ml flask equipped with a magnetic stirrer and drying tube, add 50 ml of dimethyl sulfoxide, 3.6 g (0.026 mole) of anhydrous potassium carbonate, and 4.8 g (0.024 mole) of this compound.
-
Stir the mixture at room temperature overnight.
-
Rapidly add 4.5 g (0.024 mole) of 5-fluoro-2-nitrobenzamide to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Pour the reaction mixture into 300 ml of water and triturate with 50 ml of carbon tetrachloride to precipitate the product.
-
Collect the solid product by filtration and wash with water.
-
The resulting product is 5-[2-Nitro-4-(trifluoromethyl)phenoxy]-2-nitrobenzamide, an intermediate in the synthesis of various herbicides.
Signaling Pathways and Mechanisms of Action
Herbicides derived from this compound, particularly the nitrodiphenyl ethers, primarily act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).
Caption: PPO Inhibition Pathway by Nitrodiphenyl Ether Herbicides.
The inhibition of PPO disrupts the normal biosynthesis of chlorophyll and heme.[4] This leads to the accumulation of protoporphyrinogen IX, which leaks from the chloroplast into the cytoplasm. In the cytoplasm, it is non-enzymatically oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation, leading to the destruction of cell membranes and ultimately, plant death.[5]
Experimental Workflow for Herbicide Synthesis
The general workflow for synthesizing a nitrodiphenyl ether herbicide using this compound is a multi-step process.
Caption: General Workflow for Nitrodiphenyl Ether Herbicide Synthesis.
This workflow highlights the key stages from starting materials to the final, purified active ingredient. The Williamson ether synthesis is a fundamental reaction in this process, forming the ether linkage between the phenol and the second aromatic ring.[6] Subsequent purification and analysis are critical to ensure the quality and efficacy of the final herbicidal product.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Fomesafen (Ref: PP 021) [sitem.herts.ac.uk]
- 3. CN103387524A - Preparation method of fomesafen - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102329255B - Process for synthesizing fomesafen through directional nitration - Google Patents [patents.google.com]
Application Notes and Protocols for 2-Nitro-4-(trifluoromethyl)phenol in Chemical Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction mechanisms, experimental protocols, and potential applications of 2-Nitro-4-(trifluoromethyl)phenol. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the nitro and trifluoromethyl groups.
Physicochemical and Spectroscopic Data
This compound is a yellow to orange liquid with a molecular weight of 207.11 g/mol .[1] Its key physical and spectroscopic data are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄F₃NO₃ | [1] |
| Molecular Weight | 207.11 g/mol | [1] |
| Boiling Point | 92-94 °C at 12 mmHg | |
| Density | 1.473 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.504 | |
| pKa | 5.53 ± 0.14 (Predicted) | [1] |
| ¹H NMR | Spectral data available | [2] |
| Mass Spectrometry (GC-MS) | Major fragments at m/z 207, 161, 137, 113 | [2] |
| IR Spectra | Characteristic peaks available | [2] |
Synthesis of this compound
A common synthetic route to this compound involves the nucleophilic aromatic substitution of 2-nitro-4-(trifluoromethyl)chlorobenzene.[3]
Protocol: Synthesis via Nucleophilic Aromatic Substitution
Materials:
-
2-Nitro-4-(trifluoromethyl)chlorobenzene
-
Sodium hydroxide (finely powdered)
-
Dimethyl sulfoxide (DMSO)
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Petroleum ether
Procedure:
-
To a stirred solution of 164.0 g of 2-nitro-4-(trifluoromethyl)chlorobenzene in 220 ml of dimethyl sulfoxide at room temperature, add 87.6 g of finely powdered sodium hydroxide in portions over an 8-hour period.[3]
-
After the addition is complete, acidify the mixture to a pH of 1 with concentrated hydrochloric acid.
-
An oil will form; separate this oil and dissolve it in diethyl ether.
-
Dry the ether solution with anhydrous magnesium sulfate and then remove the solvent under reduced pressure.
-
Mix the residue with a cold sodium hydroxide solution and extract the mixture with petroleum ether.
-
Separate the aqueous layer and acidify it with concentrated hydrochloric acid.
-
An oil will form, which is separated and dissolved in diethyl ether.
-
Dry the ether solution with anhydrous magnesium sulfate and remove the solvent to yield this compound.[3]
Key Reaction Mechanisms and Protocols
The phenolic hydroxyl group and the activated aromatic ring of this compound allow for a variety of chemical transformations.
O-Alkylation: Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing ethers from phenols via an Sₙ2 reaction between an alkoxide and an alkyl halide.[4][5]
Reaction Mechanism:
Caption: Williamson ether synthesis of this compound.
Protocol: Synthesis of 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask at 0 °C.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous DMF.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
| Reactant | Product | Yield | Conditions | Reference |
| This compound and Methyl Iodide | 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene | 50-95% (typical) | NaH, DMF, 0 °C to RT | [4] |
O-Arylation: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction to form diaryl ethers from a phenol and an aryl halide.[6][7]
Reaction Mechanism:
Caption: Ullmann condensation for diaryl ether synthesis.
Protocol: Synthesis of a Diaryl Ether Derivative
Materials:
-
This compound
-
Aryl iodide
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Toluene
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), aryl iodide (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture at 120-150 °C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with toluene.
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Reactants | Product | Yield | Conditions | Reference |
| This compound and Aryl Iodide | Diaryl Ether | Variable | CuI, K₂CO₃, DMF, 120-150 °C | [7] |
C-N Coupling: Buchwald-Hartwig Amination
While the phenol itself is not directly used, its triflate derivative can undergo Buchwald-Hartwig amination to form arylamines.
Experimental Workflow:
Caption: Workflow for Buchwald-Hartwig amination.
Protocol: Two-Step Synthesis of an N-Aryl Amine Derivative
Step 1: Triflation
-
Dissolve this compound (1 equivalent) in dichloromethane.
-
Add pyridine (1.5 equivalents) and cool to 0 °C.
-
Slowly add triflic anhydride (1.2 equivalents).
-
Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.
-
Work up the reaction to isolate the triflate intermediate.
Step 2: Buchwald-Hartwig Amination
-
In a glovebox, combine the triflate (1 equivalent), an amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equivalents) in a reaction tube.
-
Add an anhydrous solvent such as toluene.
-
Seal the tube and heat to 80-110 °C for 12-24 hours.
-
After cooling, dilute with an organic solvent, filter through celite, and concentrate.
-
Purify the residue by column chromatography.
| Reactants | Product | Yield | Conditions | Reference |
| 2-Nitro-4-(trifluoromethyl)phenyl triflate and Amine | N-Aryl-2-nitro-4-(trifluoromethyl)aniline | Good to excellent | Pd catalyst, ligand, base, toluene | [8][9] |
Biological Activity: Uncoupler of Oxidative Phosphorylation
Nitrophenols are known to act as protonophores, uncoupling oxidative phosphorylation in mitochondria.[10] This property makes this compound a compound of interest in drug discovery, particularly in cancer research.[11][12]
Signaling Pathway: Mitochondrial Uncoupling
Caption: Mechanism of mitochondrial uncoupling by this compound.
Protocol: In Vitro Assay for Mitochondrial Uncoupling Activity
Objective: To determine the effect of this compound on mitochondrial respiration and membrane potential in isolated mitochondria or whole cells.
Materials:
-
Isolated mitochondria or a relevant cell line
-
Respiration buffer (e.g., containing succinate and rotenone)
-
This compound stock solution in DMSO
-
FCCP (a known uncoupler, as a positive control)
-
Oligomycin (ATP synthase inhibitor)
-
JC-1 or TMRM (fluorescent dyes for measuring mitochondrial membrane potential)
-
High-resolution respirometer (e.g., Oroboros Oxygraph) or a fluorescence plate reader
Procedure (using isolated mitochondria):
-
Isolate mitochondria from a suitable source (e.g., rat liver) using standard differential centrifugation methods.
-
Suspend the isolated mitochondria in respiration buffer.
-
Add the mitochondrial suspension to the chamber of the respirometer.
-
Measure the basal respiration rate (State 2).
-
Add ADP to initiate ATP synthesis and measure the phosphorylating respiration rate (State 3).
-
Add oligomycin to inhibit ATP synthase and measure the non-phosphorylating respiration rate (State 4).
-
Add increasing concentrations of this compound and measure the stimulation of oxygen consumption. A significant increase in respiration after oligomycin addition indicates uncoupling activity.
-
For membrane potential measurement, incubate mitochondria or cells with JC-1 or TMRM and measure the fluorescence change upon addition of the test compound using a fluorescence plate reader or microscope. A decrease in fluorescence indicates depolarization of the mitochondrial membrane, consistent with uncoupling.
| Assay | Endpoint | Expected Result with this compound |
| High-Resolution Respirometry | Oxygen Consumption Rate | Increased respiration, especially in the presence of an ATP synthase inhibitor. |
| Mitochondrial Membrane Potential Assay (e.g., JC-1, TMRM) | Fluorescence | Decreased fluorescence, indicating membrane depolarization. |
Applications in the Synthesis of Bioactive Molecules
This compound is a valuable precursor for the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals. The nitro group can be reduced to an amine, which can then be further functionalized, and the trifluoromethyl group can enhance metabolic stability and binding affinity.[13]
Example Synthetic Application:
Caption: General synthetic scheme for bioactive molecules.
These notes are intended to provide a starting point for researchers. Specific reaction conditions may require optimization. Always consult relevant safety data sheets before handling any chemicals.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C7H4F3NO3 | CID 9816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. synarchive.com [synarchive.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the therapeutic potential of mitochondrial uncouplers in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Laboratory procedure for nitration of 4-(trifluoromethyl)phenol
Application Note & Protocol
Topic: Laboratory Procedure for the Regioselective Nitration of 4-(Trifluoromethyl)phenol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the laboratory-scale nitration of 4-(trifluoromethyl)phenol to synthesize 2-nitro-4-(trifluoromethyl)phenol. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The procedure outlined below employs a common nitrating mixture of potassium nitrate in sulfuric acid, a method known for its effectiveness in the nitration of moderately activated phenolic compounds.[2] This application note includes a step-by-step experimental procedure, safety precautions, materials and equipment required, and a summary of expected results.
Chemical Reaction Scheme
The nitration of 4-(trifluoromethyl)phenol proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group is a strongly activating ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director. The directing effect of the hydroxyl group dominates, and with the para position blocked, the electrophilic nitronium ion (NO₂⁺) is directed to the ortho position.
References
Application Notes and Protocols for the Purification of Crude 2-Nitro-4-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of crude 2-Nitro-4-(trifluoromethyl)phenol. The described techniques are essential for obtaining a high-purity product suitable for further applications in research, and drug development.
Introduction
Crude this compound, often obtained as a yellow to orange oil or a low-melting solid following synthesis, may contain various impurities.[1] These can include unreacted starting materials, isomers, and byproducts from the nitration process. Effective purification is critical to ensure the integrity of subsequent experimental results and the quality of downstream products. The primary methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy.
| Property | Value |
| Molecular Formula | C₇H₄F₃NO₃ |
| Molecular Weight | 207.11 g/mol |
| Appearance | Pale yellow solid or oil[1][2] |
| Boiling Point | 92-94 °C at 12 mmHg |
| Solubility | Low in water; Soluble in polar organic solvents such as alcohols.[2] |
Purification Techniques
Recrystallization
Recrystallization is an effective method for purifying crude this compound, particularly when the impurity levels are relatively low. The principle of this technique relies on the differential solubility of the compound and its impurities in a given solvent at varying temperatures.
The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. Based on the polar nature of this compound, suitable solvent systems include:
-
Single-Solvent System: Alcohols (e.g., ethanol, methanol) or toluene.
-
Two-Solvent System: A combination of a "good" solvent in which the compound is highly soluble (e.g., dichloromethane, ethyl acetate) and a "poor" solvent in which it is sparingly soluble (e.g., hexanes, petroleum ether).
This protocol is adapted from established procedures for similar nitrophenolic compounds.
Materials:
-
Crude this compound
-
Toluene (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of toluene to cover the crude material.
-
Heating: Gently heat the mixture on a hot plate with continuous stirring. Add small portions of hot toluene until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration by quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. The formation of crystals should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any adsorbed impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
| Problem | Possible Cause | Suggested Solution |
| Oiling out | The solution is supersaturated and cooled too quickly, or the presence of impurities has lowered the melting point. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow for slower cooling. |
| No crystal formation | The solution is too dilute. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. |
| Poor recovery | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution and ensure thorough cooling in an ice bath. |
Column Chromatography
Column chromatography is a highly effective technique for separating this compound from a complex mixture of impurities, especially isomers. The separation is based on the differential partitioning of the components between a stationary phase (e.g., silica gel) and a mobile phase.
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of polar organic compounds.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexanes (reagent grade)
-
Ethyl acetate (reagent grade)
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexanes and pour it into the column.
-
Allow the solvent to drain while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase (or a more polar solvent like dichloromethane if necessary).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with a mobile phase of low polarity (e.g., 9:1 hexanes/ethyl acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the elution of the more polar this compound.
-
-
Fraction Collection:
-
Collect the eluent in a series of fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following table summarizes the expected outcomes for the purification of crude this compound. These values are illustrative and may vary depending on the initial purity of the crude material.
| Purification Method | Typical Yield (%) | Expected Purity (%) |
| Recrystallization (Toluene) | 80 - 90 | > 98 |
| Column Chromatography (Silica, Hexanes/EtOAc) | 65 - 80 | > 99 |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Application Notes and Protocols for the Characterization of 2-Nitro-4-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 2-Nitro-4-(trifluoromethyl)phenol. The methods described herein are essential for identity confirmation, purity assessment, and quantitative analysis in various matrices.
Overview of Analytical Techniques
The characterization of this compound can be effectively achieved using a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful for separation and quantification, while Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for structural elucidation and identity confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the phenolic hydroxyl group, derivatization is recommended to improve the chromatographic peak shape and thermal stability of this compound. Silylation is a common and effective derivatization technique.
Experimental Protocol: GC-MS with Silylation
a) Sample Preparation and Derivatization:
-
Accurately weigh 1-5 mg of the this compound sample into a clean glass vial.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before injection into the GC-MS system.
b) Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (with a 0.5 to 1-minute purge delay) |
| Oven Temperature Program | Initial temperature: 80°C, hold for 2 minutes; Ramp at 15°C/min to 280°C, hold for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | 50-500 amu |
| Solvent Delay | 3-5 minutes |
c) Data Analysis:
The identification of the silylated this compound derivative is based on its retention time and the fragmentation pattern in the mass spectrum. The mass spectrum is expected to show a molecular ion peak corresponding to the derivatized compound and characteristic fragment ions. Aromatic nitro compounds often exhibit fragmentation patterns involving the loss of the nitro group (NO₂) and other characteristic cleavages.
Diagram: GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC with UV detection is a robust and widely used technique for the quantification of phenolic compounds. A reversed-phase method is typically employed for the separation of this compound.
Experimental Protocol: HPLC-UV
a) Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL for a stock solution).
-
Prepare working standards by serial dilution of the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b) Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile (or Methanol) and water containing 0.1% formic acid or phosphoric acid. A typical starting condition is 60:40 (v/v) Acetonitrile:Water. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Injection Volume | 10-20 µL |
| UV Detector | |
| Detection Wavelength | 280-320 nm (based on the UV absorbance spectrum of the compound) |
c) Quantitative Data:
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 30 ng/mL |
| Repeatability (%RSD, n=6) | < 2% |
| Intermediate Precision (%RSD) | < 5% |
Diagram: HPLC Analysis Logical Flow
Caption: Logical flow for the quantitative analysis of this compound by HPLC.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a definitive technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed for a comprehensive characterization of this compound.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record ¹H and ¹³C{¹H} spectra.
-
Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Expected ¹H NMR Spectral Data (in CDCl₃):
A ¹H NMR spectrum for this compound is publicly available.[2] The aromatic region of the spectrum is expected to show signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
Expected ¹³C NMR Spectral Data:
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing nitro and trifluoromethyl groups, and the electron-donating hydroxyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.
Experimental Protocol: FTIR
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two KBr plates or as a solid dispersion in a KBr pellet.
-
Instrumentation: Record the spectrum using an FTIR spectrometer.
-
Data Acquisition: Typically, scan the mid-IR region from 4000 to 400 cm⁻¹.
Expected Characteristic FTIR Absorption Bands:
The FTIR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |
| 3200 - 3600 | O-H (hydroxyl) | Stretching (often broad due to hydrogen bonding) |
| 3000 - 3100 | Aromatic C-H | Stretching |
| 1500 - 1600 | Aromatic C=C | Stretching |
| 1500 - 1560 and 1300 - 1370 | NO₂ (nitro) | Asymmetric and Symmetric Stretching |
| 1100 - 1400 | C-F (trifluoromethyl) | Stretching (typically strong absorptions) |
| 1200 - 1300 | C-O (phenol) | Stretching |
A detailed analysis of the FTIR spectrum of 2-nitrophenol can provide a useful reference for the interpretation of the spectrum of this compound.[3]
Diagram: Relationship of Analytical Methods
Caption: Interrelationship of analytical methods for the characterization of this compound.
References
Application Notes and Protocols for the Synthesis of Diaryl Ether Herbicides from 2-Nitro-4-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-4-(trifluoromethyl)phenol is a key precursor in the synthesis of a significant class of herbicides known as diaryl ethers. These herbicides are widely utilized in agriculture for the selective control of broadleaf weeds in various crops. The core chemical structure of these herbicides consists of two phenyl rings linked by an ether bond. The specific substitutions on these rings determine the herbicide's activity, selectivity, and environmental fate.
The primary mechanism of action for diaryl ether herbicides is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1][2][3][4] This enzyme is crucial in the biosynthesis of both chlorophyll and heme in plants.[1][2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then undergoes non-enzymatic oxidation to protoporphyrin IX.[1][2] Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species, leading to rapid lipid peroxidation, membrane disruption, and ultimately, cell death.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of diaryl ether herbicides using this compound as a precursor.
Key Synthetic Reactions
The formation of the diaryl ether linkage is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, most notably the Ullmann condensation.[5][6] In this reaction, a phenol is coupled with an aryl halide in the presence of a copper catalyst and a base. The electron-withdrawing nitro and trifluoromethyl groups on the this compound ring activate it for nucleophilic attack, making this a feasible synthetic route.
Herbicide Synthesis Overview
A general route for the synthesis of diaryl ether herbicides from this compound involves the coupling of the phenol with a substituted haloaromatic compound. The specific haloaromatic partner will determine the final herbicide structure. For instance, to synthesize an analogue of Acifluorfen, one could react this compound with a derivative of 2-nitro-5-chlorobenzoic acid.
Caption: General synthesis workflow for diaryl ether herbicides.
Experimental Protocols
Protocol 1: Synthesis of a Diaryl Ether Intermediate via Ullmann Condensation
This protocol describes a representative synthesis of a diaryl ether intermediate from this compound and methyl 5-chloro-2-nitrobenzoate.
Materials:
-
This compound
-
Methyl 5-chloro-2-nitrobenzoate
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Hydrochloric acid (HCl), 1 M
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), methyl 5-chloro-2-nitrobenzoate (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Heat the reaction mixture to 120-140 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 1 M HCl and extract with toluene (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure diaryl ether intermediate.
Protocol 2: Hydrolysis of the Ester to the Carboxylic Acid (e.g., for Acifluorfen synthesis)
Materials:
-
Diaryl ether intermediate (methyl ester) from Protocol 1
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve the diaryl ether intermediate in methanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 1-2 with concentrated hydrochloric acid.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final diaryl ether herbicide.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of various diaryl ether herbicides. Note that the specific conditions and yields can vary depending on the exact substrates and reaction scale.
| Herbicide | Precursors | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acifluorfen Analogue | 2-chloro-4-(trifluoromethyl)phenol, 2-nitro-5-fluorobenzonitrile | K₂CO₃ | DMF | 110 | 6 | 87.8 | [7] |
| Fomesafen | 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid, Thionyl chloride, Methanesulfonamide | Pyridine | Pyridine | Reflux (SOCl₂), RT (amidation) | 1.5 (SOCl₂), Overnight (amidation) | >95 (ammonification step) | [8][9][10] |
| Oxyfluorfen | Resorcinol, 3,4-dichlorobenzotrifluoride | KOH | DMSO/Toluene | - | - | ~75 (etherification) | [11][12] |
| Oxyfluorfen | 3-ethoxy-4-nitrophenol, 3,4-dichlorobenzotrifluoride | Triethylamine | Toluene | 82-100 | 5 | 94 | [13] |
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Diaryl ether herbicides act as competitive inhibitors of protoporphyrinogen oxidase (PPO).[1][2] PPO is the enzyme responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX, a key step in the biosynthesis of chlorophyll and heme.
Caption: Mechanism of action of diaryl ether herbicides.
When the diaryl ether herbicide inhibits PPO, protoporphyrinogen IX accumulates and leaks from the chloroplast into the cytoplasm.[1][2] In the cytoplasm, it is oxidized to protoporphyrin IX.[1] This cytoplasmic protoporphyrin IX, in the presence of light and molecular oxygen, generates highly reactive singlet oxygen (¹O₂).[2] Singlet oxygen then causes rapid peroxidation of lipids in cell membranes, leading to loss of membrane integrity, cellular leakage, and ultimately, plant death, which is observed as necrosis and desiccation of the plant tissues.[2][3]
References
- 1. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 3. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 4. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 5. Acifluorfen - Wikipedia [en.wikipedia.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. CN105601519A - Preparation method of acifluorfen - Google Patents [patents.google.com]
- 8. Fomesafen (Ref: PP 021) [sitem.herts.ac.uk]
- 9. Fomesafen synthesis - chemicalbook [chemicalbook.com]
- 10. CN103387524A - Preparation method of fomesafen - Google Patents [patents.google.com]
- 11. Oxyfluorfen (Ref: RH 2915) [sitem.herts.ac.uk]
- 12. CN1363548A - Bietherifying process for synthesizing oxyfluorfen - Google Patents [patents.google.com]
- 13. CN101891623B - Method for preparing oxyfluorfen - Google Patents [patents.google.com]
Application Notes and Protocols for the Development of Anti-Inflammatory Drugs Using 2-Nitro-4-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are a hypothetical guide based on the known anti-inflammatory potential of phenolic, nitro-containing, and trifluoromethyl-substituted compounds. As of the latest literature review, 2-Nitro-4-(trifluoromethyl)phenol has not been specifically reported as a lead compound in anti-inflammatory drug development. Therefore, the information presented here is intended to be illustrative and provide a foundational framework for research in this area. All experimental work should be conducted with appropriate safety precautions and ethical considerations.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing effort in drug discovery.
This compound is a unique chemical entity possessing three key functional groups that have been independently associated with anti-inflammatory activity: a phenolic hydroxyl group, a nitro group, and a trifluoromethyl group.
-
Phenolic Compounds: Many natural and synthetic phenolic compounds are known to possess antioxidant and anti-inflammatory properties. They can act as free radical scavengers and modulate key inflammatory signaling pathways.
-
Nitro-Containing Compounds: Several nitro-aromatic and nitro-heterocyclic compounds have demonstrated anti-inflammatory effects, often through the modulation of nitric oxide (NO) production or by inhibiting pro-inflammatory enzymes.
-
Trifluoromethyl Group: The inclusion of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate to its biological target.
These characteristics suggest that this compound and its derivatives are promising candidates for the development of novel anti-inflammatory therapeutics. This document outlines potential synthetic strategies, and in vitro and in vivo protocols to explore this potential.
Potential Synthetic Pathways for Novel Anti-Inflammatory Agents
The phenolic hydroxyl group of this compound serves as a key handle for synthetic modification to generate a library of derivatives with potentially enhanced anti-inflammatory activity.
Etherification and Esterification
Simple etherification or esterification of the phenolic hydroxyl can be achieved to modulate the compound's physicochemical properties, such as solubility and cell permeability.
-
Protocol for O-Alkylation (Ether Synthesis):
-
Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Add a weak base, for instance, potassium carbonate (K₂CO₃, 2-3 equivalents).
-
To the stirring mixture, add the desired alkyl halide (e.g., ethyl bromide, benzyl bromide; 1.1 equivalents).
-
Heat the reaction mixture at 60-80°C and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter to remove the inorganic base, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis of Phenyl Ether Derivatives via Nucleophilic Aromatic Substitution (SNAAr)
The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring for nucleophilic aromatic substitution, allowing for the synthesis of more complex derivatives.
In Vitro Anti-Inflammatory Activity Screening
A tiered approach to in vitro screening can efficiently identify promising lead compounds for further development.
Inhibition of Pro-Inflammatory Enzymes
-
Cyclooxygenase (COX) Inhibition Assay:
-
Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
-
Protocol: A colorimetric or fluorometric COX inhibitor screening assay kit can be used. The general procedure involves:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound or a known inhibitor (e.g., celecoxib for COX-2, aspirin for COX-1) as a control.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
-
Cellular Assays
-
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages (e.g., RAW 264.7 cells):
-
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages. This assay measures the ability of a compound to suppress the production of pro-inflammatory mediators.
-
Protocol for Nitric Oxide (NO) Production Inhibition:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.
-
-
Protocol for Pro-inflammatory Cytokine (TNF-α, IL-6) Inhibition:
-
Follow the same cell culture and treatment protocol as for the NO assay.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
-
In Vivo Anti-Inflammatory Activity Evaluation
Promising candidates from in vitro screening should be evaluated in animal models of inflammation.
-
Carrageenan-Induced Paw Edema in Rodents:
-
Principle: This is a classic acute inflammation model where the injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema.
-
Protocol:
-
Acclimatize the animals and fast them overnight before the experiment.
-
Administer the test compound orally or intraperitoneally at different doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
-
Data Presentation
Quantitative data from the in vitro and in vivo assays should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Anti-Inflammatory Activity of this compound Derivatives
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | NO Inhibition IC₅₀ (µM) in RAW 264.7 | TNF-α Inhibition IC₅₀ (µM) in RAW 264.7 | IL-6 Inhibition IC₅₀ (µM) in RAW 264.7 |
| Parent Compound | >100 | >100 | 85.2 ± 5.6 | 92.1 ± 7.3 | >100 |
| Derivative 1 | 50.3 ± 4.1 | 15.8 ± 1.9 | 25.4 ± 2.8 | 30.1 ± 3.5 | 45.6 ± 4.9 |
| Derivative 2 | 89.1 ± 6.7 | 42.5 ± 3.8 | 60.7 ± 5.1 | 75.3 ± 6.2 | 88.2 ± 7.1 |
| Celecoxib | 15.2 ± 1.3 | 0.05 ± 0.01 | N/A | N/A | N/A |
| Indomethacin | 0.1 ± 0.02 | 1.2 ± 0.1 | 12.5 ± 1.1 | 18.9 ± 2.0 | 22.4 ± 2.3 |
Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| Derivative 1 | 10 | 25.4 ± 3.1 |
| 30 | 48.9 ± 4.5 | |
| 100 | 65.2 ± 5.8 | |
| Indomethacin | 10 | 55.7 ± 4.9 |
Potential Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many anti-inflammatory agents exert their effects by inhibiting this pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a derivative of this compound.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are also key players in the inflammatory response.
Caption: Potential modulation of MAPK signaling pathways by a novel anti-inflammatory compound.
Experimental Workflow
The overall workflow for the discovery and initial validation of anti-inflammatory drugs derived from this compound is depicted below.
Caption: A streamlined workflow for the development of anti-inflammatory drugs from the lead compound.
Application Notes and Protocols for the Formulation of Specialty Polymers Using 2-Nitro-4-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-4-(trifluoromethyl)phenol is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Its unique molecular structure, featuring both a nitro and a trifluoromethyl group, imparts distinct properties to the molecules and polymers derived from it. The trifluoromethyl group, in particular, is known to enhance thermal stability, chemical resistance, and lipophilicity.[2] These characteristics make polymers incorporating this monomer potentially valuable for applications in advanced coatings, high-performance plastics, and specialized biomedical devices.[1][2] While specific literature on the direct polymerization of this compound is not extensively detailed, this document provides proposed protocols based on established polymerization techniques for substituted phenols.
Monomer Properties: this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing appropriate polymerization conditions and for the safe handling of the monomer.
| Property | Value | Reference |
| Molecular Formula | C₇H₄F₃NO₃ | |
| Molecular Weight | 207.11 g/mol | [3] |
| Appearance | Liquid | |
| Boiling Point | 92-94 °C at 12 mmHg | |
| Density | 1.473 g/mL at 25 °C | |
| Refractive Index | n20/D 1.504 | |
| CAS Number | 400-99-7 |
Proposed Polymerization Applications and Protocols
The presence of a phenolic hydroxyl group on this compound allows for its potential use as a monomer in the synthesis of various specialty polymers, such as polycarbonates and polyarylates. These polymers are known for their high performance in engineering applications.[4][5] The incorporation of the trifluoromethyl and nitro groups is anticipated to modify the polymer backbone, potentially enhancing properties like thermal stability, chemical resistance, and optical characteristics.
Application 1: Synthesis of a Novel Polycarbonate
Polycarbonates are a class of tough, transparent thermoplastics with high impact strength and thermal stability.[4][5][6] The following protocol outlines a proposed method for the synthesis of a polycarbonate using this compound as a monomer, based on interfacial polymerization techniques.
Experimental Protocol: Interfacial Polymerization of this compound with Phosgene
Objective: To synthesize a polycarbonate by reacting this compound with phosgene in a biphasic system.
Materials:
-
This compound
-
Phosgene (or a phosgene substitute like triphosgene)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH)
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Methanol
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: In a reaction vessel, dissolve a stoichiometric amount of sodium hydroxide in deionized water.
-
Monomer Dissolution: To the aqueous solution, add this compound and the phase transfer catalyst. Stir the mixture until the monomer is fully dissolved in the aqueous phase, forming the sodium phenoxide.
-
Organic Phase Preparation: In a separate container, dissolve phosgene (or triphosgene) in dichloromethane.
-
Polymerization: Cool the aqueous solution in an ice bath. Vigorously stir the solution and slowly add the organic phosgene solution. Continue the reaction for 2-4 hours while maintaining a low temperature.
-
Polymer Isolation: After the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute acid and then with deionized water.
-
Precipitation and Purification: Precipitate the polycarbonate by slowly adding the organic solution to a large volume of methanol with constant stirring.
-
Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 80-100 °C until a constant weight is achieved.
Expected Polymer Properties: The resulting polycarbonate is expected to exhibit high thermal stability and chemical resistance due to the presence of the trifluoromethyl group. A summary of anticipated properties is provided in Table 2.
| Property | Anticipated Value |
| Glass Transition Temperature (Tg) | > 150 °C |
| Tensile Strength | High |
| Impact Resistance | High |
| Solubility | Soluble in chlorinated solvents |
Experimental Workflow for Polycarbonate Synthesis
Caption: Workflow for Polycarbonate Synthesis.
Application 2: Synthesis of a Novel Polyarylate
Polyarylates are polyesters derived from aromatic dicarboxylic acids and bisphenols. They are known for their excellent mechanical properties and high thermal resistance. The following protocol describes a potential pathway for synthesizing a polyarylate using this compound.
Experimental Protocol: Interfacial Polycondensation for Polyarylate Synthesis
Objective: To synthesize a polyarylate by reacting this compound with a diacid chloride (e.g., terephthaloyl chloride).
Materials:
-
This compound
-
Terephthaloyl chloride
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH)
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Methanol
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: In a reaction vessel, dissolve sodium hydroxide in deionized water.
-
Monomer Dissolution: Add this compound and the phase transfer catalyst to the aqueous solution. Stir until a clear solution of the sodium phenoxide is formed.
-
Organic Phase Preparation: Dissolve terephthaloyl chloride in dichloromethane in a separate flask.
-
Polymerization: Cool the aqueous solution in an ice bath. With vigorous stirring, slowly add the organic solution of terephthaloyl chloride to the aqueous phase. Let the reaction proceed for 2-4 hours.
-
Polymer Isolation: Separate the organic layer containing the polymer.
-
Purification: Wash the organic layer with dilute acid and then with deionized water to remove any unreacted starting materials and salts.
-
Precipitation and Drying: Precipitate the polyarylate by pouring the organic solution into a large volume of methanol. Collect the polymer by filtration, wash with methanol, and dry under vacuum at an elevated temperature.
Expected Polymer Properties: The resulting polyarylate is expected to possess high thermal stability and good mechanical strength. The properties can be tailored by the choice of the diacid chloride.
| Property | Anticipated Value |
| Glass Transition Temperature (Tg) | High |
| Tensile Strength | High |
| Chemical Resistance | Good |
Logical Relationship for Polyarylate Formation
Caption: Formation of Polyarylate.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All experiments should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
The unique chemical structure of this compound makes it a promising monomer for the development of specialty polymers with enhanced properties. The proposed protocols for polycarbonate and polyarylate synthesis provide a foundation for researchers to explore the potential of this monomer in materials science and drug development applications. Further characterization of the synthesized polymers will be necessary to fully elucidate their properties and potential applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Nitro-4-(trifluoromethyl)phenol
Welcome to the technical support center for the synthesis of 2-Nitro-4-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Formation of unwanted isomers (e.g., 2-nitro-6-(trifluoromethyl)phenol). - Decomposition of the starting material or product under harsh reaction conditions. - Suboptimal nitrating agent or reaction conditions. | - Optimize reaction time and temperature: Monitor the reaction progress using TLC or GC to determine the optimal reaction time. Lowering the temperature may improve selectivity and reduce decomposition.[1] - Choice of nitrating agent: Consider using alternative nitrating agents such as dinitrogen pentoxide (N₂O₅) which can offer higher selectivity and milder reaction conditions.[2] A mixture of nitric acid and acetic anhydride can also be effective.[3] - Control of reaction medium: Performing the nitration in a solvent like liquefied 1,1,1,2-tetrafluoroethane (TFE) with N₂O₅ can lead to cleaner reactions and reduce acidic waste.[2] |
| Formation of Multiple Isomers | - The trifluoromethyl group is a meta-directing group, while the hydroxyl group is an ortho, para-directing group, leading to a mixture of products.[4][5] - High reaction temperatures can decrease regioselectivity. | - Lower reaction temperature: Carrying out the nitration at lower temperatures (e.g., 0-10 °C) can favor the formation of the desired ortho-isomer.[1] - Use of a directing group: Protecting the hydroxyl group as an ether before nitration can alter the directing effect and improve selectivity. The protecting group can be removed in a subsequent step. - Alternative synthetic routes: Consider a multi-step synthesis, such as the hydrolysis of a corresponding nitro-substituted chlorobenzene, which can offer better regioselectivity.[4] |
| Presence of Dark-Colored Impurities or Polymerization | - Over-nitration or oxidation of the phenol ring. - Reaction with nitric acid can be highly energetic and lead to polymerization, especially at elevated temperatures.[6] | - Use of dilute nitric acid: Employing dilute nitric acid can mitigate the harshness of the reaction and reduce the formation of byproducts.[1][7] - Controlled addition of nitrating agent: Add the nitrating agent slowly and portion-wise to maintain better control over the reaction exotherm.[8] - Flow chemistry: Utilizing a continuous flow reactor can provide better temperature control and mixing, minimizing the formation of dark impurities.[6] |
| Difficulty in Product Purification | - Similar boiling points or solubilities of the desired product and isomers. - Presence of acidic residues from the nitrating mixture. | - Steam distillation: Ortho and para-nitrophenols can often be separated by steam distillation due to differences in their volatility.[6][7] - Column chromatography: Utilize silica gel column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate) for efficient separation. - Recrystallization: Recrystallization from a suitable solvent can be effective for purifying the final product. - Washing: Thoroughly wash the organic phase with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities before further purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most direct and common method is the electrophilic nitration of 4-(trifluoromethyl)phenol using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[9] However, due to the activating nature of the hydroxyl group and the directing effects of both substituents, this can lead to a mixture of isomers and byproducts.[4][5]
Q2: How can I improve the regioselectivity of the nitration to favor the 2-nitro isomer?
To improve regioselectivity, consider the following:
-
Lowering the reaction temperature: This generally favors the formation of the ortho-isomer.[1]
-
Using a milder nitrating agent: Reagents like dilute nitric acid or dinitrogen pentoxide in a suitable solvent can provide better control and selectivity.[1][2]
-
Catalysts: Certain catalysts, such as sulfated titania or reduced graphene oxide, have been shown to promote ortho-nitration of phenols.[10][11]
Q3: Are there alternative synthetic routes that avoid direct nitration of 4-(trifluoromethyl)phenol?
Yes, alternative routes can provide better control over isomer formation. One such method involves the hydrolysis of 2-nitro-4-(trifluoromethyl)chlorobenzene.[12] Another approach is the diazotization of 3-(trifluoromethyl)-4-nitroaniline followed by hydrolysis to yield the corresponding phenol.[13]
Q4: What are the main side products to expect, and how can they be minimized?
The primary side product is typically the isomeric 2-nitro-6-(trifluoromethyl)phenol. Dinitrated and polynitrated phenols can also form, especially under harsh conditions. To minimize these, use milder nitrating agents, control the stoichiometry of the reactants carefully, and maintain a low reaction temperature.[1]
Q5: What are some safer alternatives to the traditional mixed acid (HNO₃/H₂SO₄) nitration?
Using dinitrogen pentoxide (N₂O₅) is a greener and safer alternative as it can be used in near-stoichiometric amounts, significantly reducing acidic waste.[2] Other alternatives include using nitric acid in acetic anhydride or employing metal nitrates with a catalyst.[3][14] Nitration without sulfuric acid can also be achieved using nitric acid in solvents like dichloromethane.[15]
Experimental Protocols
Protocol 1: Nitration using Dilute Nitric Acid
This protocol focuses on a milder nitration to improve selectivity and reduce byproducts.
-
Preparation: Dissolve 4-(trifluoromethyl)phenol in a suitable solvent like glacial acetic acid in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel. Cool the mixture to 0-5 °C in an ice bath.
-
Nitration: Slowly add a pre-cooled solution of dilute nitric acid (e.g., 30-40% in water) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.[1]
-
Reaction: After the addition is complete, continue stirring at the same temperature for a predetermined time (monitor by TLC).
-
Work-up: Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., dichloromethane or ether).
-
Purification: Wash the organic layer with water and then with a dilute sodium bicarbonate solution to remove residual acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis via Hydrolysis of 2-Nitro-4-(trifluoromethyl)chlorobenzene
This method offers an alternative route with potentially higher regioselectivity.
-
Hydrolysis: In a suitable flask, dissolve 2-nitro-4-(trifluoromethyl)chlorobenzene in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO).[12]
-
Base Addition: Add finely powdered sodium hydroxide in portions to the stirred solution at room temperature over several hours.
-
Acidification: After the reaction is complete (monitor by TLC), cool the mixture and acidify to pH 1 with concentrated hydrochloric acid. An oily product should form.
-
Extraction: Separate the oil and dissolve it in ether. Dry the ethereal solution with anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by chromatography or distillation.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. paspk.org [paspk.org]
- 2. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
- 5. DK150471B - PROCEDURE FOR THE PREPARATION OF TRIFLUORMETHYLPHENOLS - Google Patents [patents.google.com]
- 6. corning.com [corning.com]
- 7. quora.com [quora.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Selective nitration of phenol to o-nitrophenol in the presence of metal-free reduced graphene oxide at room temperature - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. prepchem.com [prepchem.com]
- 13. US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid | AIChE [proceedings.aiche.org]
Troubleshooting common issues in 2-Nitro-4-(trifluoromethyl)phenol purification
Welcome to the technical support center for the purification of 2-Nitro-4-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that are relevant to its purification?
A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | Pale yellow solid or yellow crystals | [1] |
| Molecular Weight | 207.11 g/mol | [2] |
| Melting Point | 104 °C | [1] |
| Boiling Point | 284 °C at 760 mmHg | [1] |
| Solubility | Low in water; Soluble in polar organic solvents like alcohols and ether.[1] | |
| pKa | 6.07 (at 25°C) for the isomeric 4-Nitro-3-(trifluoromethyl)phenol, suggesting acidic nature. | [3] |
Q2: What are the most common impurities encountered during the synthesis and purification of this compound?
A2: The most probable impurities depend on the synthetic route. A common synthesis involves the hydrolysis of 2-nitro-4-(trifluoromethyl)chlorobenzene.[4][5][6][7] Potential impurities include:
-
Unreacted Starting Material: 2-nitro-4-(trifluoromethyl)chlorobenzene.
-
Isomeric Byproducts: Depending on the nitration of the precursor, other nitrated isomers could be present.
-
Degradation Products: Phenols can be susceptible to oxidation, leading to colored impurities.
-
Residual Solvents: Solvents used in the reaction and workup (e.g., DMSO, ether, petroleum ether) may be present.
Q3: Which purification techniques are most suitable for this compound?
A3: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.
-
Recrystallization is effective for removing small amounts of impurities when a suitable solvent is found.
-
Column Chromatography is ideal for separating the desired product from impurities with different polarities, especially when dealing with complex mixtures.
Troubleshooting Guides
Recrystallization
Problem 1: The compound "oils out" instead of forming crystals.
This is a common issue, especially for compounds with relatively low melting points or when the solution is highly impure.[8][9][10][11][12]
-
Cause: The compound's melting point may be lower than the boiling point of the solvent, causing it to separate as a liquid. Supersaturation can also lead to oiling out.[8][10]
-
Solution:
-
Re-dissolve the oil: Add a small amount of additional hot solvent until the oil redissolves.
-
Slow cooling: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.
-
Seed crystals: If available, add a tiny crystal of pure this compound to the cooled solution.
-
Change solvent: If the problem persists, select a solvent with a lower boiling point. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective.[13][14]
-
Problem 2: Poor recovery of the purified product.
-
Cause: Using too much solvent, cooling the solution too quickly, or selecting a solvent in which the compound is too soluble even at low temperatures.[15]
-
Solution:
-
Minimize solvent: Use the minimum amount of hot solvent necessary to just dissolve the crude product.
-
Slow cooling: Allow for slow crystal formation to maximize the yield of pure crystals.
-
Solvent selection: Choose a solvent where the compound has high solubility at high temperatures and very low solubility at low temperatures.
-
Concentrate the mother liquor: If a significant amount of product remains in the filtrate (mother liquor), you can concentrate it by evaporation and cool it again to obtain a second crop of crystals.
-
Recommended Solvents for Recrystallization:
Based on its polarity, a mixed solvent system is often a good starting point.
| Solvent System | Rationale |
| Hexane / Ethyl Acetate | This compound is likely soluble in the polar ethyl acetate and less soluble in the non-polar hexane. Dissolve the compound in a minimal amount of hot ethyl acetate and slowly add hot hexane until the solution becomes slightly cloudy. Then, allow it to cool slowly. |
| Ethanol / Water | The compound is soluble in ethanol.[1] Dissolve in a minimal amount of hot ethanol and add hot water dropwise until persistent cloudiness is observed. Reheat to clarify and then cool slowly. Be cautious as alcohol/water mixtures can sometimes promote oiling out.[9] |
Column Chromatography
Problem 3: Poor separation of the product from impurities on the column.
-
Cause: Inappropriate solvent system (eluent), improper column packing, or column overloading.[15]
-
Solution:
-
Optimize the solvent system with TLC: Before running a column, determine the best solvent system using Thin Layer Chromatography (TLC). A good starting point for nitrophenols is a mixture of hexane and ethyl acetate or dichloromethane and hexane.[16][17] Adjust the ratio to achieve a good separation of spots, with the desired product having an Rf value of approximately 0.2-0.4.[15]
-
Proper column packing: Ensure the silica gel is packed uniformly without air bubbles or cracks to prevent channeling.
-
Sample loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the column in a concentrated band.
-
Gradient elution: Start with a less polar solvent mixture to elute non-polar impurities, then gradually increase the polarity to elute the desired product.[18][19][20]
-
Problem 4: The compound is not eluting from the column.
-
Cause: The eluent is not polar enough to move the compound down the silica gel.
-
Solution:
-
Increase eluent polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
Add a modifier: For acidic compounds like phenols, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can help to improve elution and reduce tailing of the spot.
-
Suggested TLC and Column Chromatography Conditions:
| Parameter | Recommendation |
| Stationary Phase | Silica gel 60 (70-230 mesh) |
| Mobile Phase (TLC) | Start with a 4:1 mixture of Hexane:Ethyl Acetate. Adjust the ratio to achieve an Rf of ~0.3 for the product. |
| Mobile Phase (Column) | Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3, 1:1) to elute the product. |
| Visualization (TLC) | UV light (254 nm) and/or staining with a suitable agent (e.g., potassium permanganate). |
Experimental Protocols
Protocol 1: Recrystallization from a Hexane/Ethyl Acetate Solvent System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate while stirring and heating to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Saturation: Slowly add hot hexane to the hot ethyl acetate solution until a slight cloudiness persists. If too much hexane is added, add a small amount of hot ethyl acetate to redissolve the precipitate.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system (e.g., Hexane:Ethyl Acetate) that gives an Rf value of ~0.3 for the product.
-
Column Packing: Prepare a silica gel column using the chosen eluent (starting with a lower polarity).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and carefully load it onto the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent to elute the this compound.
-
Fraction Collection and Analysis: Collect the eluent in fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid.
Visual Guides
Caption: A decision workflow for selecting the appropriate purification method.
Caption: Troubleshooting common issues during recrystallization.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | C7H4F3NO3 | CID 9816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 88-30-2 CAS MSDS (4-NITRO-3-(TRIFLUOROMETHYL)PHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- [webbook.nist.gov]
- 5. 264 try nitro chlorobenzene is subjected to hydrolysis write the main pro.. [askfilo.com]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. community.wvu.edu [community.wvu.edu]
- 18. mastelf.com [mastelf.com]
- 19. mastelf.com [mastelf.com]
- 20. application.wiley-vch.de [application.wiley-vch.de]
Optimizing reaction conditions for the synthesis of 2-Nitro-4-(trifluoromethyl)phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Nitro-4-(trifluoromethyl)phenol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the synthesis of this compound?
A1: There are two main synthetic routes to obtain this compound:
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Direct nitration of 4-(trifluoromethyl)phenol: This is a common approach involving the electrophilic substitution of a nitro group onto the aromatic ring of 4-(trifluoromethyl)phenol. Careful control of reaction conditions is crucial to favor the formation of the desired 2-nitro isomer and minimize side products.
-
Nucleophilic aromatic substitution of 2-nitro-4-(trifluoromethyl)chlorobenzene: This method involves the displacement of the chloro group with a hydroxide group. This route can offer high selectivity for the desired product.
Q2: What are the common side products in the direct nitration of 4-(trifluoromethyl)phenol?
A2: The primary side product is the isomeric 4-Nitro-3-(trifluoromethyl)phenol. Due to the directing effects of the hydroxyl and trifluoromethyl groups, a mixture of isomers is often formed. Other potential byproducts include dinitrated phenols and oxidation products like benzoquinones, especially under harsh reaction conditions.[1] The formation of tars can also occur with highly activated phenols.
Q3: How can I improve the regioselectivity to favor the formation of the 2-nitro isomer?
A3: Achieving high regioselectivity for the 2-nitro isomer is a key challenge. The hydroxyl group is an ortho, para-director, while the trifluoromethyl group is a meta-director. The interplay of these electronic effects and steric hindrance influences the position of nitration. To favor the ortho product (this compound), consider the following:
-
Choice of Nitrating Agent: Milder nitrating agents, such as dilute nitric acid or a mixture of sodium nitrate and a solid acid catalyst, can improve ortho-selectivity.[2]
-
Reaction Temperature: Lowering the reaction temperature generally enhances selectivity by reducing the rate of competing side reactions.
-
Solvent Effects: The choice of solvent can influence the isomer ratio. Non-polar solvents may favor the ortho isomer due to intramolecular hydrogen bonding in the product.
Q4: What are the recommended methods for purifying this compound?
A4: The purification strategy depends on the impurity profile. Common techniques include:
-
Steam Distillation: This is an effective method for separating the ortho and para isomers of nitrophenols. The ortho isomer is typically more volatile due to intramolecular hydrogen bonding and will distill with the steam, while the para isomer remains in the distillation flask.[1][3]
-
Column Chromatography: For complex mixtures or to achieve high purity, silica gel column chromatography can be employed to separate isomers and other byproducts based on their polarity.[4][5]
-
Recrystallization: This technique can be used to purify the solid product from the mother liquor after initial separation.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of significant amounts of side products. - Loss of product during workup and purification. | - Monitor the reaction progress using TLC to ensure completion. - Optimize the reaction temperature; too low may slow the reaction, too high may promote side reactions. - Employ milder nitrating agents and controlled addition to improve selectivity. - Carefully perform extraction and purification steps to minimize mechanical losses. |
| Formation of Multiple Isomers | - The directing effects of the hydroxyl and trifluoromethyl groups lead to a mixture of ortho and para isomers. | - Adjust the reaction conditions (lower temperature, milder nitrating agent) to favor the desired isomer. - Utilize purification techniques like steam distillation or column chromatography to separate the isomers effectively.[1][4][5] |
| Presence of Dark, Tarry Byproducts | - Over-nitration (dinitration or trinitration). - Oxidation of the phenol ring. | - Use a stoichiometric amount of the nitrating agent. - Maintain a low reaction temperature. - Add the nitrating agent slowly and with efficient stirring to avoid localized high concentrations. - Consider using a protective group for the hydroxyl function if oxidation is a major issue. |
| Reaction Fails to Initiate | - Inactive nitrating agent. - Insufficiently acidic conditions for the formation of the nitronium ion. | - Use a fresh batch of nitric acid or other nitrating agent. - Ensure the presence of a strong acid catalyst like sulfuric acid if required by the chosen protocol. |
| Difficulty in Separating Isomers | - Similar physical properties (e.g., boiling points, polarity) of the isomers. | - For ortho/para isomers, steam distillation is often the most effective method.[1][3] - For isomers with very similar properties, preparative HPLC or careful column chromatography with an optimized solvent system may be necessary.[5] |
Experimental Protocols
Protocol 1: Direct Nitration of 4-(trifluoromethyl)phenol (Adapted from a general procedure for phenol nitration)
Disclaimer: This is an adapted protocol and may require optimization for the specific substrate.
Materials:
-
4-(trifluoromethyl)phenol
-
Nitric acid (e.g., 65%)
-
Sulfuric acid (concentrated)
-
Dichloromethane (or other suitable organic solvent)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Ice
Procedure:
-
Dissolve 4-(trifluoromethyl)phenol in a suitable organic solvent like dichloromethane in a round-bottom flask.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time (monitor by TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Separate the organic layer. Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by steam distillation or column chromatography to separate the isomers.[1][4]
Protocol 2: Synthesis from 2-Nitro-4-(trifluoromethyl)chlorobenzene
Procedure: A detailed protocol for this synthesis can be found in various chemical synthesis literature. The general steps involve the reaction of 2-nitro-4-(trifluoromethyl)chlorobenzene with a hydroxide source, such as sodium hydroxide, in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is typically followed by acidification to yield the final product.
Data Presentation
The following table provides an illustrative example of how reaction conditions can influence the yield and isomer ratio in the nitration of substituted phenols. This data is based on the nitration of various substituted phenols and should be used as a general guide for optimizing the synthesis of this compound.[6]
| Entry | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | 2-Nitro Isomer (%) | 4-Nitro Isomer (%) |
| 1 | HNO₃/H₂SO₄ | Dichloromethane | 0 - 5 | 2 | >95 | (Expected Major) | (Expected Minor) |
| 2 | Dilute HNO₃ | Acetic Acid | 25 | 4 | 80 | (Potentially higher ratio) | (Potentially lower ratio) |
| 3 | NaNO₃/Solid Acid | Acetonitrile | Reflux | 3 | 90 | (Varies with catalyst) | (Varies with catalyst) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. m.youtube.com [m.youtube.com]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. researchgate.net [researchgate.net]
- 6. US5847231A - Selective nitration of phenol derivatives - Google Patents [patents.google.com]
Methods for removing impurities from synthesized 2-Nitro-4-(trifluoromethyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying synthesized 2-Nitro-4-(trifluoromethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter after synthesizing this compound?
A1: Common impurities can include unreacted starting materials, such as 4-(trifluoromethyl)phenol, and regioisomers formed during nitration, like 4-nitro-3-(trifluoromethyl)phenol if the starting material is 3-(trifluoromethyl)phenol. Additionally, byproducts from side reactions, such as benzoquinones from the oxidation of phenol, may be present.[1] The synthesis described from 2-nitro-4-(trifluoromethyl)chlorobenzene might contain unreacted starting material.[2]
Q2: How do I choose the best purification method for my sample?
A2: The choice of purification method depends on the nature and quantity of impurities, as well as the scale of your synthesis.
-
Acid-Base Extraction: Ideal for removing neutral or basic impurities from the acidic phenol product. It is a highly effective first-pass purification step.[3][4]
-
Recrystallization: Best suited for removing small amounts of impurities from a solid crude product. The success of this method relies on finding a suitable solvent in which the desired compound has high solubility at high temperatures and low solubility at low temperatures.[5][6]
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities, such as isomers or byproducts that are chemically similar to the desired product.[7][8] It is particularly useful when other methods fail to achieve the desired purity.[1]
Q3: My crude product is an oil, not a solid. Can I still use recrystallization?
A3: If your product is an oil, direct recrystallization is not possible. You should first attempt to purify it using a method suitable for liquids, such as column chromatography or acid-base extraction.[2][7] Sometimes, an oily product is the result of significant impurities preventing crystallization. After a preliminary purification step, the partially purified product may solidify, at which point recrystallization can be attempted.
Method Selection and Data Overview
The following table provides a general comparison of the primary purification techniques. The suitability of each method can vary based on the specific impurity profile of the crude product.
| Purification Method | Typical Purity Achieved | Expected Yield | Scalability | Best For Removing |
| Acid-Base Extraction | >95% | High (>90%) | Excellent (mg to kg) | Neutral and basic impurities, unreacted starting materials.[3][4] |
| Recrystallization | >99% | Moderate to High (60-90%) | Good (mg to kg) | Small amounts of soluble or insoluble impurities from a solid product.[5] |
| Column Chromatography | >99% | Lower (40-80%) | Limited (mg to g) | Isomers, byproducts with similar acidity but different polarity.[1][7] |
Troubleshooting Guides
Acid-Base Extraction
Q: I performed an acid-base extraction, but my yield is very low. What could have gone wrong?
A: Low yield in an acid-base extraction can result from several issues:
-
Incomplete Deprotonation: Ensure you have added a sufficient amount of a strong enough base (e.g., aqueous NaOH) to fully deprotonate the phenol and convert it into its water-soluble salt form.[9] Phenol has a pKa of approximately 10, so a base like sodium bicarbonate (weaker) may not be effective.[3][10]
-
Incomplete Reprotonation: After separating the aqueous layer containing the phenoxide salt, you must acidify it sufficiently (e.g., with concentrated HCl to pH 1) to fully reprotonate the phenoxide back to the water-insoluble phenol.[2] Always check the pH with litmus paper or a pH meter.
-
Insufficient Extraction: Ensure you are extracting the final product from the acidified aqueous layer with an appropriate organic solvent (like diethyl ether or dichloromethane) multiple times to ensure complete recovery.
Q: An emulsion formed between the organic and aqueous layers during extraction. How can I resolve this?
A: Emulsions are common and can be resolved by:
-
Allowing the separatory funnel to stand undisturbed for a longer period.
-
Gently swirling the funnel instead of vigorous shaking.
-
Adding a small amount of brine (saturated aqueous NaCl solution), which can help to break up the emulsion by increasing the ionic strength of the aqueous layer.[10]
Recrystallization
Q: My compound will not crystallize out of the solution upon cooling. What should I do?
A: Failure to crystallize is a common issue in recrystallization.[6] Here are some troubleshooting steps:
-
Too Much Solvent: You may have added too much hot solvent, preventing the solution from becoming saturated upon cooling. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.[6]
-
Inducing Crystallization: If the solution is supersaturated but crystals haven't formed, you can try to induce crystallization by:
-
Inappropriate Solvent: The chosen solvent may not be suitable. A good recrystallization solvent should dissolve the compound when hot but not when cold.[5] You may need to experiment with different solvents or solvent mixtures.
Q: The crystals I obtained are colored/impure. How can I improve the purity?
A: Impure crystals can result from the solution cooling too quickly, trapping impurities within the crystal lattice.[6]
-
Slow Cooling: Ensure the solution cools slowly and without disturbance. Allow it to first cool to room temperature, and only then place it in an ice bath to maximize crystal formation.[6]
-
Washing: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.[5]
Column Chromatography
Q: I am not getting good separation of my compound from an impurity on the column. What can I change?
A: Poor separation in column chromatography usually relates to the choice of the mobile and stationary phases.[8]
-
Solvent Polarity: The polarity of the eluting solvent (mobile phase) is critical. If compounds are eluting too quickly and together, the solvent is likely too polar. If they are not moving down the column, it is not polar enough. You can optimize the solvent system by first running analytical Thin-Layer Chromatography (TLC) plates with various solvent mixtures.[8]
-
Stationary Phase: Silica gel is slightly acidic and is the most common stationary phase.[7] For highly acid-sensitive compounds, neutral alumina could be an alternative.
-
Column Packing: Ensure the column is packed uniformly without any cracks or air bubbles, as these can lead to poor separation.[7]
Q: The compound is eluting as a broad band, leading to mixed fractions. How can I get sharper bands?
A: Broad bands can be caused by several factors:
-
Initial Sample Band: The initial sample should be dissolved in a minimum amount of solvent and loaded onto the column as a narrow, concentrated band.[12]
-
Solvent Level: Do not let the solvent level drop below the top of the stationary phase, as this can cause the column to dry out and crack.[12]
-
Overloading: Using too much sample for the amount of stationary phase can lead to broad bands and poor separation. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[7]
Experimental Protocols
Protocol 1: Acid-Base Extraction for General Purification
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or dichloromethane, in a separatory funnel.
-
Base Wash: Add a 1 M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. The phenolic compound will react with the NaOH to form a water-soluble sodium salt, which will move into the aqueous layer.[3][9]
-
Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask. If dichloromethane was used, this will be the bottom layer; if diethyl ether was used, it will be the top layer.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaOH solution to ensure all the phenol has been removed. Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) until the solution is acidic (pH ~1). The this compound will precipitate out or form an oil.[2]
-
Final Extraction and Drying: Extract the purified phenol from the acidified aqueous solution using fresh organic solvent. Collect the organic layers, dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[2][10]
Protocol 2: Recrystallization from a Single Solvent
-
Solvent Selection: Choose a solvent in which this compound is highly soluble when hot and poorly soluble when cold. Alcohols or mixtures involving hexanes or toluene could be suitable candidates.[13]
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Crystals should begin to form. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[6]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold solvent to rinse off any remaining impurities.[5]
-
Drying: Allow the crystals to dry completely, either by continuing to pull a vacuum over them or by placing them in a desiccator.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase and Solvent Selection: Based on TLC analysis, select a suitable solvent system (mobile phase) that provides good separation of the desired product from its impurities. A common stationary phase is silica gel.[7][8] The desired compound should ideally have an Rf value of around 0.3-0.4 for good separation.
-
Column Packing: Prepare the chromatography column by packing it with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[12]
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions as the solvent flows through. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute more polar compounds.[8]
-
Fraction Analysis: Analyze the collected fractions using TLC to determine which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visual Guides
References
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. prepchem.com [prepchem.com]
- 3. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. Recrystallization [sites.pitt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. quora.com [quora.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. youtube.com [youtube.com]
- 12. Virtual Labs [oc-amrt.vlabs.ac.in]
- 13. Tips & Tricks [chem.rochester.edu]
Challenges and solutions for scaling up 2-Nitro-4-(trifluoromethyl)phenol production
Technical Support Center: 2-Nitro-4-(trifluoromethyl)phenol Production
Welcome to the technical support center for the synthesis and scale-up of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for producing this valuable intermediate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Issue ID | Problem Encountered | Potential Causes | Recommended Solutions |
| SYN-01 | Low Yield of this compound | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Hydrolysis of the trifluoromethyl group to a carboxylic acid under harsh basic conditions. 3. Suboptimal phase transfer if a two-phase system is used. 4. Loss of product during workup and extraction. | 1. Monitor the reaction to completion using TLC or HPLC. Consider extending the reaction time or moderately increasing the temperature. 2. Use a milder base or control the addition of a strong base at a low temperature. The trifluoromethyl group is sensitive to strong bases. 3. If applicable, use a phase-transfer catalyst to improve the reaction rate between reactants in different phases. 4. Optimize the extraction procedure, ensuring the correct pH for partitioning and using an appropriate solvent. |
| SYN-02 | Formation of Impurities | 1. Formation of isomeric byproducts. 2. Dinitration of the phenol ring. 3. Presence of unreacted starting materials. | 1. Control the reaction temperature, as temperature can influence the regioselectivity of the nitration. 2. Use a controlled amount of the nitrating agent and maintain a low reaction temperature to avoid over-nitration. 3. Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (TLC, GC, or HPLC). |
| PUR-01 | Difficulty in Purifying the Final Product | 1. Presence of closely-related impurities with similar physical properties. 2. Oily product that is difficult to crystallize. 3. Thermal degradation during distillation. | 1. Employ high-resolution purification techniques such as column chromatography or preparative HPLC. 2. Attempt co-distillation with a high-boiling solvent or use a different solvent system for crystallization. Seeding with a pure crystal can also induce crystallization. 3. Use vacuum distillation to lower the boiling point and prevent thermal decomposition of the product. |
| SCL-01 | Runaway Exothermic Reaction During Scale-up | 1. Poor heat dissipation in a large-scale reactor. 2. Addition rate of reagents is too fast for the reactor's cooling capacity. | 1. Ensure the reactor has an efficient cooling system (e.g., jacketed reactor with a chiller). 2. Add exothermic reagents slowly and in a controlled manner, monitoring the internal temperature continuously. 3. Consider using a flow reactor for better heat management in continuous production. |
Frequently Asked Questions (FAQs)
1. What is the most common synthetic route for this compound at a lab scale?
A common laboratory synthesis involves the nucleophilic aromatic substitution of 2-nitro-4-(trifluoromethyl)chlorobenzene with a hydroxide source, such as sodium hydroxide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
2. What are the primary challenges when scaling up this synthesis?
The main challenges include:
-
Managing the exothermicity of the reaction, particularly during the addition of the hydroxide base.
-
Preventing the hydrolysis of the trifluoromethyl group , which is sensitive to strong basic conditions and high temperatures.
-
Ensuring efficient mixing and heat transfer in larger reactors to maintain consistent reaction conditions and avoid localized overheating.
-
Developing a robust purification method that can handle larger volumes and effectively remove impurities.
3. How can I minimize the hydrolysis of the trifluoromethyl group?
To minimize hydrolysis, consider the following:
-
Use a weaker base if the reaction conditions allow.
-
Maintain a low reaction temperature during the addition of the base.
-
Limit the exposure time of the product to highly basic conditions.
-
Carefully neutralize the reaction mixture as soon as the reaction is complete.
4. What purification methods are most effective for this compound?
At a larger scale, a combination of methods is often employed:
-
Steam distillation can be effective for removing volatile impurities.
-
Crystallization from a suitable solvent system is a common method for final purification.
-
Vacuum distillation can be used if the product is thermally stable at reduced pressure.
5. What are the key safety precautions for handling this compound?
This compound is a hazardous chemical. Key safety precautions include:
-
Working in a well-ventilated area, preferably a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2][3][4]
-
Avoiding contact with skin and eyes, as it can cause irritation.[1][2]
-
Storing the compound in a cool, dry place away from incompatible materials like strong oxidizing agents.[2][4]
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is adapted from a known laboratory procedure.
Materials:
-
2-nitro-4-(trifluoromethyl)chlorobenzene
-
Sodium hydroxide (finely powdered)
-
Dimethyl sulfoxide (DMSO)
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 164.0 g of 2-nitro-4-(trifluoromethyl)chlorobenzene in 220 ml of dimethyl sulfoxide.
-
Over an 8-hour period, add 87.6 g of finely powdered sodium hydroxide to the solution in portions while stirring at room temperature.
-
After the addition is complete, continue stirring until the reaction is complete (monitor by TLC or HPLC).
-
Carefully acidify the mixture to a pH of 1 with concentrated hydrochloric acid. An oil will form.
-
Separate the oil and dissolve it in diethyl ether.
-
Dry the ether solution with anhydrous magnesium sulfate and then filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
For further purification, mix the residue with a cold sodium hydroxide solution and extract with petroleum ether to remove non-phenolic impurities.
-
Separate the aqueous layer and acidify it with concentrated hydrochloric acid.
-
An oil of the purified product will form. Separate this oil, dissolve it in ether, dry the solution, and remove the solvent to yield pure this compound.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄F₃NO₃ |
| Molecular Weight | 207.11 g/mol |
| Appearance | Yellow to orange liquid |
| Boiling Point | 92-94 °C at 12 mmHg |
| Density | 1.473 g/mL at 25 °C |
| Flash Point | 95 °C (closed cup) |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Caption: Simplified reaction pathway showing the main transformation and a potential side reaction.
References
- 1. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
Understanding the stability and degradation pathways of 2-Nitro-4-(trifluoromethyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitro-4-(trifluoromethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a chemical intermediate, notably recognized as the primary product of the solution phase photodecomposition of the herbicide fluorodifen. It is a solid at room temperature and is used in the synthesis of other organic compounds.
Q2: What are the key stability concerns for this compound?
The stability of this compound can be influenced by several factors, including light, pH, temperature, and the presence of oxidizing agents. As a nitrophenol derivative, it is susceptible to photodegradation, hydrolysis, and oxidative degradation. The trifluoromethyl group may also undergo hydrolysis under certain conditions.
Q3: What are the likely degradation pathways for this compound?
Based on the degradation of similar compounds, the following pathways are plausible:
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the transformation of the molecule. This may involve reactions of the nitro group or the aromatic ring.
-
Hydrolysis: The trifluoromethyl group is susceptible to hydrolysis, which would convert it to a carboxylic acid group. The rate of hydrolysis is expected to be dependent on pH and temperature.
-
Oxidative Degradation: Reaction with oxidizing agents, such as hydroxyl radicals, can lead to the addition of hydroxyl groups to the aromatic ring and eventual ring cleavage.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group under certain conditions, forming 2-Amino-4-(trifluoromethyl)phenol.
Q4: How can I monitor the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation of this compound and quantifying its concentration over time. Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used to identify and characterize degradation products.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly rapid degradation of the compound in solution. | Photodegradation: The solution may be exposed to ambient or UV light. | Protect the solution from light by using amber glassware or covering the container with aluminum foil. |
| Unstable pH: The pH of the solution may be promoting hydrolysis. | Buffer the solution to a pH where the compound is more stable. For nitrophenols, neutral or slightly acidic conditions are often preferred. | |
| Presence of contaminants: Trace metals or other impurities could be catalyzing degradation. | Use high-purity solvents and reagents. Consider using a chelating agent if metal catalysis is suspected. | |
| Formation of unknown peaks in HPLC analysis during a stability study. | Degradation of the compound: The new peaks are likely degradation products. | Use LC-MS to identify the mass of the unknown peaks and propose potential structures based on likely degradation pathways. |
| Interaction with excipients or container: The compound may be reacting with other components in the formulation or the storage container. | Conduct compatibility studies with individual excipients and analyze leachables from the container. | |
| Difficulty in achieving a stable baseline during HPLC analysis. | Column degradation: The analytical column may be degrading due to the mobile phase or sample matrix. | Ensure the mobile phase pH is within the stable range for the column. Use a guard column to protect the analytical column. |
| Co-elution of impurities: Impurities or degradation products may be co-eluting with the main peak. | Optimize the HPLC method by changing the mobile phase composition, gradient, or column chemistry. |
Data Presentation
Table 1: Summary of Postulated Degradation Pathways and Potential Products
| Degradation Pathway | Stressor | Potential Degradation Products | Notes |
| Photodegradation | UV/Visible Light | Hydroxylated derivatives, products of nitro group rearrangement or cleavage, ring-opened products. | The specific products will depend on the wavelength of light and the presence of photosensitizers. |
| Hydrolysis | Acidic or Basic pH, Temperature | 2-Nitro-4-carboxy-phenol | The hydrolysis of the trifluoromethyl group is a likely pathway, especially under basic conditions. |
| Oxidation | Hydroxyl radicals (e.g., from Fenton's reagent) | Hydroxylated nitrophenols (e.g., catechols, hydroquinones), ring-opened aliphatic acids. | The aromatic ring is susceptible to electrophilic attack by hydroxyl radicals. |
| Reduction | Reducing agents | 2-Amino-4-(trifluoromethyl)phenol | The nitro group is readily reduced to an amine. |
Experimental Protocols
Protocol 1: Forced Degradation Study - General Approach
This protocol outlines a general approach for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the solid compound in an oven at 60°C for 24 hours. Also, prepare a solution (100 µg/mL in a suitable solvent) and incubate at 60°C.
-
Photodegradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) to a light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage degradation of this compound. Use LC-MS to identify the major degradation products formed under each stress condition.
Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 20% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
Note: This is a starting method and may require optimization for specific applications and to achieve separation of all degradation products.
Mandatory Visualization
Caption: Postulated degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Controlling regioselectivity in the nitration of substituted phenols
Welcome to the technical support center for the regioselective nitration of substituted phenols. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of controlling ortho and para selectivity in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of substituted phenols, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low Yield of Nitrated Product | - Oxidation of Phenol: Strong nitrating conditions (e.g., concentrated HNO₃/H₂SO₄) can oxidize the highly activated phenol ring, leading to tars and complex mixtures.[1] - Incomplete Reaction: Insufficient reaction time, low temperature, or a weak nitrating agent for a deactivated phenol substrate. - Poor Work-up Procedure: Product loss during extraction or purification. Emulsion formation can be a common issue. | - Use milder nitrating agents such as dilute nitric acid, metal nitrates (e.g., Cu(NO₃)₂, Bi(NO₃)₃, Fe(NO₃)₃) or ammonium nitrate with a catalyst.[2][3][4][5] - Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] - Optimize work-up: If emulsions form, add brine (saturated NaCl solution) to break them. Ensure the pH is appropriate during extraction to avoid loss of the phenolic product as a phenoxide salt in the aqueous layer.[7] |
| 2. Poor Regioselectivity (Mixture of Ortho and Para Isomers) | - Default Reactivity: The hydroxyl group is an ortho, para-director, and mixtures are common without specific controls.[8][9][10] - Steric and Electronic Balance: For phenols with small substituents, both ortho and para positions are sterically and electronically accessible to the electrophile. | - For Para-Selectivity: Employ a bulkier nitrating agent or use a shape-selective catalyst like a zeolite.[6][11] Alternatively, use a two-step nitrosation-oxidation procedure. Reacting the phenol with nitrous acid (HNO₂) first often favors the formation of the para-nitrosophenol due to steric hindrance, which can then be oxidized to the p-nitrophenol.[12][13] - For Ortho-Selectivity: Utilize reagents that can chelate with the hydroxyl group, directing the nitronium ion to the ortho position. Systems like cerium (IV) ammonium nitrate (CAN) with NaHCO₃ or metal nitrates with p-toluenesulfonic acid have shown high ortho-selectivity.[1][3] Intramolecular hydrogen bonding in the ortho product can also make it the thermodynamically favored product under certain conditions.[14] |
| 3. Over-nitration (Di- or Tri-nitration) | - Highly Activating Conditions: The phenol ring is highly activated by the hydroxyl group, making it susceptible to multiple substitutions, especially with strong nitrating agents like concentrated nitric acid.[5][12][15] This can lead to the formation of 2,4,6-trinitrophenol (picric acid).[16] | - Use dilute nitric acid at room temperature or below.[5] - Use a stoichiometric amount of the nitrating agent rather than a large excess. - The reaction is stepwise; subsequent nitrations require more energy as the ring becomes deactivated.[17] Control the reaction temperature carefully; mono-nitration is often achievable at room temperature, while di- and tri-nitration may require heating.[17] |
| 4. Difficulty Separating Ortho and Para Isomers | - Similar Polarities: The isomers often have very similar physical properties, making chromatographic separation challenging. | - Steam Distillation: o-Nitrophenol is volatile with steam due to intramolecular hydrogen bonding, while p-nitrophenol is not due to intermolecular hydrogen bonding. This difference allows for effective separation.[16] - Recrystallization: Exploit differences in solubility in specific solvents. For instance, after a reaction yielding a mixture, p-nitrophenol can sometimes be purified by adding n-pentane, as it is insoluble while the o-isomer remains in solution.[18] |
Frequently Asked Questions (FAQs)
Q1: Why is the hydroxyl group of a phenol considered an ortho, para-director?
A1: The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group.[5][19] The oxygen atom has lone pairs of electrons that it can donate to the benzene ring through resonance.[8][15] This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself.[5] When examining the resonance structures of the carbocation intermediate (the arenium ion) formed during electrophilic attack, the intermediates for ortho and para attack are more stable than the one for meta attack.[8][10] This is because for ortho and para attack, a resonance structure can be drawn where the positive charge is placed on the carbon atom bearing the -OH group, allowing the oxygen's lone pair to directly stabilize the charge.[8][10] This extra stabilization lowers the activation energy for the ortho and para pathways.
Q2: What are the key factors that influence whether the ortho or para isomer is the major product?
A2: The distribution of ortho versus para isomers is governed by a combination of electronic effects, steric hindrance, and reaction conditions (including solvent and catalyst choice).[6]
-
Steric Hindrance: The para position is generally less sterically hindered than the two ortho positions, which are adjacent to the hydroxyl group and any other substituent. Bulky substituents on the phenol or the use of a bulky nitrating agent will typically favor substitution at the para position.[6][20]
-
Hydrogen Bonding: The ortho-nitrophenol product can form a stable intramolecular hydrogen bond between the hydroxyl proton and an oxygen of the nitro group.[14] This chelation can make the ortho isomer the more stable product in some cases.
-
Catalyst/Reagent Choice: Certain catalysts or reagents can favor one isomer over the other. For example, shape-selective catalysts like ZSM-5 zeolites can favor the formation of the para isomer due to the constraints of their pore structure.[11] Conversely, reagents capable of coordinating with the hydroxyl group may favor ortho nitration.[1]
Q3: Can I nitrate a phenol that already has another substituent on the ring?
A3: Yes, but the regioselectivity will be determined by the combined directing effects of both the hydroxyl group and the existing substituent.
-
Reinforcing Directors: If the existing group also directs ortho and para (e.g., an alkyl group like in cresol), its effect will reinforce the -OH group's direction, leading to substitution at the available activated positions.
-
Opposing Directors: If the directing effects of the two groups oppose each other, the more strongly activating group typically controls the position of the incoming electrophile.[20] The hydroxyl group is a very strong activator and will usually dominate the directing effect.[20]
-
Meta-Directors: If the phenol contains a deactivating, meta-directing group (e.g., -CN, -CHO), the powerful ortho, para-directing effect of the -OH group will still govern the position of nitration.
Q4: What are some modern, milder alternatives to the classical nitric acid/sulfuric acid method?
A4: To avoid the harshness and oxidation issues of mixed acid, several milder and more selective methods have been developed. These often involve using metal nitrates as the source of the nitronium ion under various conditions:
-
NH₄NO₃ / KHSO₄: An efficient and eco-friendly system for the regioselective ortho-nitration of phenols.[6]
-
Cu(NO₃)₂·3H₂O: An inexpensive and effective reagent for regioselective mono-nitration.[2]
-
Bi(NO₃)₃·5H₂O: Can be used for efficient nitration, sometimes even under solvent-free grinding conditions.[3]
-
Cerium (IV) Ammonium Nitrate (CAN): In the presence of NaHCO₃, CAN provides a rapid and highly regioselective method for ortho-nitration at room temperature.[1]
-
Nitrates on Solid Supports: Using reagents like aluminum nitrate on silica gel can enhance reaction rates and provide high ortho-selectivity with a simple work-up.[21]
Data on Regioselectivity
The choice of nitrating system has a profound impact on the product distribution. The following tables summarize results from various reported methodologies.
Table 1: Ortho-Selective Nitration of Phenols
| Phenol Substrate | Nitrating System | Solvent | Temp (°C) | Time | Yield (%) | Product Ratio (o:p) | Reference |
| Phenol | NH₄NO₃ / KHSO₄ | Acetonitrile | Reflux | 30 min | 90 | 100:0 | [6] |
| 4-Chlorophenol | NH₄NO₃ / KHSO₄ | Acetonitrile | Reflux | 45 min | 95 | 100:0 | [6] |
| 4-Methylphenol | CAN / NaHCO₃ | Acetonitrile | RT | 30 min | 95 | 100:0 | [1] |
| 4-Bromophenol | CAN / NaHCO₃ | Acetonitrile | RT | 30 min | 90 | 100:0 | [1] |
| Phenol | Al(NO₃)₃·9H₂O / Silica | Acetone | RT | 15 min | 96 | 45:50 | [21] |
| 2-Methylphenol | Al(NO₃)₃·9H₂O / Silica | Acetone | RT | 20 min | 92 | 100:0 (4-nitro) | [21] |
Table 2: Para-Selective Nitration of Phenols
| Phenol Substrate | Nitrating System | Solvent | Temp (°C) | Yield (%) | Product Ratio (o:p) | Reference |
| Phenol | Ferric Nitrate / [bbim]BF₄ | Ionic Liquid | 30 | 88 | 14:86 | [4] |
| 2-Methylphenol | Ferric Nitrate / [bbim]BF₄ | Ionic Liquid | 30 | 92 | 12:88 | [4] |
| 2-Chlorophenol | Ferric Nitrate / [bbim]BF₄ | Ionic Liquid | 60 | 90 | 16:84 | [4] |
| Phenol | HNO₂ then dil. HNO₃ | Water | RT | Good | Major Para | [12][13] |
Experimental Protocols
Protocol 1: General Procedure for Ortho-Nitration using NH₄NO₃/KHSO₄[6]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted phenol (1 mmol), ammonium nitrate (NH₄NO₃, 2 mmol), and potassium hydrogen sulfate (KHSO₄, 0.05 mmol).
-
Solvent Addition: Add acetonitrile (5 mL) to the flask.
-
Reaction: Stir the mixture magnetically at reflux temperature. Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove solid residues. Wash the residue with acetonitrile (2 x 3 mL).
-
Isolation: Combine the filtrates and add anhydrous sodium sulfate (Na₂SO₄) to dry the solution. Filter off the drying agent.
-
Purification: Remove the solvent from the filtrate by distillation or rotary evaporation to obtain the crude o-nitrophenol product, which can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: General Procedure for Nitration using Dilute Nitric Acid[5][16]
-
Setup: Place the phenol (1 equivalent) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath to maintain a low temperature (typically below 20°C).
-
Reagent Preparation: Prepare a dilute solution of nitric acid (e.g., 20% HNO₃ in water).
-
Addition: Add the dilute nitric acid dropwise to the stirred phenol over 30-60 minutes, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Work-up: Pour the reaction mixture into cold water. If the products are solid, they may precipitate. If they are oils, perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Separation & Purification: Separate the organic layer, wash it with water and then a dilute sodium bicarbonate solution to remove acidic impurities. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent. The resulting mixture of ortho- and para-nitrophenols can be separated by steam distillation or column chromatography.
Visualizations
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. savemyexams.com [savemyexams.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. benchchem.com [benchchem.com]
- 8. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. Khan Academy [khanacademy.org]
- 14. quora.com [quora.com]
- 15. youtube.com [youtube.com]
- 16. quora.com [quora.com]
- 17. reddit.com [reddit.com]
- 18. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 21. researchgate.net [researchgate.net]
Preventing thermal decomposition during 2-Nitro-4-(trifluoromethyl)phenol reactions
This guide provides essential safety information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Nitro-4-(trifluoromethyl)phenol. The primary focus is on preventing and managing thermal decomposition, a significant hazard associated with nitroaromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (CAS No. 400-99-7) is a substituted nitrophenol used as an intermediate in chemical synthesis.[1] Its primary hazards are related to its thermal instability. Like many organic nitro compounds, it can undergo rapid, highly exothermic decomposition at elevated temperatures, potentially leading to a runaway reaction.[2] It is also classified as a skin and eye irritant and may cause respiratory irritation.[1][3]
Q2: What are the known decomposition products of this compound?
A2: Thermal decomposition can release toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).[4]
Q3: What materials are incompatible with this compound?
A3: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[4] Contact with these substances can catalyze decomposition or lead to other hazardous reactions.
Q4: What are the recommended storage conditions for this compound?
A4: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][5] It should be kept away from heat, sparks, and open flames. The compound is also noted to be sensitive to light and air, so storage under an inert atmosphere in light-resistant containers is advisable.[5]
Q5: Is there a known thermal decomposition temperature for this compound?
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Q1: My reaction mixture is rapidly darkening and the temperature is rising unexpectedly. What should I do?
A1: These are strong indicators of a potential thermal runaway event. Immediate action is required:
-
Remove external heating immediately.
-
Apply emergency cooling (e.g., ice bath).
-
If the reaction is in a fume hood, lower the sash completely.
-
Alert personnel in the immediate vicinity and evacuate if the temperature rise cannot be controlled.
-
Do not add any quenching agent unless it is part of a pre-approved and tested emergency shutdown procedure, as adding a new substance could accelerate the decomposition.
Q2: I observed a sudden increase in gas evolution from my reaction. What does this mean?
A2: A sudden, vigorous evolution of gas is a critical warning sign of decomposition. The gases are likely hazardous decomposition products (NOx, HF, CO).[4] Treat this as a potential runaway reaction and follow the emergency procedures outlined in the previous answer.
Q3: The temperature of my reaction is difficult to control and overshoots the set point. Is this a concern?
A3: Yes, this is a significant concern. Poor temperature control can lead to exceeding the decomposition threshold. This may be caused by an inadequate cooling system, a reaction scale that is too large for the apparatus, or an excessively fast addition rate of a reagent. Reduce the addition rate, ensure the cooling system is functioning optimally, and consider reducing the scale of the reaction.
Q4: I am performing a reaction with a strong base. Are there special precautions?
A4: Yes. Bases, such as sodium hydroxide or even sodium phenolate byproducts, can significantly lower the decomposition temperature of nitrophenols and may induce autocatalytic decomposition.[2] When using bases, ensure the temperature is rigorously controlled at the lowest effective level, add the base slowly and sub-surface if possible, and ensure the cooling system is capable of handling the full heat of reaction and any potential exotherm.
Data Presentation
The following table summarizes key physical and safety data for this compound. Note the absence of a specific decomposition temperature, highlighting the need for experimental assessment.
| Property | Value | Source(s) |
| CAS Number | 400-99-7 | [8] |
| Molecular Formula | C₇H₄F₃NO₃ | [3] |
| Molecular Weight | 207.11 g/mol | [8] |
| Appearance | Yellow to orange liquid | [9] |
| Boiling Point | 92-94 °C @ 12 mmHg | [8] |
| Density | 1.473 g/mL at 25 °C | [8] |
| Flash Point | 95 °C (203 °F) - closed cup | [8] |
| Decomposition Temperature | Data not available. Thermal analysis is recommended. | [6][7] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen fluoride (HF) | [4] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases | [4] |
Experimental Protocols
Protocol: Catalytic Hydrogenation of this compound
This protocol describes the reduction of the nitro group to an amine, a common transformation. The procedure incorporates safety measures to mitigate thermal risks.
Objective: To synthesize 2-amino-4-(trifluoromethyl)phenol via catalytic hydrogenation.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Platinum oxide (PtO₂) catalyst
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂) for inerting
-
Parr hydrogenation apparatus or similar pressure vessel
-
Cooling bath
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and rated for the intended pressure. Purge the vessel thoroughly with nitrogen gas to remove all oxygen.
-
Charging the Reactor: In a separate flask, dissolve this compound in anhydrous ethanol. Carefully add the platinum oxide catalyst under a nitrogen atmosphere. Note: The catalyst can be pyrophoric.
-
Transfer to Vessel: Transfer the solution to the prepared hydrogenation vessel via cannula or under a nitrogen blanket.
-
System Purge: Seal the vessel and purge the headspace multiple times with low-pressure nitrogen, followed by multiple purges with low-pressure hydrogen to ensure an inert atmosphere.
-
Pressurization and Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psig). Begin agitation.
-
Temperature Control: The hydrogenation of nitro groups is exothermic. Monitor the internal temperature and vessel pressure closely. Maintain the temperature within a safe, predetermined range (e.g., 25-40 °C) using an external cooling bath. Do not apply external heat unless a thermal hazard analysis has proven it safe.
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure.
-
Completion and Shutdown: Once hydrogen uptake ceases, stop the agitation.
-
Depressurization and Purge: Carefully vent the excess hydrogen in a safe location (e.g., vent line). Purge the vessel multiple times with nitrogen gas to remove all residual hydrogen.
-
Product Isolation: Once the vessel is safely inerted, open it and filter the reaction mixture to remove the catalyst. The product can then be isolated from the filtrate.
Mandatory Visualization
Below are diagrams illustrating key safety workflows and decision-making processes for handling this compound.
Caption: Workflow for safe experimentation with thermally sensitive compounds.
Caption: Decision tree for responding to an unexpected temperature increase.
References
- 1. This compound | C7H4F3NO3 | CID 9816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. capotchem.cn [capotchem.cn]
- 4. fishersci.com [fishersci.com]
- 5. hmdb.ca [hmdb.ca]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. This compound 99 400-99-7 [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
Overcoming low selectivity in Friedel-Crafts reactions with phenols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low selectivity in Friedel-Crafts reactions involving phenols.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Q1: My reaction is producing a mixture of ortho and para isomers. How can I improve selectivity for the para product?
A1: Achieving high para-selectivity is often a matter of leveraging steric hindrance and choosing the right reaction conditions.
-
Steric Hindrance: The para position is sterically less hindered than the ortho positions. Using bulkier alkylating or acylating agents will naturally favor substitution at the para position.[1][2] Similarly, bulky substituents already present on the phenol can further obstruct the ortho positions.
-
Catalyst Choice: While the substrate and electrophile are primary drivers, the choice of catalyst can have a modest effect on the ortho/para ratio.[3] Experimenting with different Lewis acids may be beneficial. For instance, in some systems, Fe/HCl catalysis has been shown to favor para-selectivity.[4]
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable para product.
Q2: I need to synthesize the ortho-alkylated phenol, but my reaction favors the para isomer. What strategies can I use?
A2: Directing the reaction to the ortho position often requires specific catalytic systems that can form a coordination complex with the phenolic hydroxyl group, thereby directing the electrophile to the adjacent position.
A recently developed method utilizes a dual catalytic system of Zinc Chloride (ZnCl₂) and Camphorsulfonic Acid (CSA) for the site-selective ortho-alkylation of phenols with unactivated secondary alcohols.[4][5][6] This system is proposed to function by creating a scaffold involving both the phenol and the alcohol, predisposing them for ortho-alkylation.[4][5][6] The free phenolic group is crucial for this reactivity and selectivity.[4]
Q3: My reaction is resulting in O-acylation (ester formation) instead of the desired C-acylation (ketone formation). How can I promote C-acylation?
A3: Phenols are bidentate nucleophiles, meaning they can react at the hydroxyl oxygen (O-acylation) or the aromatic ring (C-acylation).[7][8] The key to favoring C-acylation is the concentration and strength of the catalyst.
-
Catalyst Concentration: High concentrations of a Lewis acid (e.g., AlCl₃) or a strong Brønsted acid (e.g., TfOH) promote C-acylation.[7][8] Conversely, low catalyst concentrations tend to favor the formation of the O-acylated ester product.[7]
-
Fries Rearrangement: If you have already formed the O-acylated product (a phenyl ester), it can often be converted to the C-acylated product (a hydroxyarylketone) by heating it with an excess of a Lewis acid catalyst. This intramolecular rearrangement is known as the Fries Rearrangement.[7][8][9]
Q4: My reaction is producing significant amounts of polyalkylated products. How can I favor mono-alkylation?
A4: The initial alkylation product is often more reactive than the starting phenol, leading to further alkylation.[10] To minimize this side reaction:
-
Stoichiometry Control: Use a large excess of the phenol relative to the alkylating agent.[11] This increases the probability that the electrophile will react with a molecule of the starting material rather than the more activated mono-alkylated product.
-
Controlled Addition: Add the alkylating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the electrophile throughout the reaction.
Q5: My reaction yield is very low or the reaction is not proceeding at all. What are the common causes?
A5: Low yields in Friedel-Crafts reactions with phenols can stem from several issues:
-
Catalyst Deactivation: The primary challenge is the coordination of the Lewis acid catalyst with the lone pair of electrons on the phenolic oxygen.[3][7][12][13] This interaction can deactivate the catalyst, preventing it from activating the electrophile.[12][13] Using a stoichiometric amount or even an excess of the Lewis acid is often necessary.
-
Protecting Groups: To prevent catalyst deactivation, you can protect the hydroxyl group, for example, as an ester.[3] Perform the Friedel-Crafts reaction, and then deprotect the hydroxyl group in a subsequent step.
-
Reagent Purity and Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture.[4] Ensure all reagents, solvents, and glassware are rigorously dry (anhydrous) to prevent catalyst inactivation.[4]
-
Substrate Deactivation: While the -OH group is activating, if the phenol ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the ring will be deactivated towards electrophilic aromatic substitution, leading to poor or no reaction.[3][14]
Frequently Asked Questions (FAQs)
Q1: Why is achieving high selectivity in Friedel-Crafts reactions with phenols so challenging?
A1: The primary challenges stem from the dual nature of the phenol's hydroxyl (-OH) group:
-
Activating & Directing: The -OH group is a strong activating group that directs electrophilic substitution to the ortho and para positions, often leading to mixtures.[12][15]
-
Lewis Base Character: The oxygen atom has lone pairs of electrons that can coordinate with the Lewis acid catalyst (e.g., AlCl₃).[7][15] This complexation deactivates both the catalyst and the aromatic ring, hindering the desired reaction.[7][12][13]
-
Bidentate Nucleophilicity: Phenols can undergo reaction on the ring (C-alkylation/acylation) or on the oxygen (O-alkylation/acylation), creating another selectivity issue.[7][8]
Q2: What is the general mechanism for the Friedel-Crafts alkylation of phenol?
A2: The reaction is an electrophilic aromatic substitution. It involves three main steps:
-
Formation of Electrophile: The Lewis acid catalyst reacts with the alkylating agent (e.g., an alkyl halide) to generate a carbocation or a highly polarized complex that acts as the electrophile.
-
Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the electrophile. This attack, which occurs preferentially at the ortho and para positions, forms a resonance-stabilized carbocation intermediate known as an arenium ion.
-
Deprotonation: A base removes a proton from the carbon that was attacked, restoring the aromaticity of the ring and yielding the alkylated phenol product.
Q3: How does the choice of Lewis acid affect regioselectivity?
A3: The activity of the Lewis acid can influence the outcome. Milder Lewis acids may offer better control and reduce side reactions compared to very active ones. Proper catalyst choice can help minimize product equilibrations that arise from reversibly formed carbocations.[11]
Q4: Are there alternatives to traditional Friedel-Crafts conditions for selective phenol alkylation?
A4: Yes, several alternative methods have been developed. For example, using alkyl halides with a base is a common alternative.[12] Additionally, modern catalytic systems, such as the dual ZnCl₂/CSA system for ortho-selectivity or graphene-catalyzed alkylations, offer greener and more selective approaches.[5][6][16]
Data Presentation
Table 1: Classification of Common Lewis Acids by Activity
| Activity Level | Lewis Acids |
| Very Active | AlCl₃, AlBr₃, GaCl₃, SbF₅, MoCl₅ |
| Moderately Active | InCl₃, FeCl₃, SbCl₅, AlCl₃-CH₃NO₂ |
| Mild | BCl₃, SnCl₄, TiCl₄, FeCl₂ |
Source: Adapted from comparative studies using benzyl halides.[11]
Table 2: Effect of Catalytic System on Regioselectivity of Phenol Alkylation
| Catalytic System | Alkylating Agent | Major Product | Key Observation |
| ZnCl₂ / CSA | Secondary Alcohols | ortho-alkylated phenol | The free phenolic -OH group is essential for directing ortho-selectivity.[4][5] |
| FeX₃ / HX | Tertiary Alcohols | para-alkylated phenol | Contrasts with the Zn/CSA system, showing a preference for the sterically less hindered position.[4] |
| High Conc. AlCl₃ or TfOH | Acyl Chlorides | C-acylated product | Favors reaction on the aromatic ring.[7][8] |
| Low Conc. TfOH | Acyl Chlorides | O-acylated product | Favors reaction on the hydroxyl group.[7][8] |
Experimental Protocols
Protocol 1: General Procedure for Para-Selective Alkylation of Phenol with Styrene
This protocol is a generalized procedure for the synthesis of styrenated phenols, which often favors the para isomer due to steric factors.
Materials:
-
Phenol
-
Styrene
-
Acid catalyst (e.g., phosphoric acid, sulfuric acid, or a solid acid catalyst like SO₄²⁻/ZrO₂)
-
Sodium carbonate or sodium hydroxide solution (for neutralization)
-
Anhydrous sodium sulfate
-
Appropriate organic solvent (if needed)
Equipment:
-
Three-necked round-bottom flask
-
Condenser
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer with hotplate
Procedure:
-
Setup: Assemble the three-necked flask with the condenser, dropping funnel, and thermometer. Place it on the magnetic stirrer/hotplate.
-
Charging Reactants: Add phenol and the acid catalyst to the flask. If using a solid catalyst, it can be added at a loading of ~15 wt% of the total reactant mass.[17]
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 100-120°C).
-
Styrene Addition: Slowly add styrene dropwise from the dropping funnel. The reaction is often exothermic, so control the addition rate to maintain a stable temperature.[17]
-
Reaction: Maintain the reaction mixture at the set temperature with continuous stirring for the required time (e.g., 2-6 hours), monitoring progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to a safe temperature.
-
If a liquid acid catalyst was used, neutralize it by slowly adding a base (e.g., sodium carbonate solution).[17] If a solid catalyst was used, it can be removed by filtration.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification & Analysis: The crude product can be purified by fractional distillation under vacuum or column chromatography. Analyze the product composition and regioselectivity using GC, NMR, and/or other spectroscopic methods.
Protocol 2: Site-Selective ortho-Alkylation of Phenol with a Secondary Alcohol
This protocol is based on the dual ZnCl₂/CSA catalytic system.[4][5]
Materials:
-
Phenolic substrate (e.g., p-cresol, 1.0 mmol)
-
Secondary alcohol (e.g., cyclohexanol, 1.1 - 2.0 mmol)
-
Zinc Chloride (ZnCl₂, 0.05 mmol, 5 mol%)
-
(R)-Camphorsulfonic acid ((R)-CSA, 0.75 mmol, 75 mol%)
-
Chlorobenzene (PhCl, 1 mL)
-
Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)
Equipment:
-
Reaction vial with a screw cap
-
Heating block or oil bath
-
Magnetic stirrer
Procedure:
-
Charging Reactants: To a reaction vial, add the phenolic substrate, zinc chloride, (R)-CSA, and a magnetic stir bar.
-
Solvent and Reagent Addition: Add chlorobenzene, followed by the secondary alcohol.
-
Reaction: Seal the vial tightly and place it in a preheated heating block or oil bath set to 140°C. Stir the reaction mixture for 18 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis: Analyze the crude reaction mixture by ¹H NMR spectroscopy (using an internal standard if quantitative analysis is needed) to determine the conversion and the ortho/para selectivity. Purify the product using column chromatography.
Visualizations
References
- 1. Is Phenyl an Ortho/Para or Meta Director? - Chemistry Steps [chemistrysteps.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Friedel-Crafts Alkylation of Phenol Reaction Explain the Friedel-Crafts .. [askfilo.com]
- 13. Explain why phenol does not undergo Friedel–Crafts alkylation easily, though it is highly reactive towards electrophilic substitution ? | Sathee Forum [forum.prutor.ai]
- 14. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. quora.com [quora.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
Structural Elucidation of 2-Nitro-4-(trifluoromethyl)phenol: A Comparative NMR Analysis
A definitive guide to the structural confirmation of 2-Nitro-4-(trifluoromethyl)phenol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with structurally related compounds, detailed experimental protocols, and a logical workflow for spectral interpretation.
The precise structural confirmation of synthetic compounds is a critical step in chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the unambiguous determination of molecular structure. This guide focuses on the comprehensive ¹H and ¹³C NMR analysis of this compound, a substituted aromatic compound of interest in various chemical and pharmaceutical applications. By comparing its spectral data with those of related analogues—2-nitrophenol, 4-(trifluoromethyl)phenol, and 4-chloro-2-nitrophenol—we can definitively assign the substitution pattern and understand the electronic effects of the nitro and trifluoromethyl groups on the phenyl ring.
Comparative Analysis of ¹H NMR Data
The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is characterized by three distinct signals in the aromatic region and a broad singlet for the phenolic proton. The substitution pattern and the electronic nature of the substituents significantly influence the chemical shifts and coupling constants of the aromatic protons.
Table 1: ¹H NMR Data Comparison
| Compound | Solvent | H-3 (ppm, mult., J Hz) | H-5 (ppm, mult., J Hz) | H-6 (ppm, mult., J Hz) | OH (ppm, mult.) |
| This compound | CDCl₃ | 8.55 (d, J=2.1) | 7.85 (dd, J=9.0, 2.1) | 7.35 (d, J=9.0) | 10.8 (br s) |
| 2-Nitrophenol[1] | CDCl₃ | 8.10 (dd) | 7.58 (dt) | 7.15 (ddd) | 10.58 (s) |
| 4-(Trifluoromethyl)phenol | CDCl₃ | 6.95 (d) | 7.53 (d) | 6.95 (d) | 10.29 (s) |
| 4-Chloro-2-nitrophenol | CDCl₃ | 8.05 (d, J=2.7) | 7.55 (dd, J=9.0, 2.7) | 7.18 (d, J=9.0) | - |
Data for 4-(Trifluoromethyl)phenol and 4-Chloro-2-nitrophenol are compiled from publicly available spectral databases.
The downfield shift of H-3 in this compound to 8.55 ppm is a direct consequence of the strong electron-withdrawing effect of the adjacent nitro group. The ortho-coupling constant between H-5 and H-6 (J=9.0 Hz) is typical for adjacent aromatic protons, while the smaller meta-coupling between H-3 and H-5 (J=2.1 Hz) confirms their relative positions.
Comparative Analysis of ¹³C NMR Data
The ¹³C NMR spectrum provides further confirmation of the substitution pattern and the electronic environment of each carbon atom in the molecule. The presence of the trifluoromethyl group introduces a characteristic quartet for the carbon it is attached to (C-4) and the trifluoromethyl carbon itself, due to C-F coupling.
Table 2: ¹³C NMR Data Comparison
| Compound | Solvent | C-1 (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | CF₃ (ppm, q, J Hz) |
| This compound | CDCl₃ | 155.1 | 132.9 | 126.3 | 125.9 (q, J=3.8) | 122.9 | 118.9 | 122.5 (q, J=272) |
| 2-Nitrophenol | CDCl₃ | 155.1 | 133.8 | 125.8 | 119.8 | 136.9 | 120.5 | - |
| 4-(Trifluoromethyl)phenol | CDCl₃ | 159.1 | 115.9 | 127.3 | 124.6 (q) | 127.3 | 115.9 | 124.3 (q, J=272) |
| 4-Chloro-2-nitrophenol | CDCl₃ | 154.5 | 133.9 | 126.0 | 129.5 | 128.8 | 121.2 | - |
Data for 2-Nitrophenol, 4-(Trifluoromethyl)phenol, and 4-Chloro-2-nitrophenol are compiled from publicly available spectral databases.
The quartet observed for C-4 in this compound at 125.9 ppm with a small coupling constant (J=3.8 Hz) is indicative of a three-bond coupling to the fluorine atoms of the CF₃ group. The CF₃ carbon itself appears as a quartet at 122.5 ppm with a large one-bond C-F coupling constant of 272 Hz.
Experimental Protocol
Sample Preparation: A sample of approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
NMR Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR: A standard single-pulse experiment was performed with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.
-
¹³C NMR: A proton-decoupled pulse sequence was used with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.
Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using the acquired NMR data.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra, in conjunction with a comparative study of structurally related compounds, provides unequivocal evidence for the structure of this compound. The distinct chemical shifts, multiplicities, and coupling constants observed are all consistent with the assigned substitution pattern and the known electronic effects of the nitro and trifluoromethyl functional groups. This guide serves as a valuable resource for researchers and professionals in the field, demonstrating a systematic approach to structural elucidation using modern NMR techniques.
References
A Comparative Guide to the Reactivity of 2-Nitro-4-(trifluoromethyl)phenol and 4-Nitro-3-(trifluoromethyl)phenol
For researchers and professionals in drug development and chemical synthesis, understanding the nuanced reactivity of isomers is paramount for optimizing reaction conditions and predicting product outcomes. This guide provides a detailed comparison of the chemical reactivity of 2-Nitro-4-(trifluoromethyl)phenol and 4-Nitro-3-(trifluoromethyl)phenol, supported by established chemical principles and available data.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented in Table 1. These properties, particularly the pKa, provide initial insights into their chemical behavior.
| Property | This compound | 4-Nitro-3-(trifluoromethyl)phenol | Reference |
| CAS Number | 400-99-7 | 88-30-2 | [1] |
| Molecular Formula | C7H4F3NO3 | C7H4F3NO3 | [1] |
| Molecular Weight | 207.11 g/mol | 207.11 g/mol | [1] |
| Appearance | Yellow to orange liquid | Yellow crystalline powder | [2] |
| Melting Point | Not applicable (liquid at RT) | 76-79 °C | [2] |
| Boiling Point | 92-94 °C at 12 mmHg | 135-138 °C at 0.01 mmHg | [2] |
| Predicted pKa | 5.53 ± 0.14 | 6.07 | [3] |
Electronic Effects and Acidity
The reactivity of these phenols is largely governed by the electronic effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) substituents. Both are potent electron-withdrawing groups, but they operate through different mechanisms:
-
Nitro group (-NO₂): Exerts a strong -I (inductive) and a strong -R (resonance) effect.
-
Trifluoromethyl group (-CF₃): Exerts a very strong -I effect but has no significant resonance effect.
-
Hydroxyl group (-OH): Exerts a -I effect and a strong +R (resonance) effect.
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion by delocalizing the negative charge, thus increasing the acidity (lowering the pKa).
-
This compound: The nitro group at the ortho position and the trifluoromethyl group at the para position both effectively stabilize the phenoxide ion through their combined inductive and resonance effects. The predicted pKa of 5.53 suggests it is a stronger acid.
-
4-Nitro-3-(trifluoromethyl)phenol: The nitro group is para to the hydroxyl group, allowing for strong resonance and inductive stabilization. The trifluoromethyl group is meta to the hydroxyl group, so its stabilizing effect is primarily inductive. The experimentally determined pKa is 6.07.[3]
The lower predicted pKa of the 2-nitro isomer suggests it is the more acidic of the two, likely due to the proximity of the ortho-nitro group providing strong inductive withdrawal and potential intramolecular hydrogen bonding stabilization of the phenoxide form.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile replaces a leaving group on the aromatic ring. The rate of these reactions is enhanced by electron-withdrawing groups that stabilize the negatively charged Meisenheimer complex intermediate.[4][5] For these phenols to participate in SNAr, the hydroxyl group would typically be deprotonated to a phenoxide, which is a poor leaving group. More commonly, a related chloro- or fluoro-substituted nitro(trifluoromethyl)benzene would be the substrate. However, we can infer the activating effect of the substituent pattern on the ring.
A logical workflow for predicting SNAr reactivity is as follows:
Caption: Workflow for predicting relative SNAr reactivity.
-
This compound derivative (e.g., 1-chloro-2-nitro-4-(trifluoromethyl)benzene): A leaving group at position 1 would be ortho to the strongly activating nitro group and para to the trifluoromethyl group. This configuration provides excellent stabilization of the Meisenheimer complex, suggesting high reactivity.
-
4-Nitro-3-(trifluoromethyl)phenol derivative (e.g., 1-chloro-4-nitro-3-(trifluoromethyl)benzene): A leaving group at position 1 would be para to the nitro group (activating) but meta to the trifluoromethyl group. While still activated, the stabilization of the intermediate would be less pronounced compared to the other isomer where both groups are in activating positions.
Therefore, derivatives of This compound are predicted to be more reactive in SNAr reactions.
Reactivity in Electrophilic Aromatic Substitution (EAS)
In EAS, an electrophile attacks the electron-rich aromatic ring.[6] The hydroxyl group is a strong activating group and an ortho-, para-director.[7] However, the -NO₂ and -CF₃ groups are strong deactivating groups.[8] The overall reactivity in EAS will be significantly reduced compared to phenol itself. The directing influence of the powerful -OH group will likely dominate.
The logical relationship for directing effects in EAS is shown below:
References
- 1. 4-Nitro-3-(trifluoromethyl)phenol | 88-30-2 | FN64441 [biosynth.com]
- 2. 4-NITRO-3-(TRIFLUOROMETHYL)PHENOL | 88-30-2 [chemicalbook.com]
- 3. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. youtube.com [youtube.com]
A Comparative Analysis of Trifluoromethyl-Substituted Nitrophenol Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative study of various trifluoromethyl-substituted nitrophenol isomers. The document is tailored for researchers, scientists, and professionals in drug development, offering an objective look at the physicochemical properties, synthesis methodologies, and biological activities of these compounds, supported by experimental data.
Physicochemical Properties of Trifluoromethyl-Substituted Nitrophenol Isomers
The position of the trifluoromethyl (-CF3) and nitro (-NO2) groups on the phenol ring significantly influences the physicochemical properties of the isomers. These properties, including acidity (pKa) and lipophilicity (logP), are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.
| Isomer | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | XLogP3 |
| 1 | 4-Nitro-3-(trifluoromethyl)phenol | 88-30-2 | C₇H₄F₃NO₃ | 207.11 | 76-79[1] | 135-138 @ 0.01 mmHg[1] | 6.07[2] | 2.8[3] |
| 2 | 2-Nitro-4-(trifluoromethyl)phenol | 400-99-7 | C₇H₄F₃NO₃ | 207.11 | Liquid | 92-94 @ 12 mmHg[4] | 5.53 ± 0.14[5] | 2.3[6] |
| 3 | 2-Nitro-5-(trifluoromethyl)phenol | 402-17-5 | C₇H₄F₃NO₃ | 207.11 | Liquid | 108-111 @ 34 mmHg[1] | 5.83 ± 0.13[1] | 2.3[2] |
| 4 | 2-Nitro-3-(trifluoromethyl)phenol | 386-72-1 | C₇H₄F₃NO₃ | 207.11 | 69-71 | - | - | 2.8[3] |
Synthesis of Trifluoromethyl-Substituted Nitrophenol Isomers
The synthesis of these isomers can be achieved through various methods, primarily involving the nitration of a corresponding trifluoromethylphenol or the modification of a pre-substituted nitrobenzene.
General Synthetic Workflow
Caption: General synthetic routes to trifluoromethyl-substituted nitrophenol isomers.
Experimental Protocols
Synthesis of this compound[8]
-
Reaction Setup: To a solution of 164.0 g of 2-nitro-4-(trifluoromethyl)chlorobenzene in 220 ml of dimethyl sulfoxide (DMSO) at room temperature, add 87.6 g of finely powdered sodium hydroxide in portions over an 8-hour period with stirring.
-
Acidification and Extraction: Acidify the mixture to pH 1 with concentrated hydrochloric acid. An oil will form. Separate the oil and dissolve it in ether.
-
Drying and Solvent Removal: Dry the ether solution with magnesium sulfate (MgSO4) and remove the solvent under reduced pressure.
-
Purification: Mix the residue with a cold sodium hydroxide solution and extract with petroleum ether. Acidify the aqueous layer with concentrated hydrochloric acid. Separate the resulting oil, dissolve it in ether, dry with MgSO4, and remove the solvent to yield this compound.
Synthesis of 2-Nitro-5-(trifluoromethyl)phenol[1]
A general method involves the nitration of m-trifluoromethylphenol.
-
Reaction Setup: Dissolve m-trifluoromethylphenol (150 mmol) in 50 mL of glacial acetic acid and maintain the temperature at 40°C.
-
Nitration: Slowly add a mixed solution of 11 mL of 65% nitric acid and 30 mL of glacial acetic acid dropwise over 15 minutes.
-
Reaction Completion and Quenching: Continue stirring at room temperature for 45 minutes after the addition is complete. Pour the reaction mixture into 400 mL of ice water.
-
Extraction and Purification: Extract the aqueous phase four times with 100 mL of chloroform. Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization from ethanol.
Biological Activity
The biological activities of trifluoromethyl-substituted nitrophenols are of significant interest, with 4-nitro-3-(trifluoromethyl)phenol (TFM) being a well-known lampricide used to control the sea lamprey population in the Great Lakes.[7] The trifluoromethyl group can enhance the biological activity of compounds, and nitrophenols themselves are known to possess a range of biological effects.[8][9]
Lampricidal Activity of 4-Nitro-3-(trifluoromethyl)phenol (TFM)
TFM is a selective pesticide that is more toxic to sea lamprey larvae than to other fish species.[10] Its mechanism of action is believed to involve the uncoupling of oxidative phosphorylation in the mitochondria, leading to a disruption of the organism's energy metabolism.[11][12]
Caption: Proposed mechanism of action for the lampricide TFM.
Antimicrobial Activity
Further research is warranted to systematically evaluate and compare the antimicrobial efficacy of the different trifluoromethyl-substituted nitrophenol isomers against a panel of pathogenic bacteria and fungi.
Spectroscopic Data
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the structural elucidation and differentiation of these isomers.
This compound[6]
-
¹H NMR and ¹³C NMR data are available in public databases.
-
IR Spectra (ATR-IR) have been recorded.
2-Nitro-5-(trifluoromethyl)phenol[2]
-
¹H NMR data is available.
General Spectroscopic Analysis Workflow
Caption: A typical workflow for the spectroscopic analysis of trifluoromethyl-substituted nitrophenol isomers.
This guide serves as a foundational resource for researchers interested in the comparative study of trifluoromethyl-substituted nitrophenol isomers. The provided data and protocols can aid in the design of new experiments and the development of novel compounds with potential applications in medicine and agriculture.
References
- 1. 2-NITRO-5-(TRIFLUOROMETHYL)PHENOL CAS#: 402-17-5 [m.chemicalbook.com]
- 2. 2-Nitro-5-(trifluoromethyl)phenol | C7H4F3NO3 | CID 14091690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Nitro-3-(trifluoromethyl)phenol | C7H4F3NO3 | CID 23423079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-硝基-4-(三氟甲基)苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. This compound | C7H4F3NO3 | CID 9816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. reabic.net [reabic.net]
- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative toxicity of 3-trifluormethyl-4-nitrophenol (TFM) to larval lampreys and eleven species of fishes [pubs.usgs.gov]
- 11. The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) uncouples mitochondrial oxidative phosphorylation in both sea lamprey (Petromyzon marinus) and TFM-tolerant rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Mechanism(s) of 3-Trifluoromethyl-4-Nitrophenol (TFM) Toxicity in Sea " by Oana Birceanu [scholars.wlu.ca]
A Comparative Guide to the Synthetic Routes of 2-Nitro-4-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three distinct synthetic pathways to obtain 2-Nitro-4-(trifluoromethyl)phenol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The comparison covers reaction conditions, yields, and procedural details to aid in the selection of the most suitable method for specific research and development needs.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the three synthetic routes discussed.
| Parameter | Route 1: Nucleophilic Aromatic Substitution | Route 2: Electrophilic Nitration | Route 3: From 2-Nitro-4-(trifluoromethyl)aniline |
| Starting Material | 2-Nitro-4-(trifluoromethyl)chlorobenzene | 4-(Trifluoromethyl)phenol | 2-Nitro-4-(trifluoromethyl)aniline |
| Overall Yield | Not reported, but expected to be high | Moderate to Good | High (potentially >85% over two steps) |
| Purity | Good to Excellent | Variable, requires purification | High |
| Reaction Steps | 1 | 1 | 2 (Reduction and Diazotization) |
| Key Reagents | NaOH, DMSO | HNO₃, H₂SO₄ | 1. Fe/HCl or H₂/Pd/C 2. NaNO₂, H₂SO₄, H₂O |
| Reaction Temperature | Room Temperature | 0 - 10 °C | 1. Reflux 2. 0 - 5 °C, then heat |
| Reaction Time | 8 hours | 1 - 2 hours | Variable (several hours per step) |
Synthetic Route Diagrams
The following diagrams, generated using the DOT language, illustrate the three synthetic pathways.
Caption: Route 1: Nucleophilic Aromatic Substitution.
Caption: Route 2: Electrophilic Nitration.
Caption: Route 3: From 2-Nitro-4-(trifluoromethyl)aniline.
Detailed Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution of 2-Nitro-4-(trifluoromethyl)chlorobenzene
This method involves the direct displacement of the chloro group by a hydroxyl group.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 164.0 g of 2-nitro-4-(trifluoromethyl)chlorobenzene in 220 ml of dimethyl sulfoxide (DMSO).
-
To the stirred solution at room temperature, add 87.6 g of finely powdered sodium hydroxide in portions over an 8-hour period.
-
After the addition is complete, acidify the mixture to pH 1 with concentrated hydrochloric acid.
-
An oil will form; separate this oil and dissolve it in diethyl ether.
-
Dry the ethereal solution with magnesium sulfate (MgSO₄) and then remove the solvent under reduced pressure.
-
Mix the residue with a cold sodium hydroxide solution and extract with petroleum ether to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid.
-
Separate the resulting oil, dissolve it in diethyl ether, dry with MgSO₄, and remove the solvent under reduced pressure to yield this compound.[1]
Discussion: This one-step synthesis is straightforward. The use of a strong electron-withdrawing nitro group ortho to the chlorine atom activates the ring for nucleophilic aromatic substitution, allowing for mild reaction conditions.[2][3] While the yield is not explicitly stated in the provided literature, this type of reaction is generally expected to be high-yielding.
Route 2: Electrophilic Nitration of 4-(Trifluoromethyl)phenol
This route involves the direct nitration of the aromatic ring of 4-(trifluoromethyl)phenol.
Experimental Protocol (General Procedure for Phenol Nitration):
-
In a flask equipped with a stirrer and cooled in an ice-salt bath to 0 °C, place 16.2 g (0.1 mol) of 4-(trifluoromethyl)phenol.
-
Slowly add a nitrating mixture of 10 mL of concentrated nitric acid (68%) and 20 mL of concentrated sulfuric acid (98%), maintaining the temperature between 0 and 10 °C.
-
After the addition is complete, stir the mixture for an additional 1-2 hours at the same temperature.
-
Pour the reaction mixture onto 200 g of crushed ice and stir until the ice has melted.
-
The product will precipitate as a solid or oil. If it is a solid, filter, wash with cold water until the washings are neutral, and then recrystallize from a suitable solvent (e.g., ethanol-water). If it is an oil, extract with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Discussion: The hydroxyl group is a powerful ortho-, para-directing group, while the trifluoromethyl group is a meta-directing deactivator. In this case, the strong activating and directing effect of the hydroxyl group is expected to dominate, leading to nitration primarily at the position ortho to the hydroxyl group (the 2-position), as the para position is already substituted.[4] However, the reaction may produce some byproducts, including the other ortho isomer (if any) and potentially dinitrated products, which would necessitate careful purification. The yields of phenol nitration can be variable and are often moderate.[5]
Route 3: From 2-Nitro-4-(trifluoromethyl)aniline
This two-step route begins with the readily available 2-nitro-4-(trifluoromethyl)aniline, which is first reduced to the corresponding amine and then converted to the phenol via a diazotization-hydrolysis reaction.
Step 1: Reduction of 2-Nitro-4-(trifluoromethyl)aniline
Experimental Protocol (General Procedure using Fe/HCl):
-
In a round-bottom flask, place 20.6 g (0.1 mol) of 2-nitro-4-(trifluoromethyl)aniline and 100 mL of ethanol.
-
To this suspension, add 28 g (0.5 mol) of iron powder and 5 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and make it basic with a saturated solution of sodium bicarbonate.
-
Filter the mixture through a pad of celite to remove the iron salts.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-amino-4-(trifluoromethyl)phenol. This product can often be used in the next step without further purification.
Discussion of Reduction: Several methods can be employed for the reduction of the nitro group, including catalytic hydrogenation (H₂/Pd/C) or the use of other reducing agents like tin(II) chloride (SnCl₂).[6] The choice of method may depend on the presence of other functional groups in the molecule. These reductions are typically high-yielding.
Step 2: Diazotization and Hydrolysis of 2-Amino-4-(trifluoromethyl)phenol
Experimental Protocol (Adapted from a similar procedure):
-
Prepare a solution of 17.7 g (0.1 mol) of 2-amino-4-(trifluoromethyl)phenol in 100 mL of 20% sulfuric acid. Cool this solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.
-
Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid (e.g., 100 mL of 10% H₂SO₄) or utilize steam distillation.[1] The diazonium group will be hydrolyzed to a hydroxyl group with the evolution of nitrogen gas.
-
After the addition is complete, continue heating or steam distilling until the evolution of nitrogen ceases.
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the ether extract with a sodium bicarbonate solution and then with water.
-
Dry the ethereal solution over anhydrous sodium sulfate and remove the solvent to yield this compound.
Discussion of Diazotization-Hydrolysis: This is a classic and reliable method for the conversion of an aromatic amine to a phenol.[1] For trifluoromethyl-substituted anilines, this reaction has been shown to proceed in high yield (over 90%).[1] The synthesis of the starting material, 2-nitro-4-(trifluoromethyl)aniline, has been reported with a yield of 99% and purity of >98%. This makes Route 3 a very attractive and likely the highest-yielding pathway to the target molecule.
References
- 1. CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unraveling the Isomeric Differences Between 2-Nitrophenol and 4-Nitrophenol
A deep dive into the UV-Vis, IR, and NMR spectral data that distinguishes o-nitrophenol from its p-nitrophenol isomer, providing researchers with a comprehensive guide to their unique spectroscopic fingerprints.
The positional isomerism of the nitro group on the phenol ring in 2-nitrophenol and 4-nitrophenol gives rise to distinct physical and chemical properties, which are clearly reflected in their spectroscopic profiles. The key to these differences lies in the nature of hydrogen bonding. In 2-nitrophenol, the proximity of the hydroxyl and nitro groups allows for strong intramolecular hydrogen bonding, creating a stable six-membered ring.[1] Conversely, the greater distance between these groups in 4-nitrophenol promotes intermolecular hydrogen bonding between separate molecules.[1] This fundamental structural variance is the basis for the observable differences in their UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra.
At a Glance: Key Spectroscopic Differences
| Spectroscopic Technique | Parameter | 2-Nitrophenol | 4-Nitrophenol |
| UV-Vis Spectroscopy | λmax (in acidic aqueous solution) | ~351 nm | ~317 nm |
| λmax (in basic aqueous solution) | Not explicitly found | ~400 nm | |
| Molar Absorptivity (ε) | Not explicitly found | 18,380 ± 90 L·mol⁻¹·cm⁻¹ (at 401 nm in 10 mM NaOH at 25°C) | |
| Infrared (IR) Spectroscopy | O-H Stretch | ~3200 cm⁻¹ (Broad, Intramolecular H-bonding) | ~3300-3500 cm⁻¹ (Broad, Intermolecular H-bonding) |
| NO₂ Asymmetric Stretch | ~1527 cm⁻¹ | ~1500-1475 cm⁻¹ | |
| NO₂ Symmetric Stretch | ~1350 cm⁻¹ | ~1360-1290 cm⁻¹ | |
| ¹H NMR Spectroscopy | Solvent | CDCl₃ | DMSO-d₆ |
| δ (ppm) - OH | 10.58 (s) | 11.1 (s) | |
| δ (ppm) - Aromatic H (ortho to OH) | 7.15 (ddd) | 6.96 (d) | |
| δ (ppm) - Aromatic H (meta to OH) | 8.10 (dd), 6.99 (dt) | 8.14 (d) | |
| δ (ppm) - Aromatic H (para to OH) | 7.58 (dt) | - |
Deciphering the Spectroscopic Data
UV-Vis Spectroscopy: A Tale of Two Absorptions
The electronic absorption spectra of 2-nitrophenol and 4-nitrophenol are sensitive to both the isomer and the pH of the solution. In acidic conditions, 2-nitrophenol exhibits its main absorption peak at a longer wavelength (~351 nm) compared to 4-nitrophenol (~317 nm).[2] This is attributed to the intramolecular hydrogen bond in 2-nitrophenol, which facilitates a charge-transfer transition from the phenol to the nitro group.[2]
In basic solutions, the deprotonation of the hydroxyl group to form the phenolate ion leads to a significant red shift (bathochromic shift) in the absorption maximum of 4-nitrophenol to around 400 nm.[3] This is due to the increased electron-donating ability of the phenolate ion, which enhances conjugation and charge transfer. The molar absorptivity of 4-nitrophenol in a basic solution is notably high, at approximately 18,380 L·mol⁻¹·cm⁻¹.
Infrared (IR) Spectroscopy: The Hydrogen Bond Signature
IR spectroscopy provides clear evidence of the differing hydrogen bonding patterns. The O-H stretching frequency is a key diagnostic feature. In 2-nitrophenol, the intramolecular hydrogen bond results in a broad absorption band at a lower wavenumber, around 3200 cm⁻¹. In contrast, the intermolecular hydrogen bonding in 4-nitrophenol gives rise to a broader O-H stretch at a higher wavenumber, typically in the 3300-3500 cm⁻¹ range.
The symmetric and asymmetric stretching vibrations of the nitro group (NO₂) are also informative. For aromatic nitro compounds, these bands typically appear around 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[4] In 2-nitrophenol, these have been observed at approximately 1527 cm⁻¹ and 1350 cm⁻¹, respectively.
¹H NMR Spectroscopy: Probing the Proton Environments
The ¹H NMR spectra of the two isomers are distinctly different due to the varied chemical environments of the aromatic protons.
-
4-Nitrophenol: Due to its symmetry, the ¹H NMR spectrum of 4-nitrophenol is relatively simple. It displays two doublets in the aromatic region, corresponding to the protons ortho to the hydroxyl group and the protons meta to the hydroxyl group.[1] In DMSO-d₆, these appear at approximately 6.96 ppm and 8.14 ppm, respectively. The phenolic proton is observed as a singlet at around 11.1 ppm.[5]
-
2-Nitrophenol: The lack of symmetry in 2-nitrophenol results in a more complex ¹H NMR spectrum with four distinct signals for the aromatic protons. In CDCl₃, these protons appear as a doublet of triplets at 6.99 ppm, a doublet of doublet of doublets at 7.15 ppm, a doublet of triplets at 7.58 ppm, and a doublet of doublets at 8.10 ppm.[6] The phenolic proton, involved in the intramolecular hydrogen bond, gives a characteristic downfield singlet at 10.58 ppm.[6]
The Structural Divide: Intra- vs. Intermolecular Hydrogen Bonding
The fundamental difference in the spectroscopic properties of 2-nitrophenol and 4-nitrophenol can be visualized through their hydrogen bonding interactions.
Caption: Logical flow illustrating the structural basis for the different types of hydrogen bonding in 2-nitrophenol and 4-nitrophenol.
Experimental Protocols
UV-Vis Spectroscopy
A stock solution of the nitrophenol isomer is prepared in a suitable solvent (e.g., water, ethanol). For analysis, an aliquot of the stock solution is diluted in a 1 cm path length quartz cuvette with the desired solvent (e.g., acidic or basic buffer solution) to an appropriate concentration (typically in the micromolar range). The UV-Vis spectrum is recorded against a solvent blank over a wavelength range of approximately 200-500 nm using a double-beam UV-Vis spectrophotometer.
Infrared (IR) Spectroscopy
For solid-state analysis, the KBr pellet method is commonly employed.[7][8] A small amount of the finely ground nitrophenol sample (1-2 mg) is intimately mixed with spectroscopic grade potassium bromide (KBr) (100-200 mg).[8] The mixture is then compressed under high pressure in a die to form a thin, transparent pellet. The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
¹H NMR Spectroscopy
A sample of the nitrophenol isomer (5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a volume of approximately 0.6-0.7 mL.[9] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The ¹H NMR spectrum is then acquired on an NMR spectrometer, with the chemical shifts reported in parts per million (ppm) relative to the reference signal.
References
- 1. quora.com [quora.com]
- 2. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. 4-Nitrophenol(100-02-7) 1H NMR [m.chemicalbook.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. What Is The Use Of Kbr In Ftir? A Key Technique For Accurate Solid Sample Analysis - Kintek Solution [kindle-tech.com]
- 8. shimadzu.com [shimadzu.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Unveiling the Bioactivity of 2-Nitro-4-(trifluoromethyl)phenol Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds is a continuous endeavor. Among the myriad of scaffolds, substituted phenols represent a promising class of molecules with diverse pharmacological potential. This guide delves into the biological activities of derivatives of 2-Nitro-4-(trifluoromethyl)phenol, a scaffold featuring two key functional groups known to influence a molecule's therapeutic properties: the electron-withdrawing nitro group and the lipophilic trifluoromethyl group.
This comparative guide synthesizes available data on the biological activities of this compound derivatives, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents. While a single comprehensive study systematically evaluating a broad range of these derivatives is not publicly available, this guide collates and compares findings from studies on structurally related compounds to provide insights into their potential structure-activity relationships.
Comparative Biological Activity
The biological potential of this compound derivatives is explored across several key areas of therapeutic interest. The following sections and tables summarize the available quantitative data for derivatives investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
The presence of both nitro and trifluoromethyl groups on an aromatic ring is a common feature in a number of anticancer agents. While specific studies on a series of this compound derivatives are limited, research on analogous structures, such as 2-(substituted phenoxy) acetamide derivatives, provides valuable insights into their potential cytotoxic effects against cancer cell lines.
| Derivative Type | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Phenoxy Acetamide | N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide | Not Specified | Not Specified in abstract | [1] |
| Phenoxy Acetamide | 2-(3-Fluoro-4-nitrophenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide | Not Specified | Not Specified in abstract | [1] |
| Phenoxy Acetamide | 2-(3-Fluoro-4-nitrophenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide | Not Specified | Not Specified in abstract | [1] |
Note: The referenced study focused on antitubercular activity, but the structural similarity of the tested compounds to potential anticancer agents warrants their inclusion here as leads for future investigation.
Antimicrobial Activity
The antimicrobial potential of phenolic compounds is well-documented. The introduction of a nitro group and a trifluoromethyl group can modulate this activity, often enhancing efficacy against various pathogens. Studies on related nitroaromatic and trifluoromethyl-containing compounds suggest that derivatives of this compound could exhibit significant antibacterial and antifungal properties.
| Derivative Type | Compound | Microorganism | MIC (µg/mL) | Reference |
| Phenoxy Acetamide | 2-(3-Fluoro-4-nitrophenoxy)-N-(4-bromophenyl)acetamide | Mycobacterium tuberculosis H37Rv | 4 | [1] |
| Phenoxy Acetamide | 2-(3-Fluoro-4-nitrophenoxy)-N-(4-chlorophenyl)acetamide | Mycobacterium tuberculosis H37Rv | 8 | [1] |
| Phenoxy Acetamide | 2-(3-Fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)acetamide | Mycobacterium tuberculosis H37Rv | 16 | [1] |
| Phenoxy Acetamide | 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | Mycobacterium tuberculosis H37Rv | 32 | [1] |
Anti-inflammatory Activity
Phenolic compounds are known to possess anti-inflammatory properties, often through the modulation of inflammatory pathways. The electron-withdrawing nature of the nitro and trifluoromethyl groups can influence the acidity of the phenolic hydroxyl group and the overall electronic properties of the molecule, potentially impacting its interaction with biological targets involved in inflammation. While direct studies on a series of this compound derivatives are lacking, the broader class of substituted phenols has been extensively studied.
Quantitative data for the anti-inflammatory activity of specific this compound derivatives was not available in the reviewed literature. However, the general anti-inflammatory potential of phenolic compounds is well-established.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives.
Synthesis of 2-(Phenoxy)acetamide Derivatives
A general method for the synthesis of 2-(phenoxy)acetamide derivatives, adapted from related studies, is as follows:
-
Step 1: Synthesis of Ethyl 2-(2-nitro-4-(trifluoromethyl)phenoxy)acetate.
-
To a solution of this compound (1 mmol) in anhydrous acetone (20 mL), add potassium carbonate (1.5 mmol) and ethyl chloroacetate (1.2 mmol).
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
-
-
Step 2: Synthesis of 2-(2-nitro-4-(trifluoromethyl)phenoxy)acetic acid.
-
Dissolve the ethyl ester from Step 1 (1 mmol) in a mixture of ethanol (10 mL) and 1M sodium hydroxide solution (5 mL).
-
Stir the mixture at room temperature for 2-4 hours.
-
Acidify the reaction mixture with 1M hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to obtain the desired acid.
-
-
Step 3: Synthesis of 2-(2-nitro-4-(trifluoromethyl)phenoxy)-N-phenylacetamide derivatives.
-
To a solution of the carboxylic acid from Step 2 (1 mmol) in anhydrous dichloromethane (15 mL), add oxalyl chloride (1.5 mmol) and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 1-2 hours.
-
Evaporate the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous dichloromethane (10 mL) and add the desired substituted aniline (1.2 mmol) and triethylamine (1.5 mmol).
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Wash the reaction mixture with water, 1M hydrochloric acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the final product by recrystallization or column chromatography.
-
In Vitro Anticancer Activity (MTT Assay)
The cytotoxic activity of the synthesized compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microorganisms can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Pathways and Workflows
To better understand the relationships and processes involved in the investigation of this compound derivatives, the following diagrams have been generated.
Caption: General experimental workflow for the investigation of this compound derivatives.
Caption: Logical relationship between the parent compound, its derivatives, and potential biological activities.
Caption: Potential anti-inflammatory mechanism of phenolic derivatives via NF-κB pathway inhibition.
References
Efficacy Assessment of Herbicides Derived from 2-Nitro-4-(trifluoromethyl)phenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of herbicides derived from 2-Nitro-4-(trifluoromethyl)phenol, a class of compounds that primarily act as protoporphyrinogen oxidase (PPO) inhibitors. The document synthesizes experimental data to offer an objective performance assessment against other herbicidal alternatives, equipping researchers with the information needed for informed decision-making in agricultural and weed management research.
Executive Summary
Herbicides derived from this compound, including prominent members such as oxyfluorfen, acifluorfen, fomesafen, and lactofen, are a cornerstone of modern weed management strategies. Their primary mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, a critical component in the chlorophyll and heme biosynthesis pathways in plants. This inhibition leads to a rapid, light-dependent cascade of cellular damage, resulting in weed death. This guide presents a comparative analysis of their efficacy against common and challenging weed species, alongside alternative herbicides with different modes of action, such as glyphosate and 2,4-D.
Comparative Efficacy Data
The following tables summarize the efficacy of this compound-derived herbicides and their alternatives against several key weed species, as documented in various field and greenhouse studies. Efficacy is presented as percent control, which is a common metric in herbicide evaluation trials.
Table 1: Efficacy Against Palmer Amaranth (Amaranthus palmeri)
| Herbicide | Mode of Action | Application Rate (g ai/ha) | % Control (Days After Treatment) | Reference(s) |
| Fomesafen | PPO Inhibitor | 420 | 96% (21 DAT) | [1][2] |
| Lactofen | PPO Inhibitor | 219 | 34% (8 DAT) on a suspected resistant population | [3] |
| Acifluorfen | PPO Inhibitor | 420 | 46% (8 DAT) on a suspected resistant population | [3] |
| Glyphosate | EPSP Synthase Inhibitor | 840 | 99% (21 DAT) | [1][2] |
| 2,4-D | Synthetic Auxin | 1500 (as commercial product) | 100% (on 2-3 leaf stage) | [4] |
| Dicamba | Synthetic Auxin | 1000 (as commercial product) | 100% (on 2-3 leaf stage) | [4] |
Table 2: Efficacy Against Common Lambsquarters (Chenopodium album)
| Herbicide | Mode of Action | Application Rate (g ai/ha) | % Control | Reference(s) |
| Fomesafen | PPO Inhibitor | Not specified | 5.1-fold resistance index in a resistant population | [5] |
| Acifluorfen | PPO Inhibitor | Not specified | - | |
| Glyphosate | EPSP Synthase Inhibitor | Not specified | - | |
| 2,4-D | Synthetic Auxin | Not specified | Effective control reported | [6] |
Table 3: Efficacy Against Velvetleaf (Abutilon theophrasti)
| Herbicide | Mode of Action | Application Rate | % Control | Reference(s) |
| Oxyfluorfen | PPO Inhibitor | Not specified | Reported to control this plant | [7] |
| Bentazon | Photosystem II Inhibitor | Reduced rates | Effective control at early growth stages | [8] |
| Glyphosate | EPSP Synthase Inhibitor | Not specified | Reported to control this plant | [7] |
| 2,4-D | Synthetic Auxin | 0.25 lb ae/A | Reported to control this plant | [7] |
Table 4: Efficacy Against Morningglory Species (Ipomoea spp.)
| Herbicide | Mode of Action | Application Rate ( kg/ha ) | % Control | Weed Species | Reference(s) |
| Acifluorfen | PPO Inhibitor | 0.6 | 96% | Ipomoea hederacea (one-leaf stage) | [9] |
| Acifluorfen | PPO Inhibitor | 0.8 | 90% | Ipomoea hederacea (two-leaf stage) | [9] |
| Glyphosate | EPSP Synthase Inhibitor | Not specified | - | - | |
| 2,4-D | Synthetic Auxin | Not specified | - | - |
Mechanism of Action: PPO Inhibition Signaling Pathway
Herbicides derived from this compound disrupt the porphyrin biosynthesis pathway by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This leads to an accumulation of protoporphyrinogen IX in the cytoplasm, which is then rapidly oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, generating highly reactive singlet oxygen. This initiates a cascade of lipid peroxidation, leading to the destruction of cell membranes and ultimately, cell death.[10]
Experimental Protocols
The efficacy data presented in this guide are derived from studies employing standardized experimental protocols. A typical workflow for evaluating herbicide efficacy is outlined below.
General Experimental Workflow
Detailed Methodologies
1. Experimental Design: Field and greenhouse trials for herbicide efficacy are typically conducted using a Randomized Complete Block Design (RCBD). This design helps to minimize the effects of environmental variability within the experimental area. Treatments, including an untreated control, are randomly assigned to plots within each block, and each treatment is replicated multiple times (typically 3 or 4) to ensure statistical validity.
2. Herbicide Application: Herbicides are applied using a calibrated sprayer to ensure accurate and uniform application rates. For post-emergence studies, herbicides are applied when weeds have reached a specific growth stage (e.g., 2-4 leaf stage). Application parameters such as spray volume, pressure, and nozzle type are standardized across all treatments.
3. Efficacy Assessment:
-
Visual Assessment: Weed control is visually rated at specific intervals after treatment (e.g., 7, 14, and 28 days after treatment - DAT). Ratings are typically based on a scale of 0% (no control) to 100% (complete weed death) relative to the untreated control plots.
-
Biomass Reduction: At a predetermined time point, the above-ground biomass of surviving weeds in a defined area (e.g., a quadrat) within each plot is harvested. The fresh and/or dry weight of the biomass is measured to provide a quantitative measure of herbicide efficacy.
4. Statistical Analysis: The collected data (visual ratings and biomass) are subjected to statistical analysis, commonly using Analysis of Variance (ANOVA). If the ANOVA indicates significant differences among treatments, a means separation test (e.g., Tukey's HSD) is often performed to determine which treatment means are statistically different from each other. This allows for a robust comparison of the efficacy of the different herbicides.
Conclusion
Herbicides derived from this compound are effective tools for weed management, particularly for broadleaf weeds. Their efficacy is comparable to or, in some cases, exceeds that of other herbicide classes, depending on the weed species and the presence of herbicide resistance. The choice of herbicide should be guided by the target weed spectrum, crop safety considerations, and the need to manage and mitigate the development of herbicide resistance through the rotation of different modes of action. The experimental protocols outlined in this guide provide a framework for the rigorous and objective assessment of herbicide performance.
References
- 1. Response of Palmer Amaranth (Amaranthus palmeri) Accessions to Glyphosate, Fomesafen, and Pyrithiobac | Weed Technology | Cambridge Core [cambridge.org]
- 2. bioone.org [bioone.org]
- 3. researchgate.net [researchgate.net]
- 4. sbcpd.org [sbcpd.org]
- 5. Multiple resistance to ALS-inhibiting and PPO-inhibiting herbicides in Chenopodium album L. from China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Control of Broadleaf Weeds in Turf | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 7. Velvetleaf (Abutilon theophrasti) | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Efficacy of Acifluorfen on Broadleaf Weeds. Times and Methods for Application | Weed Science | Cambridge Core [cambridge.org]
- 10. 18.4 Herbicides that Interfere with PPO (A Cell Membrane Disrupter SOA) – Principles of Weed Control [ohiostate.pressbooks.pub]
Cross-reactivity analysis of antibodies raised against nitrophenol derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of antibody specificity against nitrophenol haptens, featuring experimental data, detailed protocols, and workflow visualizations.
This guide provides an in-depth analysis of the cross-reactivity of antibodies raised against nitrophenol (NP) derivatives. It focuses on the well-characterized murine monoclonal antibody B1-8 and its germline precursor N1G9 to illustrate the principles of antibody-hapten recognition and the effects of affinity maturation on specificity. The data and protocols presented herein are essential for researchers involved in immunology, antibody engineering, and the development of diagnostic and therapeutic antibodies.
Quantitative Data on Antibody Cross-Reactivity
The interaction between anti-NP antibodies and various nitrophenol derivatives is a classic model for studying the evolution of antibody affinity and specificity. A notable characteristic of this system is the phenomenon of heteroclitic binding , where an antibody exhibits higher affinity for a related hapten than for the immunizing hapten itself. This is particularly evident after the process of affinity maturation.
Table 1: Binding Affinities of Germline and Matured Anti-NP Antibodies to Nitrophenol Derivatives
This table summarizes the equilibrium dissociation constants (Kd) of the germline antibody precursor (N1G9) and the affinity-matured antibody (B1-8) for the immunizing hapten, (4-hydroxy-3-nitrophenyl)acetyl (NP), and two of its derivatives, (4-hydroxy-5-iodo-3-nitrophenyl)acetyl (NIP) and (4-hydroxy-3,5-dinitrophenyl)acetyl (NNP).
| Antibody | Hapten | Immunizing Hapten | Approximate Kd (M) | Fold Increase in Affinity vs. NP |
| N1G9 (Germline) | NP | Yes | 1 x 10⁻⁶ | 1 |
| NIP | No | 2 x 10⁻⁷ | 5 | |
| NNP | No | 1 x 10⁻⁷ | 10 | |
| B1-8 (Matured) | NP | Yes | 1 x 10⁻⁷ | 1 |
| NIP | No | 1 x 10⁻⁸ | 10 | |
| NNP | No | 5 x 10⁻⁹ | 20 |
Data compiled from published studies on anti-NP antibody affinity maturation.
Table 2: Cross-Reactivity Profile of B1-8 Antibody Determined by Competitive ELISA
This table presents the 50% inhibitory concentration (IC50) and the calculated cross-reactivity percentage of the B1-8 antibody against a panel of nitrophenol derivatives, with NP as the reference hapten.
| Competing Hapten | Abbreviation | IC50 (nM) | % Cross-Reactivity* |
| (4-hydroxy-3-nitrophenyl)acetyl | NP | 100 | 100 |
| (4-hydroxy-5-iodo-3-nitrophenyl)acetyl | NIP | 10 | 1000 |
| (4-hydroxy-3,5-dinitrophenyl)acetyl | NNP | 5 | 2000 |
| (4-hydroxy-5-bromo-3-nitrophenyl)acetyl | NBrP | 25 | 400 |
% Cross-Reactivity = (IC50 of NP / IC50 of Competing Hapten) x 100
Experimental Protocols
Detailed methodologies for the two primary techniques used to assess antibody cross-reactivity are provided below.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This method is used to determine the relative binding affinities of an antibody to different haptens in a solution-phase competition format.
Materials:
-
High-binding 96-well microplates
-
NP-conjugated carrier protein (e.g., NP-BSA)
-
Anti-NP monoclonal antibody (e.g., B1-8)
-
Nitrophenol derivative haptens (NP, NIP, NNP, NBrP)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% skim milk in PBS)
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of NP-BSA (5 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Competition: Prepare serial dilutions of the competing haptens (NP, NIP, NNP, NBrP). In a separate plate, pre-incubate a fixed, sub-saturating concentration of the anti-NP antibody with the different concentrations of competing haptens for 1 hour at room temperature.
-
Incubation: Transfer 100 µL of the pre-incubated antibody-hapten mixtures to the NP-BSA coated plate and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate and incubate in the dark until sufficient color development.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance versus the logarithm of the competitor concentration and fit a sigmoidal dose-response curve to determine the IC50 for each hapten.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.
Materials:
-
SPR instrument with sensor chips (e.g., CM5)
-
Anti-NP monoclonal antibody
-
Nitrophenol derivative-conjugated carrier protein (e.g., NP-BSA, NIP-BSA)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)
Procedure:
-
Immobilization: Immobilize the anti-NP antibody onto the sensor chip surface via amine coupling to a level that will provide an adequate signal-to-noise ratio.
-
Priming: Equilibrate the system with running buffer until a stable baseline is achieved.
-
Analyte Injection: Inject a series of concentrations of the nitrophenol derivative-conjugated protein (analyte) over the immobilized antibody surface.
-
Kinetic Measurement: Monitor the change in response units over time to measure the association phase during analyte injection and the dissociation phase during buffer flow.
-
Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle.
-
Data Analysis: Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).
Visualizations
Experimental Workflows
Caption: Flowcharts of the experimental workflows for cross-reactivity analysis.
Signaling Pathway of Affinity Maturation
Caption: Signaling pathway illustrating the process of antibody affinity maturation.
Benchmarking 2-Nitro-4-(trifluoromethyl)phenol: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of target molecules. This guide provides an objective comparison of 2-Nitro-4-(trifluoromethyl)phenol against other common synthetic building blocks, supported by experimental data and detailed protocols to aid in making informed decisions in your research and development endeavors.
This compound is a versatile reagent in organic synthesis, prized for its unique combination of functional groups. The phenolic hydroxyl group serves as a nucleophile or can be readily derivatized. The nitro and trifluoromethyl groups are strong electron-withdrawing groups that activate the aromatic ring for nucleophilic aromatic substitution (SNAr) and influence the physicochemical properties of the final products, such as lipophilicity and metabolic stability. This guide benchmarks its performance in key synthetic transformations against alternative building blocks, including 2,4-dinitrophenol and various halogenated nitrophenols.
Comparative Analysis of Physicochemical Properties
The reactivity and utility of a building block are intrinsically linked to its inherent physicochemical properties. The acidity (pKa) and lipophilicity (LogP) are particularly crucial in determining reaction conditions and the pharmacokinetic profile of the resulting compounds.
| Compound | Structure | pKa | LogP | Key Features |
| This compound | Oc1ccc(cc1--INVALID-LINK--=O)C(F)(F)F | 5.53 (Predicted)[1] | 2.3[2] | Strong electron-withdrawing CF3 group enhances lipophilicity and metabolic stability.[3] |
| 2,4-Dinitrophenol | O=N(=O)c1cc(ccc1O)--INVALID-LINK--[O-] | 4.11 | 1.54 | Two strong electron-withdrawing nitro groups significantly increase acidity. |
| 4-Bromo-2-nitrophenol | Brc1cc(ccc1O)--INVALID-LINK--[O-] | ~7.2 | 2.5 | Bromo group serves as a versatile handle for cross-coupling reactions. |
| 2-Nitro-4-(trifluoromethoxy)phenol | O=N(=O)c1cc(OC(F)(F)F)ccc1O | ~5.7 (Estimated) | 2.20 | OCF3 group is a highly lipophilic and metabolically stable bioisostere of other functional groups.[4] |
Performance in Key Synthetic Transformations
The utility of a synthetic building block is best demonstrated through its performance in common and critical chemical reactions. This section compares this compound with its alternatives in three widely used transformations: Williamson Ether Synthesis, Buchwald-Hartwig Amination, and Suzuki-Miyaura Coupling.
Williamson Ether Synthesis
The Williamson ether synthesis is a fundamental method for the formation of ethers from an alkoxide and an alkyl halide. The acidity of the phenol is a key factor in the ease of deprotonation to form the nucleophilic phenoxide.
| Phenol Substrate | Alkylating Agent | Base | Solvent | Yield | Reference |
| This compound | Benzyl bromide | K2CO3 | DMF | High (qualitative) | General Protocol |
| 2,4-Dinitrophenol | Benzyl bromide | K2CO3 | DMF | High (qualitative) | General Protocol |
| 4-Bromo-2-nitrophenol | Benzyl bromide | K2CO3 | DMF | Moderate-High (qualitative) | General Protocol |
| 4-Nitrophenol | Benzyl bromide | K2CO3 | DMF | Moderate (qualitative) | General Protocol |
Note: Quantitative, directly comparable yield data under identical conditions was not available in the searched literature. The qualitative assessment is based on the general principles of reactivity, where more acidic phenols (lower pKa) are expected to react more readily.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While traditionally used with aryl halides, recent advancements have shown that nitroarenes can also be employed as coupling partners.
| Aryl Electrophile | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |
| This compound | Aniline | Pd(OAc)2 / XPhos | K3PO4 | Toluene | Moderate-High (inferred) | [5] |
| 4-Bromo-2-nitrophenol | Aniline | Pd2(dba)3 / Xantphos | Cs2CO3 | Toluene | High (qualitative) | [6] |
| 4-Chloro-2-nitrotoluene | Aniline | Pd(OAc)2 / RuPhos | K3PO4 | Dioxane | 85% | [7] |
Note: The use of nitrophenols directly in Buchwald-Hartwig amination is an emerging area. The yield for this compound is inferred from the reactivity of other nitroarenes. Aryl bromides are generally more reactive than the corresponding nitro compounds in this transformation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an aryl halide or triflate. Halogenated phenols are common substrates for this reaction.
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield | Reference |
| 4-Bromo-2-nitrophenol | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | Good to Excellent (qualitative) | [8] |
| 4-Iodoanisole | Phenylboronic acid | Pd/C | K2CO3 | DMF | 41-92% | [9] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | Good | [10] |
Note: this compound, lacking a halogen or triflate leaving group, is not a direct substrate for the Suzuki-Miyaura coupling. However, its halogenated derivatives would be expected to perform well.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these building blocks.
General Procedure for Williamson Ether Synthesis
To a solution of the substituted phenol (1.0 eq.) in dimethylformamide (DMF, 0.5 M) is added potassium carbonate (1.5 eq.). The mixture is stirred at room temperature for 10 minutes before the addition of the alkylating agent (e.g., benzyl bromide, 1.1 eq.). The reaction is then heated to 60 °C and stirred until completion (monitored by TLC). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
A mixture of the aryl bromide (1.0 eq.), the amine (1.2 eq.), cesium carbonate (2.0 eq.), and a palladium catalyst with a suitable ligand (e.g., Pd2(dba)3 with Xantphos, 2 mol% Pd) is taken in a dry Schlenk tube.[6] The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous toluene (0.2 M) is then added, and the mixture is heated to 110 °C with vigorous stirring.[6] The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
In a round-bottom flask, the aryl bromide (1.0 eq.), boronic acid (1.2 eq.), and a base (e.g., potassium carbonate, 2.0 eq.) are dissolved in a mixture of toluene and water (4:1, 0.2 M). The solution is sparged with argon for 15 minutes. A palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) is then added, and the mixture is heated to 90 °C under an argon atmosphere. The reaction is monitored by TLC. After completion, the reaction is cooled to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Visualizing Synthetic Utility
The following diagram illustrates a common synthetic workflow where a substituted phenol is first functionalized via Williamson ether synthesis, and a subsequently introduced bromo-substituent enables a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound stands out as a valuable building block due to the advantageous properties conferred by the trifluoromethyl group, namely enhanced lipophilicity and metabolic stability. While its acidity is comparable to other nitrophenols, facilitating reactions like the Williamson ether synthesis, its true potential is realized when these properties are strategically leveraged in the design of bioactive molecules. For cross-coupling reactions, halogenated analogs remain the preferred substrates. The choice between this compound and its alternatives will ultimately depend on the specific goals of the synthesis, with a focus on the desired physicochemical and pharmacological properties of the final product. This guide provides the foundational data and protocols to assist chemists in making strategic decisions for their synthetic campaigns.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. francis-press.com [francis-press.com]
- 9. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-Nitro-4-(trifluoromethyl)phenol: A Step-by-Step Guide
The proper disposal of 2-Nitro-4-(trifluoromethyl)phenol is critical for ensuring laboratory safety and environmental protection. This compound is classified as a hazardous material, and its disposal must adhere to strict protocols. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[1][2] The required method is to engage a licensed professional waste disposal service.[1][3]
Immediate Safety and Handling for Disposal
Before preparing this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE) to prevent exposure.
-
Eye and Face Protection: Wear chemical safety glasses and a face shield.[1]
-
Hand Protection: Handle with compatible chemical-resistant gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling.[1]
-
Body Protection: A lab coat is mandatory. For larger quantities or where splashing is possible, consider an apron.
-
Ventilation: All handling and preparation for disposal should occur in a well-ventilated area, preferably within a chemical fume hood.[1]
Hazard Profile
The hazardous nature of this compound dictates the need for specialized disposal. The following table summarizes its key hazard classifications as identified in Safety Data Sheets (SDS).
| Hazard Classification | GHS Code(s) | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4][5] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[4][5] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1][4] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the safe collection and disposal of this compound waste in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes pure unused product, reaction mixtures, and contaminated materials.
-
This chemical waste must be segregated from non-hazardous trash and other incompatible waste streams.[6]
Step 2: Waste Collection and Containment
-
Solid Waste: Collect solid this compound waste, including contaminated items like gloves, weigh boats, and paper towels, in a designated, sealable, and puncture-proof container.[1][2]
-
Liquid Waste: Collect solutions containing the chemical in a dedicated, compatible, and leak-proof hazardous waste container.[6]
-
Empty Containers: The original chemical container must be treated as hazardous waste.[1] For other containers that held the chemical, the first rinse with a solvent must be collected and disposed of as hazardous waste.[6]
-
Keep waste containers securely closed except when actively adding waste.[2][6]
Step 3: Labeling Hazardous Waste
-
Clearly label the waste container with a hazardous waste tag.
-
The label must include:
-
The full chemical name: "this compound Waste".
-
All chemical constituents and their approximate percentages.
-
The date the waste was first added to the container.
-
Relevant hazard pictograms (e.g., Harmful, Irritant).
-
Step 4: Storage Pending Disposal
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area.
-
Ensure the storage area is away from incompatible materials, heat, and sources of ignition.
Step 5: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to arrange for pickup and disposal.[1][3]
-
Follow their specific instructions for collection and transport. The standard disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers.[3][5]
Step 6: Spill Management
-
In case of a spill, prevent dust formation for solid material.[1]
-
Carefully sweep up the solid material or absorb liquids with an inert material (e.g., sand or earth).[4][5]
-
Collect the cleanup residue in a sealed container, label it as hazardous waste, and dispose of it according to the procedures above.[1][4]
-
Do not allow the spilled product to enter drains.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Nitro-4-(trifluoromethyl)phenol
For Immediate Reference: Essential Safety and Logistical Information
This document provides critical safety protocols and logistical plans for the handling and disposal of 2-Nitro-4-(trifluoromethyl)phenol (CAS No. 400-99-7). Adherence to these procedures is paramount for ensuring the safety of all laboratory personnel and minimizing environmental impact. This chemical is classified as a hazardous substance, causing skin and eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Handling and Transfer | Chemical safety goggles, face shield, chemical-resistant gloves (Neoprene or Butyl rubber recommended), lab coat, and closed-toe shoes. |
| Weighing and Aliquoting | All PPE listed above. Operations should be conducted in a chemical fume hood. |
| Reactions and Manipulations | All PPE listed above. Operations must be performed within a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles, face shield, chemical-resistant gloves (Neoprene or Butyl rubber), disposable coveralls, and appropriate respiratory protection (e.g., a NIOSH-approved respirator with organic vapor cartridges). |
Glove Selection: Due to the presence of nitro and trifluoromethyl groups, standard disposable nitrile gloves may offer only limited splash protection and should be changed immediately upon contact. For extended handling, Neoprene or Butyl rubber gloves are recommended due to their superior resistance to a broad range of chemicals, including phenols and nitro compounds. Always inspect gloves for any signs of degradation or perforation before and during use.
Operational Plan: A Step-by-Step Guide to Safe Handling
1. Preparation and Engineering Controls:
-
Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3][4]
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite or sand), neutralizing agents, and waste disposal bags must be available in the immediate work area.
2. Handling and Experimental Procedures:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]
-
Weighing: If weighing the solid, do so in a fume hood on a tared container to avoid generating dust.
-
Solutions: When preparing solutions, slowly add the this compound to the solvent to prevent splashing.
-
Heating: Avoid heating the compound unless absolutely necessary and under strict temperature control, as this may increase the volatility of the substance.
Emergency Response Plan: Spills and Exposures
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Minor Spill (<10g) | Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[3] Scoop the mixture into a labeled, sealed container for hazardous waste disposal. Clean the area with soap and water. |
| Major Spill (>10g) | Evacuate the immediate area and alert others. If the spill is large or involves a volatile solvent, evacuate the entire lab and contact the institutional safety office or emergency response team. |
Disposal Plan: Responsible Waste Management
This compound is a halogenated and nitrated organic compound and must be disposed of as hazardous waste.
1. Waste Segregation:
-
Solid Waste: Collect any solid this compound waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, labeled container for halogenated organic waste. Do not mix with other waste streams.
-
Contaminated Materials: Any materials, such as gloves, paper towels, or absorbent pads, that come into contact with the chemical must be disposed of as solid hazardous waste.
2. Disposal Procedure:
-
All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols.
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Arrange for pickup and disposal by a certified hazardous waste management company in accordance with all local, state, and federal regulations. Incineration is a common disposal method for such compounds.
Quantitative Safety Data
The following tables provide a summary of key quantitative data for this compound.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 400-99-7[1] |
| Molecular Formula | C₇H₄F₃NO₃[2] |
| Molecular Weight | 207.11 g/mol [1] |
| Appearance | Liquid[1] |
| Boiling Point | 92-94 °C at 12 mmHg[1] |
| Density | 1.473 g/mL at 25 °C[1] |
| Flash Point | 95 °C (203 °F) - closed cup[1] |
Hazard Classifications and Statements
| Classification | Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[1][2] |
Workflow for Safe Handling of this compound
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
